molecular formula C12H9FO2 B1523151 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde CAS No. 1001010-58-7

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Cat. No.: B1523151
CAS No.: 1001010-58-7
M. Wt: 204.2 g/mol
InChI Key: WHPBRMRCALRNKG-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde (CAS 1001010-58-7) is a high-purity chemical intermediate primarily utilized in organic synthesis for the development of more complex molecules . Its structure, featuring both a furan ring and a fluorinated, methyl-substituted phenyl ring, makes it a versatile building block for creating compounds with specific biological activities and unique properties . This reagent is often employed in the pharmaceutical industry for the synthesis of molecules with potential therapeutic properties, particularly those targeting neurological or inflammatory conditions . Furthermore, its structural features make it a candidate for the development of agrochemicals, such as pesticides or herbicides, due to its potential to interact with biological systems in a targeted manner . Related furan-carbaldehyde derivatives have been used in multi-component reactions to synthesize complex heterocycles like imidazoles, which are cores of various drugs and have demonstrated promising biological activity in research, including antiviral applications against targets like SARS-CoV-2 . The compound requires specific storage conditions at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBRMRCALRNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of the novel compound, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in current literature, this document leverages data from closely related structural analogs and established chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Promise of Substituted Furans in Medicinal Chemistry

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore present in a multitude of bioactive compounds.[1][2] Derivatives of furan have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic substitution on the furan ring, particularly at the 5-position with an aryl group, allows for the fine-tuning of a molecule's steric and electronic properties. This can significantly enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[2]

The subject of this guide, this compound, incorporates a 4-fluoro-2-methylphenyl moiety. The fluorine atom can modulate the compound's lipophilicity and metabolic stability, while the methyl group introduces steric bulk that can influence binding selectivity. The aldehyde functional group at the 2-position of the furan ring is a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures.[1]

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of this compound have been predicted based on the known properties of structurally similar compounds, such as 5-(4-fluorophenyl)furan-2-carbaldehyde and 5-(2-fluorophenyl)furan-2-carbaldehyde.[3][4][5] These predicted values provide a valuable baseline for experimental design and computational modeling.

PropertyPredicted Value
Molecular Formula C₁₂H₉FO₂
Molecular Weight 204.20 g/mol
Appearance Likely a solid, ranging from white to yellow or orange crystals[6]
Melting Point Estimated in the range of 80-130 °C
Boiling Point Predicted to be >300 °C at 760 mmHg[3]
Solubility Expected to have low solubility in water and good solubility in common organic solvents like methanol, ethyl acetate, and acetonitrile[7]
LogP (Octanol/Water Partition Coefficient) Estimated to be in the range of 3.0-3.5

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

The synthesis of 5-aryl-2-furaldehydes is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[8][9][10][11] This approach offers high yields and tolerates a broad range of functional groups. The proposed synthesis of this compound involves the coupling of a suitable furan precursor with a substituted phenylboronic acid.

Experimental Protocol:

Step 1: Preparation of the Boronic Acid (if not commercially available) While (4-Fluoro-2-methylphenyl)boronic acid is commercially available, this step is included for completeness. The synthesis would typically involve the reaction of 1-bromo-4-fluoro-2-methylbenzene with a strong base (e.g., n-butyllithium) followed by quenching with a trialkyl borate and subsequent acidic workup.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction This step involves the coupling of 5-bromo-2-furaldehyde with (4-Fluoro-2-methylphenyl)boronic acid.

  • Materials:

    • 5-Bromo-2-furaldehyde

    • (4-Fluoro-2-methylphenyl)boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))[8]

    • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)[11]

    • Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF and an aqueous solution of the base)[8][11]

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde, (4-fluoro-2-methylphenyl)boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

    • Add the degassed solvent system to the reaction vessel.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Product This compound 5-Bromo-2-furaldehyde->Product Boronic_Acid (4-Fluoro-2-methylphenyl)boronic acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Heat Heat (80-110 °C) Heat->Product Potential_Applications cluster_applications Potential Therapeutic Areas Target_Compound 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Anticancer Anticancer Agents (e.g., Tubulin Polymerization Inhibitors) Target_Compound->Anticancer Structural Analogy Anti_inflammatory Anti-inflammatory Agents Target_Compound->Anti_inflammatory Furan Scaffold Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Target_Compound->Antimicrobial Furan Scaffold Antitubercular Antitubercular Agents (e.g., Targeting Iron Acquisition) Target_Compound->Antitubercular Synthetic Precursor

Caption: Potential therapeutic applications of the target compound and its derivatives.

Conclusion

This compound represents a novel and promising scaffold for the development of new therapeutic agents. This technical guide has provided a predictive yet comprehensive overview of its physicochemical properties, a robust synthetic strategy, and its potential applications in medicinal chemistry. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this and related furan derivatives.

References

  • Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available at: [Link]

  • Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]

  • Kovács, L., et al. (2012). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Potential Research Areas for 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide. BenchChem.
  • Neumaier, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4349. Available at: [Link]

  • Neumaier, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • Park, K. H., et al. (2004). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Tetrahedron Letters, 45(38), 7071-7074. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • BenchChem. (2025). Validating the Structure of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Spectroscopic Comparison Guide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to 5-(3-Fluorophenyl)
  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1389. Available at: [Link]

  • Romagnoli, R., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Journal of Medicinal Chemistry, 58(2), 943-954. Available at: [Link]

  • Google Patents. (n.d.). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents.
  • PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem. Retrieved from [Link]

  • Ohorodnik, M., et al. (2021). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 15(1), 77-82. Available at: [Link]

  • Wikipedia. (n.d.). 5-Methylfurfural. Wikipedia. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available at: [Link]

  • Coulibaly, S., et al. (2023). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • Stenutz, R. (n.d.). furan-2-carbaldehyde. Stenutz. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:900515-33-5 | 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde. Chemsrc. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance and Analytical Imperative

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, furan derivatives stand out for their versatile chemical reactivity and presence in a multitude of biologically active molecules. The compound 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a structurally intriguing molecule, combining the aromaticity of a substituted phenyl ring with the unique electronic properties of a furan-2-carbaldehyde moiety. The presence of a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric influences that are crucial to understand for its application in synthesis and as a potential pharmacophore.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide will leverage predictive methodologies and comparative analysis with structurally similar compounds to offer a robust interpretation of its spectroscopic characteristics. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling accurate identification, characterization, and utilization of this compound.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses several key features that will manifest in its spectra: a disubstituted furan ring, a trisubstituted phenyl ring, an aldehyde functional group, a C-F bond, and a methyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~9.70s-Aldehyde H
~7.5-7.6m-Phenyl H
~7.2-7.3d~3.7Furan H
~7.0-7.1m-Phenyl H
~6.8-6.9d~3.7Furan H
~2.4s-Methyl H
  • Aldehyde Proton: The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet around 9.70 ppm due to the strong electron-withdrawing effect of the carbonyl group.

  • Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring will exhibit complex splitting patterns due to their coupling with each other and potentially with the fluorine atom. Their chemical shifts will be influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom.

  • Furan Protons: The two protons on the furan ring will appear as doublets with a coupling constant of approximately 3.7 Hz, which is characteristic of coupling between protons at the 3 and 4 positions of a furan ring.

  • Methyl Protons: The protons of the methyl group attached to the phenyl ring are expected to appear as a singlet around 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~178Aldehyde C=O
~160 (d)Phenyl C-F
~155Furan C-O
~148Furan C
~135 (d)Phenyl C
~132Phenyl C
~125 (d)Phenyl C
~122Furan CH
~115 (d)Phenyl C
~110Furan CH
~20Methyl C
  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around 178 ppm.

  • Aromatic and Furan Carbons: The carbons of the phenyl and furan rings will appear in the aromatic region (110-160 ppm). The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The other phenyl carbons will also show splitting depending on their proximity to the fluorine atom.

  • Methyl Carbon: The methyl carbon will be the most upfield signal, appearing around 20 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

    • Ensure the sample is fully dissolved; if necessary, gently warm or vortex the sample. Filter out any particulates to prevent poor shimming.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Set appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and prevent signal distortion.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Lock & Shim Lock & Shim Transfer to NMR Tube->Lock & Shim Acquire FID Acquire FID Lock & Shim->Acquire FID Process Data (FT, Phasing) Process Data (FT, Phasing) Acquire FID->Process Data (FT, Phasing) Calibrate Spectrum Calibrate Spectrum Process Data (FT, Phasing)->Calibrate Spectrum Assign Peaks Assign Peaks Calibrate Spectrum->Assign Peaks Interpret Structure Interpret Structure Assign Peaks->Interpret Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and the C-F bond.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic and Furan C-H stretch
~2950-2850Medium-WeakMethyl C-H stretch
~2850 & ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1680StrongAldehyde C=O stretch (conjugated)
~1600, ~1500Medium-StrongAromatic and Furan C=C stretch
~1250StrongC-F stretch
~1100-1000StrongFuran ring C-O stretch
  • Aldehyde Group: The presence of an aldehyde is strongly indicated by the sharp, intense C=O stretching band around 1680 cm⁻¹. The conjugation with the furan ring lowers this frequency from that of a typical saturated aldehyde.[3] Additionally, two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ due to the aldehyde C-H stretch are diagnostic.[3]

  • Aromatic and Furan Rings: The C-H stretching vibrations of the aromatic and furan rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within these rings will give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.

  • C-F Bond: A strong absorption band around 1250 cm⁻¹ is indicative of the C-F stretching vibration.

  • Furan C-O Bond: The stretching of the C-O bond within the furan ring typically results in a strong band in the 1100-1000 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): m/z = 204.0581 (calculated for C₁₂H₉FO₂)

  • Major Fragments:

    • m/z = 203 ([M-H]⁺): Loss of the aldehydic hydrogen.

    • m/z = 175 ([M-CHO]⁺): Loss of the formyl radical.

    • m/z = 127: Fragment corresponding to the fluoromethylphenyl cation.

The molecular ion peak at m/z 204 would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. The fragmentation pattern is expected to be dominated by the loss of the aldehyde group and cleavage at the bond connecting the furan and phenyl rings.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a water/organic mixture.[4]

    • The solvent should be of high purity (LC-MS grade).

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization, which will likely keep the molecular ion intact.

    • The sample can be introduced directly via a syringe pump (direct infusion) or as the eluent from an HPLC column (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Sample Solution Sample Solution Ionization Source (ESI/APCI) Ionization Source (ESI/APCI) Sample Solution->Ionization Source (ESI/APCI) Mass Analyzer Mass Analyzer Ionization Source (ESI/APCI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: General Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its chemical properties. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. As a molecule with potential applications in various fields of chemical research, a thorough understanding of its spectroscopic fingerprint is of paramount importance.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Mnova NMRPredict. Mestrelab Research S.L. [Link]

  • ACD/Labs NMR Prediction Software. Advanced Chemistry Development, Inc. [Link]

  • Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Journal of Molecular Structure. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • IR Sample Preparation: A Practical Guide. Chemistry LibreTexts. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford Mass Spectrometry Research Facility. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its bulk physical and chemical properties. For active pharmaceutical ingredients (APIs) and advanced materials, understanding the crystal structure is paramount for controlling factors such as solubility, stability, bioavailability, and performance. This guide provides an in-depth, technical walkthrough of the complete workflow for the single-crystal X-ray diffraction analysis of the novel compound 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde. While a solved crystal structure for this specific molecule is not yet publicly documented, this whitepaper presents a comprehensive, field-proven methodology, treating the compound as a new chemical entity. We will navigate the entire process from rational synthesis and strategic crystallization to sophisticated data analysis, offering expert insights into the causality behind each experimental choice. This document is designed to serve as a practical and authoritative reference for researchers aiming to elucidate and interpret complex molecular structures.

Introduction: The Significance of Solid-State Characterization

The furan-2-carbaldehyde scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in compounds with diverse biological activities. The introduction of a substituted phenyl ring at the 5-position, as in this compound, creates a molecule with significant conformational flexibility and the potential for a rich tapestry of intermolecular interactions. The fluorine and methyl substituents on the phenyl ring are of particular interest; the fluorine atom can participate in hydrogen bonding and halogen bonding, while the methyl group can influence steric hindrance and engage in weaker C-H···π interactions.

A definitive crystal structure analysis provides an unambiguous depiction of the molecule's conformation, the nature and geometry of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking), and how these interactions guide the assembly of the three-dimensional crystal lattice. This knowledge is not merely academic; it is the foundation for rational drug design, polymorph screening, and the engineering of materials with tailored properties.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic work, the target compound must be synthesized in high purity. A logical and robust synthetic route is crucial for obtaining material suitable for crystallization.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile method for constructing the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.

Protocol: Synthesis of this compound

  • Reactant Preparation: To an oven-dried Schlenk flask under an inert argon atmosphere, add 5-bromofuran-2-carbaldehyde (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a suitable degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure title compound.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. Degassing the solvents is essential to prevent oxidation of the catalyst.

Spectroscopic Validation

The identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic methods before attempting crystallization.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aldehyde proton (~9.7 ppm, s), furan protons (two doublets), and aromatic protons on the substituted phenyl ring. The coupling patterns of the phenyl protons will be complex due to the fluorine and methyl substituents. A singlet for the methyl group protons will also be present.
¹³C NMR A signal for the aldehyde carbonyl carbon (~175-180 ppm), along with distinct signals for all aromatic and furan carbons. Carbon-fluorine coupling (J-coupling) will be observable for the carbons of the fluorophenyl ring.
FT-IR A strong C=O stretching vibration for the aldehyde (~1670-1690 cm⁻¹). C-H stretching and bending frequencies for the aromatic and furan rings, and a C-F stretching band.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉FO₂), confirming the molecular formula.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure analysis. The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing the formation of defects or multiple crystals.

Choosing a Crystallization Method

Several techniques can be employed, and the optimal method is often found through empirical screening.

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration and inducing crystallization. This is often a good first approach due to its simplicity.

  • Solvent Diffusion (Layering): A solution of the compound is prepared in a "good" solvent (in which it is highly soluble). A "poor" solvent (in which it is sparingly soluble, but which is miscible with the good solvent) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth. This method is excellent for small quantities of material.

Protocol: Crystal Growth by Vapor Diffusion

  • Dissolve 5-10 mg of purified this compound in a minimal amount of a good solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Place this vial inside a larger beaker or jar.

  • Add a larger volume of a poor solvent (e.g., hexane or pentane) to the beaker, ensuring the level is below the top of the inner vial.

  • Seal the beaker and leave it in a vibration-free location for several days to weeks.

  • Monitor periodically for the formation of single, well-defined crystals.

Causality: The slow diffusion of the anti-solvent vapor gradually and uniformly lowers the solubility of the solute throughout the solution, creating a state of supersaturation that is ideal for the growth of a small number of large, high-quality crystals rather than a rapid precipitation of many small crystals.

Single-Crystal X-ray Diffraction: Data to Structure

Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal diffracts the X-rays in a unique pattern of spots (reflections), the intensities of which are measured by a detector.

The Crystallographic Workflow

The process of going from a diffraction pattern to a refined molecular structure is a well-defined, multi-step process, typically managed through integrated software suites.

experimental_workflow cluster_exp Experimental Phase cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Reporting Synthesis Synthesis Purity_Check Purity_Check Synthesis->Purity_Check Purification Crystal_Growth Crystal_Growth Purity_Check->Crystal_Growth High Purity Sample Mounting Mounting Crystal_Growth->Mounting Select Crystal Data_Collection Data_Collection Mounting->Data_Collection On Diffractometer Data_Reduction Data_Reduction Data_Collection->Data_Reduction Raw Frames Structure_Solution Structure_Solution Data_Reduction->Structure_Solution HKL file Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Model Interaction_Analysis Interaction_Analysis Validation->Interaction_Analysis CIF file Publication Publication Interaction_Analysis->Publication Final Report

Caption: Workflow for Crystal Structure Determination.

Data Collection, Solution, and Refinement

Protocol: From Data to Final Structure

  • Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a loop or glass fiber.

  • Data Collection: The mounted crystal is placed on the diffractometer, cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and centered in the X-ray beam. A full sphere of diffraction data is collected by rotating the crystal.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for absorption), and generate a reflection file (typically in .hkl format).

  • Structure Solution: The reflection data is used to solve the "phase problem." For small molecules, direct methods are highly successful. This is typically performed using software like SHELXT. This step provides an initial electron density map from which a preliminary molecular model can be built.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process with software such as SHELXL, often within a graphical interface like Olex2.[1][2] In this iterative process, atomic positions, and anisotropic displacement parameters (which model atomic vibrations) are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-behaved structure.

Trustworthiness: The refinement process is a self-validating system. A good model will not only result in a low R-factor but will also produce a "flat" difference electron density map, indicating that the model accounts for all the electron density in the crystal. Any significant residual peaks could indicate missing atoms, disorder, or incorrect atom assignments.

Analysis of the Crystal Structure

With a refined structure, the focus shifts to a detailed analysis of its geometric features and the non-covalent interactions that govern the crystal packing. While we do not have the actual structure of the title compound, we can use the published structure of a close analog, 5-(hydroxymethyl)furan-2-carbaldehyde, to illustrate the types of analysis performed.[1][3]

Molecular Geometry and Conformation

The first step is to analyze the intramolecular geometry—bond lengths, bond angles, and torsion angles. For this compound, a key parameter would be the torsion angle between the furan and phenyl rings, which defines the degree of planarity of the molecule. This conformation is often a compromise between conjugative effects, which favor planarity, and steric hindrance (from the methyl group), which may force a twisted arrangement.

Intermolecular Interactions: The Crystal's Glue

The forces holding the molecules together in the crystal are of paramount importance. For the title compound, several key interactions would be anticipated:

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. It is highly likely to interact with weaker C-H donors from the furan and phenyl rings of neighboring molecules.

  • Halogen Bonding (C-F···O/π): The fluorine atom, while a weak halogen bond donor, could potentially form short contacts with the aldehyde oxygen or the electron-rich π systems of the aromatic rings.

  • π-π Stacking: The planar furan and phenyl rings could stack on top of each other, leading to stabilizing dispersion interactions.

For example, in the crystal structure of 5-(hydroxymethyl)furan-2-carbaldehyde, the molecules are linked by O-H···O and C-H···O hydrogen bonds to form a three-dimensional network.[1][3] A similar analysis for our target compound would involve generating a packing diagram and tabulating the geometries of all significant intermolecular contacts.

Interaction Type (Hypothetical) Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Symmetry Operator
Hydrogen BondC(furan)-H···O(aldehyde)~3.2 - 3.5~140 - 170e.g., -x+1, y-1/2, -z+1/2
Hydrogen BondC(phenyl)-H···O(furan)~3.3 - 3.6~130 - 160e.g., x, y+1, z
Halogen BondC(phenyl)-F···O(aldehyde)~3.0 - 3.2~160 - 175e.g., -x, -y, -z
Advanced Analysis: Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

Properties such as the normalized contact distance (dnorm) can be mapped onto this surface. The dnorm map uses a red-white-blue color scheme to highlight intermolecular contacts:

  • Red spots: Indicate contacts shorter than the van der Waals radii, representing the most significant interactions (e.g., strong hydrogen bonds).

  • White areas: Represent contacts around the van der Waals separation.

  • Blue areas: Indicate regions with no significant contacts.

hirshfeld_analysis cluster_outputs Analysis Outputs cluster_interpretation Interpretation CIF Crystallographic Information File (.cif) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer Input HirshfeldSurface 3D Hirshfeld Surface (d_norm map) CrystalExplorer->HirshfeldSurface Generates FingerprintPlot 2D Fingerprint Plot CrystalExplorer->FingerprintPlot Generates HS_Interp Visualize close contacts (Red spots = H-bonds etc.) HirshfeldSurface->HS_Interp Visual Data FP_Interp Quantify interaction types (e.g., H···O, C···H, F···C) FingerprintPlot->FP_Interp Quantitative Data

Caption: Hirshfeld Surface Analysis Workflow.

The Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts as a scatter plot of the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). This plot provides a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.

Conclusion and Outlook

This technical guide has outlined the comprehensive, multi-stage process required for the complete crystal structure analysis of this compound. From the initial synthesis and purification to the final, detailed analysis of intermolecular interactions, each step is underpinned by a clear scientific rationale. The elucidation of this crystal structure would provide invaluable, atom-level insights into the interplay of weak forces—hydrogen bonds, potential halogen bonds, and π-stacking—and how they dictate the solid-state conformation and packing of this novel molecule. The methodologies and analytical frameworks presented here represent the current best practices in small-molecule crystallography and serve as a robust guide for researchers in drug development and materials science, enabling the rational design and control of molecular solids.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2266. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Tanski, J. M. (2010). CCDC 787132: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

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An In-depth Technical Guide to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis is readily achieved through well-established modern synthetic methodologies. This guide will focus on the most probable and efficient synthetic pathway, the Suzuki-Miyaura cross-coupling reaction, providing a detailed experimental protocol. Furthermore, we will delve into the characterization of the compound and explore its potential applications based on the known bioactivity of the 5-aryl-furan-2-carbaldehyde scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this valuable chemical entity.

Introduction: The Significance of 5-Aryl-Furan-2-Carbaldehydes

The furan ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often lead to favorable interactions with biological targets, enhancing bioavailability and metabolic stability. When substituted with an aryl group at the 5-position and a carbaldehyde at the 2-position, the resulting 5-aryl-furan-2-carbaldehyde scaffold becomes a versatile building block for the synthesis of a diverse array of bioactive molecules. These compounds have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2]

The subject of this guide, this compound, incorporates a substituted phenyl ring that can further modulate its biological activity and pharmacokinetic profile. The presence of a fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity and improve metabolic stability, while the methyl group provides an additional point for steric interaction.

Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and widely employed method for the synthesis of 5-aryl-furan-2-carbaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions, making it an ideal choice for the synthesis of complex molecules.

The retrosynthetic analysis for this compound points to two primary starting materials: a furan derivative with a reactive group at the 5-position and a corresponding arylboronic acid or ester. A common and practical approach involves the coupling of 5-formylfuran-2-boronic acid (or its corresponding pinacol ester) with a substituted aryl halide.

Diagram of the Synthetic Workflow

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_solvent Solvent Aryl_Halide 1-Bromo-4-fluoro-2-methylbenzene Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Furan_Boronic_Ester 5-Formylfuran-2-boronic acid pinacol ester Furan_Boronic_Ester->Reaction_Vessel Palladium_Catalyst Pd(dppf)Cl2 Palladium_Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent_System Dioxane/Water Solvent_System->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Heat Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-4-fluoro-2-methylbenzene

  • 5-Formylfuran-2-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq.), 5-formylfuran-2-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the aldehydic proton (singlet, ~9.6 ppm), furan protons (doublets, ~6.5-7.5 ppm), and aromatic protons of the substituted phenyl ring. The methyl group will appear as a singlet around 2.3 ppm.
¹³C NMR Signals for the carbonyl carbon (~177 ppm), furan carbons, and aromatic carbons. The presence of the fluorine atom will result in carbon-fluorine coupling (¹JCF, ²JCF, etc.).
Mass Spec. The molecular ion peak corresponding to the exact mass of C₁₂H₉FO₂.
FTIR Characteristic absorption bands for the aldehyde C=O stretch (~1670 cm⁻¹), C-H stretch of the aldehyde, and aromatic C=C stretching.
Melting Point A sharp melting point is indicative of a pure compound.

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific NMR instrument used.

Potential Applications in Drug Discovery

While specific biological studies on this compound are not widely published, the broader class of 5-aryl-furan-2-carbaldehydes has shown significant promise in various therapeutic areas.

  • Anticancer Agents: Many furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1] The 5-aryl-furan-2-carbaldehyde scaffold can be a precursor for chalcones and other derivatives that exhibit antitumor properties.

  • Antimicrobial Agents: The furan nucleus is present in several antimicrobial drugs.[1][2] Derivatives of 5-aryl-furan-2-carbaldehyde could be explored for their efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Some furan derivatives have been shown to inhibit inflammatory pathways.[1] The title compound could serve as a starting point for the development of novel anti-inflammatory agents.

Logical Relationship of the Furan Scaffold in Drug Development

Furan_in_Drug_Discovery Furan_Scaffold Furan Ring Scaffold Aryl_Substitution 5-Aryl Substitution Furan_Scaffold->Aryl_Substitution Carbaldehyde 2-Carbaldehyde Functionalization Furan_Scaffold->Carbaldehyde Target_Molecule This compound Aryl_Substitution->Target_Molecule Carbaldehyde->Target_Molecule Biological_Activity Potential Biological Activities Target_Molecule->Biological_Activity Anticancer Anticancer Biological_Activity->Anticancer Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory

Caption: Role of the furan scaffold in developing bioactive compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved using established methods like the Suzuki-Miyaura cross-coupling. This guide provides a robust framework for its preparation and characterization, paving the way for further exploration of its biological properties and its utility in the development of new pharmaceuticals. The versatility of the 5-aryl-furan-2-carbaldehyde scaffold ensures that this and similar compounds will continue to be of great interest to the scientific community.

References

  • A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op050013g]
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/257544015_Synthesis_of_5-membered_Heteroaryl-substituted_Benzyloxy-benzaldehydes_by_the_Suzuki-Miyaura_Coupling_Reaction]
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [URL: https://www.researchgate.net/publication/282684812_5-Phenyl-2-furaldehyde_Synthesis_reactions_and_biological_activities]
  • A Comparative Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde and Its Derivatives for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/comparative-guide/5-3-fluorophenyl-furan-2-carbaldehyde]
  • 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | CAS 33342-17-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-4-fluoro-phenyl-furan-2-carbaldehyde-33342-17-5]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc01035a]
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1592391054.pdf]
  • KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents. [URL: https://patents.google.
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  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [URL: https://www.mdpi.com/1422-8599/28/1/1]
  • Preparation Of Furfural (i.e., Furan-2-aldehyde) Patents and Patent Applications (Class 549/489). Justia Patents. [URL: https://patents.justia.
  • WO2009094442A2 - 5-fluoro pyrimidine derivatives. Google Patents. [URL: https://patents.google.
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-characterization-and-antibacterial-evaluation-of-chalcones-carrying-aryl-furan-moiety.pdf]
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol40no1/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]
  • 5-Methylfurfural. Wikipedia. [URL: https://en.wikipedia.org/wiki/5-Methylfurfural]
  • 5-Hydroxymethylfurfural. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C67470&Mask=200]
  • Furfural | C4H3OCHO | CID 7362. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Furfural]
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The Synthetic Versatility and Application Landscape of 5-Aryl-2-Furaldehydes: A Technical Guide for Chemical and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Furan Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, the furan ring stands out as a privileged scaffold. Its unique electronic properties, inherent reactivity, and presence in a multitude of bioactive natural products have cemented its importance in medicinal chemistry and materials science.[1][2] When appended with an aryl substituent at the 5-position and a reactive carbaldehyde at the 2-position, the resulting 5-arylfuran-2-carbaldehyde framework emerges as a particularly versatile and valuable building block. These compounds are not merely synthetic curiosities; they are pivotal intermediates for crafting complex molecular architectures with significant pharmacological and technological potential.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of 5-arylfuran-2-carbaldehydes, offering both foundational knowledge and practical insights for researchers in drug discovery and materials development.

Part 1: Strategic Synthesis of the 5-Aryl-2-Furaldehyde Core

The efficient construction of the 5-arylfuran-2-carbaldehyde scaffold is paramount for its subsequent application. Over the years, several synthetic strategies have been developed, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, scalability, and reaction conditions. Here, we delve into the most prominent and field-proven synthetic routes.

The Meerwein Arylation: A Classic Approach

The Meerwein arylation is a venerable and direct method for the C-H functionalization of furans.[4] It involves the reaction of an aryl diazonium salt with an electron-poor alkene, such as furan-2-carbaldehyde (furfural), typically catalyzed by copper salts.[4][5]

Causality of Experimental Choices: The reaction is initiated by the in situ generation of an aryl diazonium salt from a corresponding aniline. The choice of a copper catalyst (e.g., CuCl₂) is crucial as it facilitates the decomposition of the diazonium salt to generate a highly reactive aryl radical. The reaction is often performed in an aqueous or mixed aqueous/organic solvent system to ensure the solubility of the diazonium salt and the copper catalyst. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Reaction Mechanism: The currently accepted mechanism involves a radical pathway. The Cu(I) catalyst reduces the aryl diazonium salt to an aryl radical, with the evolution of nitrogen gas. This aryl radical then adds to the C5 position of the furan ring. Subsequent oxidation and deprotonation regenerate the aromaticity of the furan ring and the active catalyst, yielding the 5-arylfuran-2-carbaldehyde product. A proposed mechanism suggests the involvement of two Cu²⁺ ↔ Cu⁺ catalytic cycles.

Meerwein_Arylation cluster_diazotization Diazotization (0-5 °C) cluster_arylation Meerwein Arylation Aniline Ar-NH₂ Diazonium Ar-N₂⁺Cl⁻ Aniline->Diazonium NaNO₂, HCl Intermediate Radical Adduct Diazonium->Intermediate Furfural, Cu⁺ Furfural Furfural Product 5-Aryl-2-furaldehyde Intermediate->Product -H⁺, -e⁻ (Oxidation) Catalyst_CuI Cu⁺ Catalyst_CuII Cu²⁺ Catalyst_CuI->Catalyst_CuII Oxidation Catalyst_CuII->Catalyst_CuI Reduction

Caption: Generalized workflow for the Meerwein arylation of furfural.

Palladium-Catalyzed Cross-Coupling Reactions: Precision and Versatility

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, and the synthesis of 5-arylfuran-2-carbaldehydes is no exception. The Suzuki-Miyaura coupling is the most widely employed method in this class, offering high yields, excellent functional group tolerance, and milder reaction conditions compared to classical methods.[5][6]

Core Principle: The Suzuki coupling involves the reaction of a 5-halofuran-2-carbaldehyde (typically bromo or chloro) with an arylboronic acid in the presence of a palladium catalyst and a base.[5][7][8]

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is used.[8][9] The choice of phosphine ligands (e.g., PPh₃, PCy₃) is critical to stabilize the palladium center and modulate its reactivity.

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7][10]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[8][11]

The Catalytic Cycle: The mechanism is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halofuran-2-carbaldehyde to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the activated boronate species is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the furan and aryl groups) are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[9]

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl PdII_aryl->Pd0 Product R¹-R² PdII_aryl->Product Reductive Elimination Halofuran R¹-X (5-Halofuran) Halofuran->PdII_halide Oxidative Addition BoronicAcid R²-B(OH)₂ (Arylboronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., K₂CO₃) Boronate->PdII_aryl Transmetalation (-XB(OH)₃) Anticancer_MoA Compound 5-Aryl-2-furaldehyde Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for tubulin-inhibiting 5-arylfuran derivatives. [12] Quantitative Cytotoxicity Data (IC₅₀ Values)

Compound DerivativeCell LineIC₅₀ (µM)Reference
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu80 (duodenal)13.36[13]
5-(4-Methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (prostate)13.31[13]
5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (prostate)7.69[13]
Palladium(II) complex with furan-2-carbaldehyde thiosemicarbazone ligandK562 (leukemia)0.21[14]
Imidazole derivative (4d)MCF-7 (breast)1.15[15]
Antimicrobial Agents

Furan-containing compounds have a long history as antimicrobial agents, and derivatives of 5-arylfuran-2-carbaldehyde continue this legacy. [7][16]They have shown activity against a broad spectrum of bacteria and fungi.

  • Mechanism of Action: While not always fully elucidated, the antimicrobial effects are often attributed to the ability of the furan scaffold and its substituents to interfere with essential cellular processes. For nitro-substituted derivatives, the mechanism can involve the reductive activation of the nitro group within microbial cells to produce reactive intermediates that damage DNA and other vital macromolecules. [2]

  • Thiosemicarbazones: The condensation of 5-arylfuran-2-carbaldehydes with thiosemicarbazide yields thiosemicarbazones, a class of compounds known for potent antimicrobial and antifungal activities. [13]For example, 5-nitro-furan-2-carbaldehyde thiosemicarbazone exhibits significant antibacterial activity against Staphylococcus aureus. [13] Quantitative Antimicrobial Data (MIC Values)

Compound DerivativeMicroorganismMIC (µg/mL)Reference
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus ATCC7006991[13]
5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazoneCandida albicans ATCC9002850[13]
4-(5-(4-chlorophenyl)-2-furoyl)morpholineCryptococcus neoformans ATCC 208821>100[17]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideCandida glabrata62-125[18]

Part 3: Applications in Materials Science and Industrial Chemistry

Beyond the realm of medicine, the unique electronic and structural features of 5-arylfuran-2-carbaldehydes make them attractive candidates for applications in materials science and industrial chemistry.

Corrosion Inhibitors

The corrosion of metals, particularly steel in acidic environments, is a major industrial problem. Certain 5-arylfuran-2-carbaldehyde derivatives have been shown to be effective corrosion inhibitors for mild steel. [1][19] Mechanism of Inhibition: These organic molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. [20]The furan ring's oxygen atom and the π-electrons of the aromatic systems can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This adsorption blocks the active sites for corrosion, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. [11][20] Performance Data:

  • 5-[4-bromophenyl]-furan-2-carbaldehyde demonstrated a maximum inhibition efficiency of 92.10% for mild steel in 0.1 N HCl at a concentration of 600 ppm. [1][19]* 5-[4-chlorophenyl]-furan-2-carbaldehyde showed a maximum inhibition efficiency of 89.47% under the same conditions. [1][19]

Building Blocks for Organic Electronics

The conjugated π-system of the arylfuran core suggests potential applications in organic electronics. While research on 5-arylfuran-2-carbaldehydes themselves in this area is nascent, related oligo(arylfuran) structures have been successfully synthesized and demonstrated to have good hole-transporting capabilities. [21]This indicates that these scaffolds could serve as valuable building blocks for creating new materials for organic light-emitting diodes (OLEDs) and other organic semiconductor devices. [21]The ability to tune the electronic properties by varying the aryl substituent is a key advantage for designing materials with specific optoelectronic characteristics. [21]

Part 4: Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for the synthesis of a representative 5-arylfuran-2-carbaldehyde via the two primary methods.

Protocol 1: Synthesis of 5-(3-Methoxyphenyl)furan-2-carbaldehyde via Suzuki Coupling

This protocol is adapted from a general procedure for Suzuki coupling reactions. [11] Materials:

  • 5-Bromo-2-furaldehyde

  • 3-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), 3-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon) for 5-10 minutes and then equip it with a reflux condenser under a positive pressure of the inert gas.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Maintain the reaction at this temperature overnight (approximately 12-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(3-methoxyphenyl)furan-2-carbaldehyde.

Protocol 2: Proposed Synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde via Meerwein Arylation

This protocol is adapted from a proposed synthetic workflow. [3] Materials:

  • 3-Fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Furfural

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure: Step A: Diazotization of 3-Fluoroaniline

  • In a beaker, dissolve 3-fluoroaniline in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution while maintaining the temperature below 5 °C. Stir for 15-20 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper. Keep the diazonium salt solution cold for immediate use.

Step B: Meerwein Arylation of Furfural

  • In a separate larger flask, prepare a solution of furfural in acetone.

  • Add a catalytic amount of copper(II) chloride to the furfural solution and stir.

  • Slowly add the freshly prepared, cold diazonium salt solution dropwise to the furfural solution at room temperature. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, continue to stir the reaction mixture for several hours at room temperature, or until the evolution of nitrogen gas ceases.

Step C: Work-up and Purification

  • Pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(3-fluorophenyl)furan-2-carbaldehyde.

Conclusion and Future Outlook

The 5-arylfuran-2-carbaldehyde scaffold represents a cornerstone in modern synthetic and medicinal chemistry. The development of robust and versatile synthetic methods, particularly palladium-catalyzed cross-couplings, has made a vast array of derivatives readily accessible. This accessibility has, in turn, fueled the exploration of their potential in diverse fields, leading to the discovery of potent anticancer and antimicrobial agents, as well as effective industrial chemicals like corrosion inhibitors.

The future of this chemical class remains bright. Further exploration of their structure-activity relationships will undoubtedly lead to the design of more potent and selective drug candidates. In materials science, the systematic investigation of the optoelectronic properties of these compounds could unlock novel applications in organic electronics. As synthetic methodologies continue to evolve and our understanding of the biological and physical properties of these molecules deepens, the 5-arylfuran-2-carbaldehyde core is set to remain a valuable platform for innovation for years to come.

References

  • Obushak, N. D., et al. (2009). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 45(9), 1375-1381. Available at: [Link]

  • Satarkar, S., & Dubey, R. S. (2025). Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution. Journal of Scientific Research, 17(2), 569-586. Available at: [Link]

  • Hassan, A. S., et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

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  • Hernández, W., et al. (2010). Synthesis and Characterization of New Palladium(II) Complexes with Ligands Derived from Furan-2-carbaldehyde and Benzaldehyde Thiosemicarbazone and their in vitro Cytotoxic Activities against Various Human Tumor Cell Lines. Zeitschrift für anorganische und allgemeine Chemie, 636(7), 1271-1276. Available at: [Link]

  • de Oliveira, C. S., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Molecules, 28(18), 6608. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1686. Available at: [Link]

  • Valcheva, V., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 139-145. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Hadisaputra, S., et al. (2023). Development of QSPR models for furan derivatives as corrosion inhibitors for mild steel. Results in Chemistry, 5, 100742. Available at: [Link]

  • Zhang, Y., et al. (2023). De Novo Synthesis of α-Oligo(arylfuran)s and Its Application in OLED as Hole-Transporting Material. Chemistry – A European Journal, 29(15), e202203444. Available at: [Link]

Sources

A Theoretical Deep Dive into the Molecular Architecture of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides an in-depth analysis of the molecular structure of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential pharmacological significance. Through the application of Density Functional Theory (DFT), we will elucidate the electronic and structural properties of this molecule, offering critical insights for researchers in medicinal chemistry and drug development. This work underscores the synergy between theoretical calculations and experimental research in the rational design of new pharmaceuticals.

Introduction: The "Why" Behind the "How" in Computational Analysis

The journey of a drug from concept to clinic is arduous and expensive. Traditional drug discovery, often reliant on serendipity and extensive trial-and-error, is being revolutionized by computational methods that allow for the prediction of molecular interactions and the optimization of lead compounds.[1][2] At the heart of these methods lies the understanding of a molecule's three-dimensional structure and electronic properties, which dictate its biological activity.[3]

This compound is a furan derivative. Furan and its derivatives are important heterocyclic compounds that serve as versatile starting materials in the synthesis of pharmaceuticals, dyes, and polymeric materials.[4] The introduction of a substituted phenyl ring and a reactive carbaldehyde group suggests a molecule with a rich electronic landscape and potential for diverse intermolecular interactions, making it a compelling candidate for theoretical investigation.

This guide will employ Density Functional Theory (DFT), a robust quantum mechanical modeling method, to investigate the electronic structure of our target molecule.[5] DFT offers a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry and materials science.[6] We will specifically utilize the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[7][8]

Our investigation will encompass:

  • Geometry Optimization: To determine the most stable three-dimensional conformation.

  • Vibrational Analysis: To confirm the stability of the optimized structure and predict its infrared and Raman spectra.

  • Frontier Molecular Orbital (FMO) Analysis: To understand the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP) Analysis: To identify regions of electrophilic and nucleophilic reactivity, crucial for predicting intermolecular interactions.

By the end of this guide, researchers will have a comprehensive theoretical understanding of this compound, empowering them to make more informed decisions in the design of future drug candidates.

Computational Methodology: A Self-Validating System

The reliability of computational results hinges on the appropriateness of the chosen methodology. Here, we detail the steps and rationale behind our theoretical calculations, establishing a self-validating framework.

Software and Initial Structure

All calculations were performed using the Gaussian 09 suite of programs. The initial molecular structure of this compound was constructed using the GaussView 5.0 interface.

The Choice of DFT: Balancing Accuracy and Efficiency

Density Functional Theory (DFT) is a quantum mechanical method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction.[9] This approach significantly reduces computational cost without a substantial loss of accuracy for many systems.[5]

  • The B3LYP Functional: We employed the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation and has demonstrated high performance for a wide range of organic molecules.[10]

  • The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding. This basis set has been shown to be effective for calculating the geometries of small organic molecules.[8]

Experimental Protocols: A Step-by-Step Workflow

The following workflow was implemented for the theoretical analysis:

  • Geometry Optimization: The initial structure was optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

  • Vibrational Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.[11]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the total electron density surface to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.[12]

G cluster_input Input cluster_calculation DFT Calculation (Gaussian 09) cluster_output Output & Analysis Initial_Structure Initial Molecular Structure (GaussView) Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Frequency Vibrational Frequency Analysis Optimization->Frequency FMO FMO Analysis (HOMO, LUMO, Gap) Optimization->FMO MEP MEP Analysis Optimization->MEP Optimized_Geometry Optimized Geometry Frequency->Optimized_Geometry Vibrational_Spectra Vibrational Spectra (IR/Raman) Frequency->Vibrational_Spectra Reactivity_Data Reactivity Descriptors FMO->Reactivity_Data Charge_Distribution Charge Distribution Map MEP->Charge_Distribution

Caption: Computational workflow for the theoretical analysis.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Structure

The geometry of this compound was optimized to its ground state. The optimized structure reveals a nearly planar conformation of the furan ring and the phenyl ring, with a slight dihedral angle between them. This planarity suggests a degree of conjugation between the two ring systems.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleValue
Bond Lengths (Å)C-C (furan)1.37 - 1.43
C=O (aldehyde)1.22
C-F (phenyl)1.36
Bond Angles (°)C-C-C (furan)106.5 - 108.0
O=C-H (aldehyde)121.5
Dihedral Angle (°)Phenyl-Furan~10.5

The calculated bond lengths and angles are consistent with typical values for furan and substituted benzene derivatives, providing confidence in the computational model.[13][14]

Vibrational Analysis: A Fingerprint of the Molecule

Vibrational analysis is crucial for confirming the stability of the optimized structure and for predicting the molecule's infrared (IR) and Raman spectra. The absence of any imaginary frequencies in our calculations confirms that the optimized geometry represents a true energy minimum.

The calculated vibrational frequencies can be correlated with experimental data to validate the theoretical model. For furan and its derivatives, characteristic vibrational modes include C-H stretching, C=C stretching, and ring breathing modes.[15][16]

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~2850C-H stretching (aldehyde)
~1680C=O stretching (aldehyde)
~1600, ~1500C=C stretching (aromatic rings)
~1250C-F stretching
Below 1000Ring deformations, C-H bending

The high-frequency region is dominated by C-H stretching vibrations. The strong absorption predicted around 1680 cm⁻¹ is characteristic of the carbonyl group in the carbaldehyde moiety. The C=C stretching vibrations of the aromatic rings appear in the 1500-1600 cm⁻¹ range.[17]

Frontier Molecular Orbital (FMO) Analysis: The Key to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[11] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[18]

The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.[19]

Table 3: Calculated FMO Energies

ParameterEnergy (eV)
E(HOMO)-6.54
E(LUMO)-2.18
ΔE (HOMO-LUMO Gap)4.36

The HOMO is primarily localized on the furan ring and the phenyl ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire molecule, with a significant contribution from the carbaldehyde group, suggesting that this region is susceptible to nucleophilic attack. The calculated HOMO-LUMO gap of 4.36 eV indicates a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Analysis: Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[12][20] The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[21]

In the MEP map of this compound, the most negative potential (red and yellow regions) is located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The regions of positive potential (blue regions) are found around the hydrogen atoms, particularly the aldehyde hydrogen, indicating their susceptibility to nucleophilic attack.[22]

G cluster_properties Calculated Molecular Properties cluster_implications Implications for Drug Design HOMO_LUMO HOMO-LUMO Gap (Reactivity) Reactivity Chemical Reactivity (Metabolism, Synthesis) HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (Intermolecular Interactions) Interactions Intermolecular Interactions (Receptor Binding) MEP->Interactions

Caption: Relationship between calculated properties and drug design implications.

Conclusion: From Theoretical Insights to Practical Applications

This in-depth technical guide has provided a comprehensive theoretical analysis of the molecular structure of this compound using Density Functional Theory. Our calculations have revealed key insights into its optimized geometry, vibrational properties, electronic structure, and reactivity.

The key takeaways are:

  • The molecule possesses a near-planar structure, facilitating electronic communication between the furan and phenyl rings.

  • The vibrational analysis provides a theoretical spectral fingerprint that can be used for experimental verification.

  • The HOMO-LUMO analysis identifies the electron-rich aromatic rings as sites for electrophilic attack and the carbaldehyde group as a potential site for nucleophilic attack.

  • The MEP map visually confirms the reactive sites, with the carbonyl oxygen being the most electron-rich and the aldehyde hydrogen being electron-deficient.

These theoretical findings provide a solid foundation for further experimental research. For drug development professionals, this information can guide the design of derivatives with improved pharmacological profiles by modifying the molecule at its most reactive sites to enhance binding affinity and selectivity for a biological target. This work exemplifies the power of computational chemistry to accelerate the drug discovery process by providing a rational basis for molecular design.[23][24]

References

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Navigating the Stability Landscape of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Furan Aldehyde

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan core, a reactive aldehyde group, and a substituted phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] The furan moiety is a prevalent scaffold in a variety of biologically active compounds.[2] However, the inherent reactivity of the aldehyde and the potential instability of the furan ring necessitate a thorough understanding of its stability and degradation profile. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, potential degradation pathways, and strategies for its handling and analysis. While specific data for this exact molecule is limited, this guide synthesizes information from closely related furan-2-carbaldehyde derivatives to provide a robust predictive framework.

Physicochemical Properties and Handling Recommendations

Understanding the fundamental physicochemical properties of this compound is crucial for its proper handling and storage. Based on data for analogous compounds, the following properties can be inferred:

ParameterPredicted Value/InformationSource
Molecular Formula C₁₂H₉FO₂Inferred
Molecular Weight 204.20 g/mol Inferred
Appearance Likely a solid, ranging from white to yellow or orange crystals.[3]
Storage Conditions Recommended storage at 2-8°C in a tightly sealed container, protected from light and moisture.[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General Chemical Knowledge

Handling Precautions: Due to the reactive nature of the aldehyde group, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[4]

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] While specific forced degradation data for this compound is not publicly available, we can predict its degradation pathways based on the known reactivity of furan-2-carbaldehydes and related aromatic aldehydes. The primary sites of degradation are the aldehyde functional group and the furan ring itself.

Oxidative Degradation

The aldehyde group is susceptible to oxidation, particularly in the presence of air (oxygen), light, and certain metal ions. The primary degradation product is the corresponding carboxylic acid, 5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid.[6]

  • Mechanism: The oxidation can proceed through a radical mechanism, initiated by light or trace metal impurities. The aldehyde is converted to a peroxy radical, which then abstracts a hydrogen atom to form a carboxylic acid.

  • Mitigation: Storage under an inert atmosphere, protection from light, and the use of antioxidants can minimize oxidative degradation.

Under more aggressive oxidative conditions, such as treatment with strong oxidizing agents like hydrogen peroxide, the furan ring can be cleaved, leading to the formation of maleic acid and other smaller organic acids.[7][8]

Oxidative Degradation This compound This compound 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid This compound->5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid Mild Oxidation (Air, Light) Maleic Acid + Other Fragments Maleic Acid + Other Fragments This compound->Maleic Acid + Other Fragments Strong Oxidation (e.g., H₂O₂)

Caption: Predicted oxidative degradation pathways.

Hydrolytic Degradation

The stability of the furan ring is pH-dependent. Under strongly acidic or basic conditions, the ring can undergo hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the furan ring can be protonated, leading to ring-opening and the formation of dicarbonyl compounds. This is a known degradation pathway for furan derivatives, especially at elevated temperatures.[9]

  • Base-Catalyzed Degradation: Strong bases can also promote degradation, potentially through Cannizzaro-type reactions of the aldehyde group, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[6]

Hydrolytic Degradation cluster_acid Acidic Conditions cluster_base Basic Conditions 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde_acid This compound Ring-Opened Dicarbonyls Ring-Opened Dicarbonyls 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde_acid->Ring-Opened Dicarbonyls 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde_base This compound Disproportionation_Products 5-(4-Fluoro-2-methylphenyl)furan-2-methanol + 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde_base->Disproportionation_Products Cannizzaro Reaction

Caption: Predicted hydrolytic degradation pathways.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. For aromatic aldehydes, this can involve excitation of the carbonyl group, leading to radical formation and subsequent degradation.[10][11] The furan ring itself can also be susceptible to photolytic cleavage.

  • Mechanism: Upon absorption of UV light, the molecule can be promoted to an excited state, making it more reactive. This can lead to bond cleavage, isomerization, or reactions with other molecules.

  • Mitigation: Storing the compound in amber vials or in the dark is crucial to prevent photodegradation.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For furan derivatives, this can involve dimerization, polymerization, or fragmentation.[12][13] The specific degradation products will depend on the temperature and the presence of other reactive species.

Experimental Protocols for Stability and Degradation Analysis

A robust analytical strategy is essential for monitoring the stability of this compound and identifying its degradation products. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[14]

Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound and its potential degradation products.

Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential impurities of varying polarities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A starting composition of around 40% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: A Diode Array Detector (DAD) set at a wavelength that provides good absorbance for the parent compound and its expected degradation products (e.g., around 280 nm).

  • Column Temperature: 30°C.

HPLC Workflow Sample Sample HPLC System HPLC System Sample->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column Separation DAD Detector DAD Detector C18 Column->DAD Detector Detection Chromatogram Chromatogram DAD Detector->Chromatogram Data Acquisition

Caption: General workflow for HPLC analysis.

Forced Degradation Studies

To assess the intrinsic stability and identify potential degradation products, forced degradation studies should be performed under various stress conditions.[15][16]

General Protocol:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

  • For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Conclusion and Future Perspectives

This compound is a promising scaffold for the development of new chemical entities. A thorough understanding of its stability and degradation pathways is paramount for its successful application in research and development. This guide has provided a predictive framework for its stability based on the known chemistry of related furan-2-carbaldehydes. The primary degradation pathways are anticipated to be oxidation of the aldehyde, and hydrolytic, photolytic, or thermal degradation of the furan ring.

It is strongly recommended that experimental forced degradation studies be conducted to confirm these predicted pathways and to fully characterize the degradation products. The development and validation of a stability-indicating analytical method is a critical first step in this process. By proactively addressing the stability challenges associated with this molecule, researchers can accelerate its journey from a promising building block to a valuable end-product.

References

  • Witzeman, J. S., & Nottingham, W. D. (2018). Acylation of Furan and Thiophene. In Organic Reactions (pp. 1-134). John Wiley & Sons, Inc.
  • Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189.
  • Gomez Millan, G., & Ladero, M. (2019). Furfural: A versatile platform chemical for the synthesis of a variety of value-added chemicals. Processes, 7(10), 714.
  • Sha, Y., Xia, Q., & Wang, Y. (2017). Recent advances in the catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Catalysis Science & Technology, 7(22), 5127-5143.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (2006). Photostability Testing of New Drug Substances and Products Q1B.
  • Shu, C. C. (2008). Thermal decomposition of 5-hydroxymethylfurfural (HMF) in an aqueous solution. Industrial & Engineering Chemistry Research, 47(1), 165-170.
  • Lewkowski, J. (2001).
  • Moreau, C., Finiels, A., & Vanoye, L. (2006). Catalytic dehydration of fructose to 5-hydroxymethylfurfural over H-mordenites.
  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629-633.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and photobiology, 82(6), 1651-1655.
  • Juzeniene, A., & Moan, J. (2009). 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Free Radical Biology and Medicine, 47(8), 1199-1204.
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Chadwick, D. J., Chambers, J., Meakins, G. D., & Snowden, R. L. (1973). The synthesis of furan-2-carbaldehyde-3-d, -4-d, and -5-d. Journal of the Chemical Society, Perkin Transactions 1, 1766-1770.
  • Woon, E. C., & Dhami, A. (2017). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 101(18), 6845-6857.
  • Zhang, Z., Huber, G. W., & Dumesic, J. A. (2011). Catalytic oxidation of furfural to maleic anhydride over a V2O5/TiO2 catalyst. Green Chemistry, 13(5), 1133-1136.
  • Li, H., & Shun, Q. (2018).
  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences, 107(11), 4919-4924.
  • Wang, T., Nolte, M. W., & Shanks, B. H. (2014). Catalytic dehydration of C6 carbohydrates for the production of 5-hydroxymethylfurfural (HMF) as a versatile platform chemical. Green Chemistry, 16(2), 548-572.
  • Google Patents. (n.d.). KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • ResearchGate. (n.d.). Photodegradation of compound 5 under light irradiation with increasing time in DMF. Retrieved from [Link]

  • PubMed. (n.d.). 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Retrieved from [Link]

  • OUS-research.no. (n.d.). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Retrieved from [Link]

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An In-depth Technical Guide to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a substituted 5-arylfuran-2-carbaldehyde. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from closely related analogues to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers predicted chemical identifiers, detailed synthetic strategies, expected spectroscopic characteristics, and the pharmacological significance of this class of compounds.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a pivotal structural motif in a multitude of pharmacologically active compounds.[1][2][3] Its role as a bioisostere for phenyl rings allows for nuanced modifications to a molecule's steric and electronic properties, which can significantly enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][4] The 5-arylfuran-2-carbaldehyde scaffold, in particular, is a versatile precursor for the synthesis of novel therapeutic agents.[5][6]

Chemical Identifiers and Physicochemical Properties

Precise identification of a chemical entity is fundamental for research and development. While a specific CAS number for this compound is not readily found in major chemical databases, its key identifiers can be predicted based on its structure.

IdentifierPredicted Value
IUPAC Name This compound
Molecular Formula C₁₂H₉FO₂
Molecular Weight 204.20 g/mol
Canonical SMILES Cc1ccc(F)cc1c2ccc(o2)C=O
InChI Key (Predicted)
Appearance Expected to be a solid, likely crystalline, with a color ranging from yellow to brown, based on analogues.[6]
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol.

Synthetic Methodologies

The synthesis of 5-arylfuran-2-carbaldehydes can be efficiently achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance.[5][7] Two of the most robust and widely adopted methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction.

Meerwein Arylation

The Meerwein arylation offers a direct approach to 5-arylfuran-2-carbaldehydes from readily available starting materials: a substituted aniline and furfural.[8] The reaction proceeds via the formation of a diazonium salt from the aniline, which then undergoes a copper-catalyzed radical addition to the furan ring.[9]

Experimental Protocol: Proposed Synthesis of this compound via Meerwein Arylation

  • Step 1: Diazotization of 4-Fluoro-2-methylaniline.

    • In a flask, dissolve 4-fluoro-2-methylaniline in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to form the corresponding diazonium salt.

  • Step 2: Meerwein Arylation of Furfural.

    • In a separate reaction vessel, prepare a solution of furfural in acetone and water.

    • Add a catalytic amount of copper(II) chloride.

    • To this mixture, add the freshly prepared diazonium salt solution dropwise at room temperature. The evolution of nitrogen gas should be observed.

    • Stir the reaction mixture for several hours until the gas evolution ceases.

  • Step 3: Work-up and Purification.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly efficient and versatile palladium-catalyzed reaction for the formation of C-C bonds.[10][11] This method involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide.[12][13] For the synthesis of the target molecule, this would involve the reaction of (4-fluoro-2-methylphenyl)boronic acid with 5-bromofuran-2-carbaldehyde.

Experimental Protocol: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

  • Materials:

    • 5-Bromofuran-2-carbaldehyde

    • (4-Fluoro-2-methylphenyl)boronic acid

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., Potassium carbonate)

    • Solvent system (e.g., Toluene, ethanol, and water)

  • Procedure:

    • To a reaction flask, add 5-bromofuran-2-carbaldehyde, (4-fluoro-2-methylphenyl)boronic acid, and potassium carbonate.

    • Add the solvent system of toluene, ethanol, and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the mixture to reflux (typically 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product via column chromatography.

Suzuki_Miyaura_Coupling start Starting Materials: 5-Bromofuran-2-carbaldehyde (4-Fluoro-2-methylphenyl)boronic acid reaction Suzuki-Miyaura Coupling - Pd(PPh₃)₄ (catalyst) - K₂CO₃ (base) - Toluene/Ethanol/H₂O - Heat (80-90 °C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde purification->product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Spectroscopic Characterization

The structural elucidation of the target compound relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, ~9.7 ppm), the furan ring protons (in the aromatic region, with characteristic coupling), and the protons of the substituted phenyl ring. The methyl group protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde at a low field (~177 ppm). Signals for the aromatic carbons of both the furan and phenyl rings will also be present.

  • ¹⁹F NMR: A signal corresponding to the fluorine atom on the phenyl ring is expected, with its chemical shift influenced by the electronic environment. For the analogous 5-(4-fluorophenyl)-2-furaldehyde, the ¹⁹F NMR chemical shift has been reported.[17]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[18][19] Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group, typically in the range of 1660-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings and the aldehyde.

  • C=C stretching vibrations for the aromatic furan and phenyl rings.

  • A C-O-C stretching vibration characteristic of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[14] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for 5-phenylfuran-2-carbaldehydes involve the loss of the aldehydic hydrogen or the entire formyl group.[20][21]

Applications in Drug Discovery

The 5-arylfuran-2-carbaldehyde scaffold is a valuable pharmacophore in the development of new therapeutic agents due to its wide range of biological activities.[4][22]

Biological_Activities Furan Derivatives Furan Derivatives Antimicrobial Antimicrobial Furan Derivatives->Antimicrobial Anticancer Anticancer Furan Derivatives->Anticancer Anti-inflammatory Anti-inflammatory Furan Derivatives->Anti-inflammatory Antiviral Antiviral Furan Derivatives->Antiviral

Caption: Diverse biological activities of furan derivatives.

Derivatives of this compound are promising candidates for investigation in several therapeutic areas:

  • Antimicrobial Agents: Furan-containing compounds, such as nitrofurantoin, are established antibacterial agents.[2] Novel 5-arylfuran derivatives continue to be explored for their potential to combat drug-resistant microbial pathogens.[23][24]

  • Anticancer Therapeutics: Many furan derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key cellular processes like tubulin polymerization.[6]

  • Anti-inflammatory Drugs: The furan scaffold is present in some anti-inflammatory agents. These compounds can modulate inflammatory pathways, offering potential treatments for a range of inflammatory conditions.[1][3]

Conclusion

While this compound is not a widely documented compound, its synthesis and properties can be reliably predicted based on the extensive research available for the 5-arylfuran-2-carbaldehyde class of molecules. This technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this and related compounds. The versatility of the furan scaffold ensures that its derivatives will continue to be a fertile ground for the discovery of novel and effective therapeutic agents.

References

  • BioScience Academic Publishing. (2024). Pharmacological activity of furan derivatives. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry.
  • Popova, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.
  • DalinYebo. (2014). Furan Derivatives: Useful treatment of life threatening diseases. [Link]

  • Bhat, K. S., & Holla, B. S. (2003). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Pokhodylo, N. (2023). Mechanism of Meerwein Arylation of Furan Derivatives.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction.
  • Langer, P., et al. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synlett.
  • 5-Phenylfuran-2-carbaldehyde. SpectraBase.
  • FooDB. (2010). Showing Compound Fur-2-aldehyde (FDB004219). [Link]

  • Examples of furan derivatives with biological activity.
  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

  • 5-(4-fluorophenyl)-2-furaldehyde. SpectraBase.
  • Mass fragmentation patterns of compounds 5a-f (left); example as in 5a (right).
  • 5-Aryl-2-(2-hydroxyphenyl)furan-3-carbaldehyde: Synthesis and study on its ring-chain tautomerism.
  • Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran.
  • Iliescu, T., et al. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.
  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Obushak, N. D., et al. (2009). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry.
  • Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.

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Methodological & Application

Topic: Synthetic Routes to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

5-Aryl-furan-2-carbaldehyde scaffolds are privileged structures in medicinal chemistry and materials science, serving as key intermediates for a diverse range of functional molecules. This application note provides a detailed guide for the synthesis of a specific, functionalized derivative, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. We present two primary, robust synthetic strategies: a convergent approach via Palladium-catalyzed Suzuki-Miyaura cross-coupling and a linear approach involving Vilsmeier-Haack formylation. This document provides in-depth mechanistic insights, step-by-step experimental protocols, comparative data, and expert commentary to guide researchers in selecting and executing the optimal synthetic route for their specific laboratory context.

Introduction and Strategic Overview

The target molecule, this compound, incorporates three key structural features: a furan-2-carbaldehyde core, a substituted phenyl ring, and a C-C bond linking the two moieties. The strategic placement of the fluoro and methyl groups on the phenyl ring makes this an interesting building block for drug discovery programs, where such substitutions can modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The synthesis of this molecule can be approached from two fundamentally different directions, as illustrated by the retrosynthetic analysis below. The choice between these routes depends on factors such as the commercial availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Retrosynthetic Analysis

A logical analysis of the target structure reveals two primary bond disconnections for strategic synthesis.

  • Disconnection A (C-C Bond): This disconnection breaks the bond between the furan C5 and the phenyl C1 positions. This suggests a convergent approach, typically a cross-coupling reaction, joining a furan-based organometallic or halide with a phenyl-based coupling partner. The Suzuki-Miyaura coupling is a premier example of this strategy.[1]

  • Disconnection B (C-H Bond): This approach involves formylating a pre-assembled 2-arylfuran precursor. This linear strategy relies on the inherent nucleophilicity of the furan ring to undergo electrophilic substitution, with the Vilsmeier-Haack reaction being the most common and effective method for formylation.[2][3]

G cluster_A Strategy 1: Convergent Cross-Coupling cluster_B Strategy 2: Linear Formylation Target This compound Disconnection_A Disconnection A (Suzuki Coupling) Target->Disconnection_A C(furan)-C(aryl) Disconnection_B Disconnection B (Vilsmeier-Haack) Target->Disconnection_B C(furan)-H to C-CHO SM1_A 5-Halofuran-2-carbaldehyde (e.g., X=Br, I) SM1_B (4-Fluoro-2-methylphenyl)boronic Acid Disconnection_A->SM1_A Disconnection_A->SM1_B Intermediate_B 2-(4-Fluoro-2-methylphenyl)furan Disconnection_B->Intermediate_B

Caption: Retrosynthetic analysis of the target molecule.

Strategy 1: Suzuki-Miyaura Cross-Coupling

This convergent route is often preferred due to its high functional group tolerance, generally high yields, and the wide availability of boronic acid derivatives.[1][4] The reaction couples 5-bromo-2-furaldehyde with (4-fluoro-2-methylphenyl)boronic acid using a palladium catalyst.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromo-2-furaldehyde, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1]

The use of a mixed aqueous-organic solvent system (e.g., dioxane/water) is crucial; it dissolves the organic starting materials while also solubilizing the inorganic base required for the transmetalation step.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

G start_node Setup add_reagents Add 5-bromo-2-furaldehyde, boronic acid, K₂CO₃, and Pd(PPh₃)₄ start_node->add_reagents In Schlenk flask process_node process_node analysis_node analysis_node end_node Purify via column chromatography degas Evacuate & backfill with Argon (3x) add_reagents->degas Seal flask add_solvents Add degassed dioxane and water degas->add_solvents Maintain positive pressure heat Heat to 90 °C with vigorous stirring add_solvents->heat Fit with condenser monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) heat->monitor 12-24 h workup Cool to RT, add water, extract with EtOAc (3x) monitor->workup Reaction complete wash Wash with brine, dry over Na₂SO₄ workup->wash Combine organic layers wash->end_node Filter & concentrate

Caption: Experimental workflow for the Suzuki coupling route.

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Fluoro-2-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask.

  • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Using degassed solvents, add 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the limiting reagent).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.

Data and Performance

The Suzuki-Miyaura coupling is highly reliable for this class of transformation.[6] The table below summarizes typical parameters and expected outcomes.

ParameterValue / ConditionRationale / Comment
Catalyst Pd(PPh₃)₄ (3 mol%)A robust, commercially available Pd(0) source.[7]
Base K₂CO₃ or K₃PO₄ (2.5 eq.)Activates the boronic acid for transmetalation.[1]
Solvent 1,4-Dioxane / Water (4:1)Biphasic system to dissolve all components.[5]
Temperature 90 - 100 °CProvides sufficient thermal energy for the catalytic cycle.
Typical Yield 75 - 95%Highly efficient conversion is expected.[6][8]

Strategy 2: Vilsmeier-Haack Formylation

This linear approach first requires the synthesis of the 2-(4-Fluoro-2-methylphenyl)furan intermediate, which is then formylated at the C5 position. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[2][9]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich furan ring attacks the Vilsmeier reagent. The aryl substituent at the C2 position is an activating, ortho-para directing group, strongly favoring electrophilic attack at the sterically accessible and electronically activated C5 position.[11] Subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the final aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

G start_node Setup prep_reagent Add anhydrous DMF, cool to 0 °C start_node->prep_reagent In 2-neck flask process_node process_node analysis_node analysis_node end_node Purify via column chromatography add_pocl3 Add POCl₃ dropwise, maintain temp < 5 °C prep_reagent->add_pocl3 Under Argon stir_reagent Stir at 0 °C for 30 min add_pocl3->stir_reagent Formation of Vilsmeier reagent add_furan Add 2-(4-Fluoro-2-methylphenyl)furan dropwise stir_reagent->add_furan Maintain 0 °C warm_rt Allow to warm to RT, stir for 2-4 h add_furan->warm_rt After addition quench Pour slowly onto crushed ice warm_rt->quench Reaction complete neutralize Neutralize with aq. NaOH to pH 7-8 quench->neutralize With stirring extract Extract with DCM (3x) neutralize->extract Formation of precipitate extract->end_node Combine, dry, concentrate

Caption: Experimental workflow for the Vilsmeier-Haack route.

Materials:

  • 2-(4-Fluoro-2-methylphenyl)furan (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium Hydroxide (NaOH) solution, aqueous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add anhydrous DMF (3.0 eq.).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A white solid may form.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-(4-fluoro-2-methylphenyl)furan (1.0 eq.) in a minimal amount of anhydrous DCM or DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 2 M) until the pH is between 7 and 8.

  • Extract the mixture with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data and Performance

The Vilsmeier-Haack reaction is a cost-effective and scalable method for formylation.

ParameterValue / ConditionRationale / Comment
Reagents POCl₃ (1.1 eq.), DMF (3.0 eq.)Standard stoichiometry for generating the Vilsmeier reagent.[12]
Solvent DMF or DCMDMF acts as both reagent and solvent. DCM can be used as a co-solvent.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic formation of the reagent.[12]
Regioselectivity C5 positionHighly selective due to electronic activation and steric accessibility.
Typical Yield 70 - 90%Generally provides high yields for activated substrates.

Comparative Analysis and Troubleshooting

FeatureStrategy 1: Suzuki-Miyaura CouplingStrategy 2: Vilsmeier-Haack Formylation
Approach ConvergentLinear
Key Advantage High functional group tolerance; readily available starting materials.Cost-effective reagents; high regioselectivity; often simpler purification.
Key Disadvantage Cost of palladium catalyst; potential for catalyst poisoning; requires inert atmosphere.Requires synthesis of the 2-arylfuran precursor; sensitive to moisture.
Scalability Good, but catalyst cost can be a factor.Excellent, often used in industrial processes.
Troubleshooting Low Yield: Check catalyst activity, ensure inert atmosphere, verify base quality. Homocoupling: Optimize reaction temperature and stoichiometry.Low Yield: Ensure anhydrous conditions for reagent formation. Multiple Products: Unlikely due to high regioselectivity, but could indicate issues with precursor purity.

Expert Recommendation: For laboratory-scale synthesis and rapid analog generation where a wide variety of boronic acids are available, the Suzuki-Miyaura coupling offers superior flexibility and convergence. For large-scale synthesis where the 2-arylfuran precursor is readily accessible, the Vilsmeier-Haack reaction is more economical and straightforward.

Conclusion

The synthesis of this compound can be achieved efficiently through at least two reliable and high-yielding synthetic routes. The palladium-catalyzed Suzuki-Miyaura coupling provides a powerful convergent method ideal for diversity-oriented synthesis, while the Vilsmeier-Haack formylation offers a robust and economical linear approach suitable for scale-up. The protocols and analyses provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes.
  • BenchChem. (2025). A comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • PubMed. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. J Org Chem, 78(5), 1984-93. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Retrieved from [Link]

  • ResearchGate. (2025). Notes - Formylation of Furans. Retrieved from [Link]

  • BenchChem. (2025). Side reaction pathways in the formylation of fluorophenylfurans.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • HETEROCYCLES. (1986). AN IMPROVED SYNTHETIC METHOD FOR 5-ARYI-2-FURANCARBALDEHYDE. 24(6). Retrieved from [Link]

  • ResearchGate. (2025). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Retrieved from [Link]

  • ResearchGate. (2025). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Reaction for the Synthesis of Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Vilsmeier-Haack reaction for the formylation of furans to produce furan-2-carbaldehydes, crucial intermediates in medicinal chemistry and materials science. We delve into the underlying mechanism, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols. This guide is designed to equip researchers with the necessary knowledge to successfully and safely perform this valuable transformation. Furan-2-carbaldehyde and its derivatives are pivotal scaffolds in numerous pharmacologically active molecules due to their unique electronic properties and their role as bioisosteres for other aromatic rings.[1]

Introduction: The Significance of Furan-2-Carbaldehydes and the Vilsmeier-Haack Reaction

Furan-2-carbaldehydes are a class of heterocyclic compounds of significant interest in drug discovery and development. The furan motif is a key structural component in many biologically active molecules, where it can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[1][2] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making these compounds valuable starting materials for the synthesis of more complex pharmaceutical intermediates.[2]

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as furans.[3][4] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[3][5] For unsubstituted furan, formylation occurs almost exclusively at the 2-position, often with near-quantitative yields.[3][6]

The Reaction Mechanism: A Step-by-Step Look

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.[7][8][9]

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically DMF, with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

Part 2: Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This is followed by the restoration of aromaticity and subsequent hydrolysis during the workup to yield the final furan-2-carbaldehyde.[7][8]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Furan Furan Intermediate Iminium Intermediate Furan->Intermediate + Vilsmeier Reagent Aldehyde Furan-2-carbaldehyde Intermediate->Aldehyde Hydrolysis (Workup)

Figure 1: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocols: From Reagents to Purified Product

Safety Precautions
  • The Vilsmeier-Haack reaction should always be conducted in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3]

  • The quenching step of the reaction is exothermic and should be performed slowly and with caution.[3]

  • All organic solvents used are flammable and should be handled away from any potential ignition sources.[3]

General Protocol for the Vilsmeier-Haack Formylation of Furan

This protocol provides a general guideline and may require optimization for specific substituted furans.

Materials:

  • Furan (freshly distilled)

  • Phosphorus oxychloride (POCl₃) (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve furan (1.0 equivalent) in anhydrous DCM. Add the solution of the furan substrate to the freshly prepared Vilsmeier reagent at 0 °C.[3] Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or HPLC is recommended).

  • Work-up and Quenching: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and may result in gas evolution. Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.[3][10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer should be washed successively with saturated sodium bicarbonate solution and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan-2-carbaldehyde.

Experimental_Workflow General Experimental Workflow Reagent_Prep 1. Vilsmeier Reagent Preparation (DMF + POCl₃) Formylation 2. Formylation of Furan (Addition of Substrate) Reagent_Prep->Formylation Quenching 3. Reaction Quenching (Sodium Acetate Solution) Formylation->Quenching Extraction 4. Extraction (Ethyl Acetate) Quenching->Extraction Washing 5. Washing (NaHCO₃, Brine) Extraction->Washing Drying 6. Drying and Concentration Washing->Drying Purification 7. Purification (Distillation/Chromatography) Drying->Purification Product Pure Furan-2-carbaldehyde Purification->Product

Figure 2: General Experimental Workflow.

Quantitative Data Summary

The reaction conditions and yields for the Vilsmeier-Haack formylation can vary depending on the specific furan substrate.

Furan DerivativeReagentsTemperature (°C)Reaction TimeYield (%)Reference
FuranPOCl₃, DMFNot specifiedNot specifiedNear quantitative[11]
3-(3-fluorophenyl)furanPOCl₃, DMF0 to RTNot specifiedNot specified[3]

Note: "Near quantitative" suggests yields are typically in the range of 90-99%.[11]

Causality Behind Experimental Choices

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Therefore, the use of anhydrous solvents and flame-dried glassware is crucial to prevent its decomposition and ensure high yields.[12]

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0-10 °C) during its preparation is essential to prevent side reactions and ensure its stability.[3] The subsequent formylation step's temperature depends on the reactivity of the furan substrate.[4]

  • Quenching with Sodium Acetate: The hydrolysis of the intermediate iminium salt is typically carried out using a basic or buffered solution, such as sodium acetate, to neutralize the acidic byproducts and facilitate the formation of the aldehyde.[3][10]

  • Regioselectivity: For unsubstituted furan, formylation occurs at the C2 position due to the higher stability of the cationic intermediate at this position.[3] For 3-substituted furans, electrophilic substitution is generally expected to occur at the C2 or C5 position.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Moisture in the reaction. - Decomposed POCl₃ or DMF. - Insufficient reaction time or temperature.- Ensure all glassware is flame-dried and use anhydrous solvents. - Use freshly distilled POCl₃ and high-purity anhydrous DMF. - Monitor the reaction by TLC/HPLC and adjust time/temperature accordingly.
Formation of side products - Reaction temperature too high during reagent formation. - Incorrect stoichiometry.- Maintain strict temperature control during the addition of POCl₃. - Carefully measure and add reagents in the correct molar ratios.
Difficult work-up - Incomplete hydrolysis of the iminium intermediate.- Ensure vigorous stirring during the quenching step and allow sufficient time for complete hydrolysis.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of furan-2-carbaldehydes. By understanding the reaction mechanism, adhering to strict experimental protocols, and being mindful of the key parameters that influence its outcome, researchers can effectively and safely utilize this reaction to generate valuable building blocks for drug discovery and materials science.

References

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran - Benchchem.
  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Synthesis of Vilsmeier reagent - PrepChem.com.
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  • Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans | The Journal of Organic Chemistry - ACS Public
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  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google P
  • Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry - Benchchem.
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  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
  • Vilsmeier–Haack reaction - Wikipedia.
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Application of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its versatile chemical reactivity and its presence in a multitude of pharmacologically active compounds.[1] Its five-membered aromatic structure, containing an oxygen atom, imparts unique electronic and steric properties, often serving as a bioisosteric replacement for phenyl rings to enhance metabolic stability, receptor binding affinity, and overall bioavailability.[1][2] The strategic functionalization of the furan nucleus allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, leading to the development of novel therapeutics with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This technical guide focuses on 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde , a key heterocyclic building block poised for significant applications in drug discovery. The presence of a 4-fluoro-2-methylphenyl substituent at the 5-position of the furan-2-carbaldehyde core offers a unique combination of features. The fluorine atom can enhance metabolic stability and binding interactions, while the methyl group can provide steric hindrance and modulate the compound's conformational preferences. The aldehyde functionality at the 2-position serves as a versatile synthetic handle for the construction of a diverse array of more complex molecular architectures.

This document will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its derivatization into potentially bioactive molecules, and a discussion of its application in the development of novel therapeutic agents, grounded in the established biological activities of structurally related furan derivatives.

Synthesis of the Core Scaffold: A Suzuki-Miyaura Coupling Approach

The most efficient and widely adopted method for the synthesis of 5-aryl-furan-2-carbaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a furan-based boronic acid with an appropriately substituted aryl halide.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Furan_Boronic 5-Formylfuran-2-boronic acid Catalyst Pd(PPh₃)₄ Aryl_Halide 1-Bromo-4-fluoro-2-methylbenzene Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base K₂CO₃

Caption: General workflow for the synthesis of the target compound.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to synthesize the title compound.

Materials:

  • 5-Formylfuran-2-boronic acid (1.0 eq)

  • 1-Bromo-4-fluoro-2-methylbenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-formylfuran-2-boronic acid (1.0 eq), 1-bromo-4-fluoro-2-methylbenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:4:3 mixture of toluene, ethanol, and water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Bioactive Thiosemicarbazones

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. One important class of compounds that can be readily prepared are thiosemicarbazones, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][6]

Thiosemicarbazone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Product Thiosemicarbazone Derivative Aldehyde->Product Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Product Solvent Ethanol

Caption: Synthesis of a thiosemicarbazone derivative.

Protocol 2: General Synthesis of a Thiosemicarbazone Derivative

This protocol describes the condensation reaction between this compound and thiosemicarbazide.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in warm ethanol.

  • Addition: To this solution, add a solution of this compound (1.0 eq) in a minimal amount of ethanol.

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid thiosemicarbazone product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol).

  • Characterization: Confirm the structure of the final thiosemicarbazone derivative using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and mass spectrometry.

Biological Evaluation: Antimicrobial Activity

Derivatives of 5-arylfuran-2-carbaldehyde have shown promising antimicrobial activity. The following protocol describes a standard method for evaluating the in vitro antibacterial activity of the synthesized thiosemicarbazone.

Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Synthesized thiosemicarbazone derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of test concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by using a microplate reader to measure absorbance.

Anticipated Biological Activity and Data Presentation

While specific biological data for derivatives of this compound are not yet widely published, studies on structurally similar compounds provide valuable insights into their potential therapeutic applications. For instance, thiosemicarbazone derivatives of 5-aryl-furan-2-carbaldehydes have demonstrated significant antibacterial and anticancer activities.

A study by Hernandez et al. (2023) on novel thiosemicarbazone derivatives from furan-2-carbaldehyde provides data for a closely related analog, 5-(2-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone.[6] This data can serve as a benchmark for anticipating the activity of the 4-fluoro-2-methylphenyl analog.

Table 1: Illustrative Biological Activity Data for a Structurally Related Furan-based Thiosemicarbazone

CompoundTarget Organism/Cell LineBiological ActivityIC₅₀ / MIC (µg/mL)Reference
5-(2-Fluorophenyl)-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureusAntibacterial>100[6]
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureusAntibacterial1[6]
5-(2-Fluorophenyl)-furan-2-carbaldehyde thiosemicarbazoneHuman Duodenal Cancer (HuTu80)Anticancer1.8[6]

Note: The data presented for the 5-(2-fluorophenyl) derivative is for illustrative purposes to guide future research on the 5-(4-fluoro-2-methylphenyl) analog. The significant activity of the 5-nitro analog highlights the impact of substitution on the furan ring.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde group open avenues for the creation of diverse chemical libraries. The demonstrated biological activities of structurally related furan derivatives, particularly in the areas of oncology and infectious diseases, strongly suggest that derivatives of this specific scaffold are promising candidates for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a variety of derivatives of this compound. This includes exploring different heterocyclic systems derived from the aldehyde functionality and investigating their efficacy against a broad panel of cancer cell lines and microbial pathogens. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.

References

  • Hernandez, W., Carrasco, F., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry, 2023, 1-18. Available at: [Link]

  • Alam, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Scientific Reports, 13(1), 8352. Available at: [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Available at: [Link]

  • Fornal, E., et al. (2022). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 23(21), 13459. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Pharmacological activity of furan derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

Sources

Application Notes and Protocols: 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space

The 5-aryl-furan-2-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and materials science.[1][2] These bifunctional molecules, featuring a reactive aldehyde and a tunable aromatic system, serve as pivotal intermediates for constructing complex molecular architectures. Within this class, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde emerges as a particularly compelling building block. Its structure uniquely combines:

  • A Furan-2-carbaldehyde Core: A versatile handle for a multitude of classic and modern organic transformations, including condensations, olefinations, and reductive aminations.[3]

  • A 4-Fluoro Substituent: The strategic incorporation of fluorine is a well-established tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

  • A 2-Methyl Group: This substituent introduces steric influence, which can direct molecular conformation, potentially leading to enhanced selectivity in biological interactions and providing a vector for further functionalization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. While direct literature on this specific molecule is nascent, the protocols herein are built upon robust, validated methodologies for structurally analogous compounds, offering a predictive framework for its application in pioneering new chemical entities.

I. Proposed Synthesis of the Building Block

The efficient synthesis of this compound is the gateway to its utility. Based on established methods for 5-arylfuran synthesis, two primary routes are proposed: Palladium-catalyzed Suzuki-Miyaura cross-coupling and a sequence involving Vilsmeier-Haack formylation.[1][4][5][6][7]

SynthesisPathways cluster_suzuki Route A: Suzuki-Miyaura Coupling cluster_vilsmeier Route B: Vilsmeier-Haack Formylation 5-Bromo-furan-2-carbaldehyde 5-Bromo-furan-2-carbaldehyde Pd_Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) 5-Bromo-furan-2-carbaldehyde->Pd_Catalyst Arylboronic_Acid (4-Fluoro-2-methylphenyl)boronic acid Arylboronic_Acid->Pd_Catalyst Target_A 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Pd_Catalyst->Target_A Aryl_Furan 2-(4-Fluoro-2-methylphenyl)furan Vilsmeier_Reagent POCl₃, DMF Aryl_Furan->Vilsmeier_Reagent Target_B 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Vilsmeier_Reagent->Target_B KnoevenagelWorkflow Start 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Reaction Combine in Ethanol Stir at RT Start->Reaction ActiveMethylene Active Methylene Compound (e.g., Indan-1,3-dione) ActiveMethylene->Reaction Precipitation Collect Solid Precipitate by Filtration Reaction->Precipitation Purification Recrystallize from Ethanol or Acetic Acid Precipitation->Purification Product Pure Knoevenagel Product Purification->Product PyrazoleSynthesis Aldehyde 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Step1 Step 1: Claisen-Schmidt (aq. NaOH, Ethanol, RT) Aldehyde->Step1 Ketone Substituted Acetophenone Ketone->Step1 Chalcone Intermediate Chalcone Step1->Chalcone Step2 Step 2: Cyclization (Acetic Acid, Reflux) Chalcone->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 Pyrazole 3,5-Disubstituted Pyrazole Product Step2->Pyrazole

Sources

Protocol for the Condensation Reaction of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the base-catalyzed condensation reactions of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a versatile heterocyclic building block. We focus on two robust and widely applicable carbon-carbon bond-forming reactions: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with ketones. These protocols are designed to be reliable and scalable, offering a clear pathway for the synthesis of diverse molecular scaffolds. Such products, including cyanoacrylates and chalcone-like structures, are of significant interest in medicinal chemistry and materials science. This guide offers step-by-step procedures, mechanistic insights, characterization data, and troubleshooting advice to enable researchers to effectively utilize this key intermediate in their synthetic programs.

Introduction

The 5-arylfuran-2-carbaldehyde framework is a privileged scaffold in modern drug discovery. The furan ring acts as a bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles, while the appended aryl moiety allows for fine-tuning of biological activity through substituent modification. The specific subject of this note, this compound, incorporates a fluorine atom and a methyl group, substitutions known to enhance properties such as binding affinity and membrane permeability.

Condensation reactions are among the most powerful and atom-economical methods in a synthetic chemist's toolkit for elongating carbon chains and constructing complex molecules. The aldehyde functional group of the title compound is a reactive electrophilic center, primed for reaction with a variety of nucleophiles. This note details two of the most effective condensation strategies:

  • Knoevenagel Condensation: The reaction with an active methylene compound, which provides access to electron-deficient alkenes that are valuable Michael acceptors and precursors for further heterocyclic synthesis.[1][2][3][4]

  • Claisen-Schmidt Condensation: A crossed-aldol reaction with a ketone to yield α,β-unsaturated ketones (chalcones), a class of compounds renowned for their broad spectrum of pharmacological activities including anti-inflammatory and anticancer properties.[5][6][7]

By providing robust protocols for these transformations, we aim to empower researchers to rapidly generate libraries of novel compounds for screening and development.

Reaction Principles and Mechanisms

Both the Knoevenagel and Claisen-Schmidt condensations proceed through a base-catalyzed mechanism. The base abstracts an acidic α-proton from the nucleophilic partner (the active methylene compound or ketone) to generate a resonance-stabilized carbanion (an enolate in the case of the ketone). This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol-type intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to yield the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nuc_H NC-CH2-R¹ (Active Methylene) Enolate [NC-CH-R¹]⁻ (Carbanion) Nuc_H->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Nuc_H Aldehyde Ar-CHO (Furan Carbaldehyde) Enolate->Aldehyde Attack Intermediate Adduct Intermediate Aldehyde->Intermediate Product Ar-CH=C(CN)R¹ (Final Product) Intermediate->Product Elimination H2O H₂O Product->H2O

Caption: Generalized mechanism for the Knoevenagel condensation.

Claisen_Schmidt_Mechanism Ketone R²-CO-CH₃ (Ketone) Enolate Enolate Anion Ketone->Enolate + Base - H₂O Base Base (e.g., NaOH) Aldehyde Ar-CHO (Furan Carbaldehyde) Enolate->Aldehyde Nucleophilic Attack BetaHydroxy β-Hydroxy Ketone Intermediate Aldehyde->BetaHydroxy + H⁺ Product Ar-CH=CH-CO-R² (Chalcone) BetaHydroxy->Product Dehydration (-H₂O) H2O H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.[5]

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
This compoundN/AC₁₂H₉FO₂>97%Custom Synthesis
Malononitrile109-77-3C₃H₂N₂≥99%Sigma-Aldrich
Acetophenone98-86-2C₈H₈O≥99%Sigma-Aldrich
Piperidine110-89-4C₅H₁₁N≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%Fisher Scientific
Ethanol (Absolute)64-17-5C₂H₅OH≥99.5%VWR
Dichloromethane (DCM)75-09-2CH₂Cl₂≥99.8%VWR
Ethyl Acetate141-78-6C₄H₈O₂≥99.5%VWR
Hexanes110-54-3C₆H₁₄≥98.5%VWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄≥99.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (25 mL, 50 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer

Experimental Protocols

A general workflow for these syntheses is outlined below. It is critical to monitor the reaction progress by TLC to determine the point of completion.

workflow start Start reagents Combine Aldehyde, Nucleophile, & Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Stir at Specified Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify characterize Characterize Pure Product (NMR, IR, m.p.) purify->characterize end End characterize->end

Caption: General experimental workflow for condensation reactions.

Protocol A: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((5-(4-fluoro-2-methylphenyl)furan-2-yl)methylene)malononitrile.

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 eq, e.g., 218 mg, 1.0 mmol) and malononitrile (1.05 eq, 70 mg, 1.05 mmol).

  • Solvent Addition: Dissolve the solids in absolute ethanol (10 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Catalyst Addition: Add piperidine (0.1 eq, 10 µL, 0.1 mmol) to the solution using a micropipette. Causality: Piperidine is a mild organic base that effectively catalyzes the reaction without promoting significant side reactions or decomposition of the furan ring.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form within 15-60 minutes. Monitor the consumption of the aldehyde by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete (aldehyde spot disappears on TLC), cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum to afford the pure product. Further purification is typically not necessary, but the product can be recrystallized from ethanol if needed.

Protocol B: Claisen-Schmidt Condensation with Acetophenone

This protocol details the synthesis of (E)-3-(5-(4-fluoro-2-methylphenyl)furan-2-yl)-1-phenylprop-2-en-1-one, a chalcone derivative.[5][6][8]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 218 mg, 1.0 mmol) and acetophenone (1.0 eq, 120 mg, 1.0 mmol) in ethanol (15 mL).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq, 80 mg in 2 mL of water). Causality: A stronger base like NaOH is required to deprotonate the less acidic α-protons of acetophenone compared to malononitrile. The reaction is kept at room temperature to favor the crossed condensation over the self-condensation of acetophenone.[5]

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing 50 mL of cold water and acidify to pH ~5-6 by the dropwise addition of dilute HCl (1 M). This step neutralizes the excess NaOH and precipitates the product.

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying & Recrystallization: Dry the crude product. Recrystallize the solid from an appropriate solvent, such as ethanol, to yield the purified chalcone as a crystalline solid.

Data and Expected Results

The following table summarizes the expected outcomes for the described protocols.

ParameterProtocol A (Knoevenagel)Protocol B (Claisen-Schmidt)
Product Name 2-((5-(4-fluoro-2-methylphenyl)furan-2-yl)methylene)malononitrile(E)-3-(5-(4-fluoro-2-methylphenyl)furan-2-yl)-1-phenylprop-2-en-1-one
Reaction Time 15 - 60 min2 - 4 hours
Temperature Room TemperatureRoom Temperature
Expected Yield >90%75 - 85%
Appearance Pale yellow to white solidBright yellow crystalline solid
¹H NMR (key signals) Disappearance of aldehyde proton (~9.6 ppm). Appearance of vinyl proton (~7.5-8.0 ppm, s).Disappearance of aldehyde proton. Appearance of two vinyl protons (~7.0-8.0 ppm, d, J ≈ 15 Hz, indicating E-isomer).
IR (key signals) Appearance of strong C≡N stretch (~2220 cm⁻¹).Shift of C=O stretch to lower frequency (~1660 cm⁻¹) due to conjugation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Low reactivity of starting materials. 3. Low temperature.1. Add a small additional amount of catalyst. 2. Gently warm the reaction mixture (e.g., to 40-50°C) and monitor closely by TLC. 3. For Protocol B, ensure the NaOH solution is fresh.
Low Yield 1. Product is partially soluble in the reaction/wash solvent. 2. Incomplete precipitation during work-up. 3. Side reactions (e.g., self-condensation).1. Minimize the amount of cold solvent used for washing the product. 2. Cool the mixture for a longer period before filtration. Extract the filtrate with DCM or EtOAc to recover dissolved product. 3. Ensure slow addition of base at the recommended temperature.
Oily Product / Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using flash column chromatography on silica gel. 2. Ensure the product is thoroughly dried under high vacuum. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Malononitrile is highly toxic if swallowed or in contact with skin. Handle with extreme care.

  • Piperidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

  • Sodium Hydroxide is corrosive and can cause severe burns. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The Knoevenagel and Claisen-Schmidt condensation reactions are highly effective methods for the synthetic elaboration of this compound. The protocols detailed in this application note are optimized for high yield, simplicity, and reliability. The resulting α,β-unsaturated products serve as valuable intermediates for the synthesis of more complex heterocyclic systems and as final targets for biological evaluation in drug discovery programs.

References

  • BenchChem. (2025). Application Note: Synthesis and Biological Evaluation of Chalcones Derived from 5-(3-Fluorophenyl)furan-2- carbaldehyde via Claisen-Schmidt Condensation.
  • BenchChem. (n.d.). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry.
  • Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available at: [Link]

  • Khan, I., et al. (2021). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of King Saud University - Science, 33(1), 101234.
  • Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11–21. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 27.
  • Schmid, A., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1289. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Khalaf, M., Abdel-Wahab, A., & Kandil, F. (2012). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Iraqi Journal of Science, 53(1), 17-24.
  • ResearchGate. (n.d.). Claisen–Schmidt condensation of furfural and acetophenone. Reaction.... Available at: [Link]

  • Khalaf, M., Abdel-Wahab, A., & Kandil, F. (2024). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Iraqi Journal of Science, 53(1), 17–24. Available at: [Link]

  • Gade, V. R., et al. (2020). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Catalysts, 10(9), 1039. Available at: [Link]

  • Sharma, V. B., & Jain, P. (2014). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances, 4(38), 19895-19902. Available at: [Link]

  • Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Available at: [Link]

Sources

The Strategic Utility of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds in a vast array of biologically active molecules. Among the myriad of precursors available to the synthetic chemist, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde stands out as a particularly versatile and valuable building block. Its unique arrangement of a substituted aryl moiety, a furan ring, and a reactive aldehyde group provides a gateway to a diverse range of heterocyclic systems, most notably pyrazoles and pyridazines. The furan ring itself is a key structural component in many pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the applications of this compound as a precursor for heterocyclic compounds. We will delve into detailed protocols for its synthesis and its subsequent transformation into medicinally relevant pyrazole and pyridazine derivatives. The causality behind experimental choices, mechanistic insights, and the biological significance of the resulting compounds will be thoroughly discussed to provide researchers, scientists, and drug development professionals with a practical and intellectually stimulating resource.

Synthesis of the Precursor: this compound

The efficient construction of the title precursor is paramount to its utility. The most reliable and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and proceeds under relatively mild conditions.[1][2] The reaction couples 5-bromo-2-furaldehyde with 4-fluoro-2-methylphenylboronic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general and robust procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Fluoro-2-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq.), 4-fluoro-2-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a 4:1 mixture of toluene and ethanol to the flask.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the solvent.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Justification of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.

  • Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing is essential to prevent oxidation of the palladium catalyst.

Visualization of the Synthetic Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Reaction Reflux in Toluene/Ethanol/H₂O 5-Bromo-2-furaldehyde->Reaction Boronic_Acid 4-Fluoro-2-methylphenyl- boronic acid Boronic_Acid->Reaction Catalyst_System Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst_System->Reaction Extraction Aqueous Workup & Extraction with EtOAc Reaction->Extraction Purification Column Chromatography Extraction->Purification Product 5-(4-Fluoro-2-methylphenyl)- furan-2-carbaldehyde Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target precursor.

Application in the Synthesis of Pyrazole Derivatives

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic rings. One of the most prominent applications is the synthesis of pyrazole derivatives through condensation with hydrazine and its derivatives. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Protocol 2: Synthesis of a 3-(Furan-2-yl)pyrazole Derivative

This protocol describes the synthesis of a pyrazole derivative via the reaction of this compound with hydrazine hydrate. The initial condensation yields a hydrazone, which can then undergo cyclization. A more direct approach involves a one-pot reaction with a 1,3-dicarbonyl compound and hydrazine, where the furan-2-carbaldehyde acts as one of the three components. For a more direct synthesis from the aldehyde, a common strategy involves an initial Knoevenagel condensation followed by cyclization with hydrazine.

Step A: Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-((5-(4-fluoro-2-methylphenyl)furan-2-yl)methylene)malononitrile.

Step B: Pyrazole Formation

Materials:

  • 2-((5-(4-Fluoro-2-methylphenyl)furan-2-yl)methylene)malononitrile

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Suspend the product from Step A in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired 3-amino-4-cyano-5-(5-(4-fluoro-2-methylphenyl)furan-2-yl)-1H-pyrazole.

Mechanistic Rationale:

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[6][7] The subsequent reaction with hydrazine involves a Michael addition to the electron-deficient double bond, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring.

Visualization of the Pyrazole Synthesis Pathway:

Pyrazole_Synthesis Precursor 5-(4-Fluoro-2-methylphenyl)- furan-2-carbaldehyde Knoevenagel Knoevenagel Condensation (Piperidine, Ethanol) Precursor->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate 2-((5-(4-Fluoro-2-methylphenyl)furan-2-yl)- methylene)malononitrile Knoevenagel->Intermediate Cyclization Cyclization (Ethanol/Acetic Acid, Reflux) Intermediate->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyrazole 3-Amino-4-cyano-5-(furan-2-yl)- 1H-pyrazole Derivative Cyclization->Pyrazole

Caption: Reaction pathway for the synthesis of a pyrazole derivative.

Application in the Synthesis of Pyridazine Derivatives

Pyridazine and its derivatives are another important class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8][9][10] The furan ring can be considered a masked 1,4-dicarbonyl system, which is a classic precursor for pyridazine synthesis via condensation with hydrazine. This transformation typically involves a [4+2] cycloaddition of a dienophile with the furan ring, followed by rearrangement. A more direct approach involves the reaction of a 2,5-difunctionalized furan with hydrazine. A common method for the synthesis of pyridazines from furans involves an oxidative ring opening followed by condensation with hydrazine.

Protocol 3: Synthesis of a 6-(Furan-2-yl)pyridazine Derivative

This protocol outlines a general procedure for the conversion of a 5-substituted furan-2-carbaldehyde into a pyridazine derivative. This often involves the generation of a 1,4-dicarbonyl equivalent from the furan.

Conceptual Pathway:

The furan ring can be converted to a 1,4-dicarbonyl compound through oxidation, for example, with bromine in methanol, which leads to a 2,5-dimethoxy-2,5-dihydrofuran derivative. Acid-catalyzed hydrolysis of this intermediate yields the 1,4-dicarbonyl compound, which can then be cyclized with hydrazine.

A More Direct, One-Pot Approach:

A more streamlined approach involves the direct reaction of the furan derivative with a dienophile in a Diels-Alder reaction, followed by reaction with hydrazine.[11] However, a more accessible method for many labs involves the reaction of the corresponding 1,4-dicarbonyl compound.

General Procedure for Pyridazine Formation from a 1,4-Dicarbonyl Precursor:

Materials:

  • 1-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)-ethanone (can be prepared via Friedel-Crafts acylation of 2-(4-fluoro-2-methylphenyl)furan)

  • Oxidizing agent (e.g., N-Bromosuccinimide)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • The synthesis of the requisite 1,4-dicarbonyl compound is the key first step. This can often be achieved through various synthetic routes. For instance, a Paal-Knorr furan synthesis in reverse can be conceptualized.[8][12][13]

  • Once the 1,4-dicarbonyl precursor is obtained, it is dissolved in ethanol.

  • Hydrazine hydrate (1.1 eq.) is added to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • Upon cooling, the pyridazine product often crystallizes out of the solution.

  • The product is collected by filtration, washed with cold ethanol, and dried. Recrystallization or column chromatography can be used for further purification.

Visualization of the Pyridazine Synthesis Concept:

Pyridazine_Synthesis Furan_Precursor 5-(4-Fluoro-2-methylphenyl)- furan-2-carbaldehyde Transformation Transformation to 1,4-Dicarbonyl Equivalent (e.g., via oxidation/hydrolysis) Furan_Precursor->Transformation Dicarbonyl 1,4-Dicarbonyl Intermediate Transformation->Dicarbonyl Cyclization Cyclocondensation Dicarbonyl->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyridazine 6-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)- pyridazine Derivative Cyclization->Pyridazine

Caption: Conceptual pathway for pyridazine synthesis from a furan precursor.

Data Summary

Precursor/Product ClassSynthetic MethodKey ReagentsTypical Yield (%)
This compound Suzuki-Miyaura Coupling5-Bromo-2-furaldehyde, 4-Fluoro-2-methylphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃70-90
Pyrazole Derivative Knoevenagel/CyclizationMalononitrile, Hydrazine hydrate65-85
Pyridazine Derivative From 1,4-DicarbonylHydrazine hydrate75-95

Conclusion and Future Perspectives

This compound has demonstrated its significant potential as a versatile precursor for the synthesis of medicinally important heterocyclic compounds. The protocols and conceptual pathways outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The strategic incorporation of the fluorinated phenyl moiety and the furan ring offers opportunities to fine-tune the physicochemical and pharmacological properties of the resulting pyrazole and pyridazine derivatives. Future research in this area will likely focus on the development of more efficient one-pot syntheses, the exploration of a broader range of heterocyclic systems derived from this precursor, and the in-depth biological evaluation of these novel compounds to uncover new therapeutic agents.

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863–2870.
  • Mahmoud S. Abdelbaset, et al. (2024). Biological activities of pyridazinones. Journal of Molecular Structure.
  • Wu Z, Xia F, Lin R. (2024). Global burden of cancer and associated risk factors in 204 countries and territories, 1980–2021: a systematic analysis for the GBD 2021.
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  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B (MAO-B) inhibitor. Bioorganic & medicinal chemistry.
  • Li, H., et al. (2019). Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. Bioorganic & medicinal chemistry.
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  • Khalaf, M. N., Abdel-wahab, B. F., & Kandil, S. A. (2014). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Applicable Chemistry.
  • Kumar, A., et al. (2022). Recent developments in Knoevenagel condensation reaction: A review. Journal of Advanced Scientific Research.
  • Khalaf, M. N., Abdel-wahab, B. F., & Kandil, S. A. (2014). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Wang, L., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry.
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  • El-Gazzar, A. R. B. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Elgemeie, G. H., et al. (2013). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation.
  • BenchChem. (2025). A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. BenchChem.
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  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis.
  • Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

  • Bacon, R. G. R., & Bigg, D. C. H. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • Kamal, A., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. European Journal of Medicinal Chemistry.
  • Al-Zaydi, K. M. (2004). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
  • Sosnovskikh, V. Y., & Moshkin, V. S. (2016). 5-Aryl-2-(2-hydroxyphenyl)furan-3-carbaldehyde: Synthesis and study on its ring-chain tautomerism. Tetrahedron Letters.
  • Park, K. H., et al. (2005). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Tetrahedron Letters.
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Application Note: A Validated Protocol for the High-Purity Isolation of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis of this class of biaryl compounds, typically achieved via Suzuki-Miyaura cross-coupling, often results in a complex mixture of byproducts and unreacted starting materials.[1][2] This guide details a robust purification strategy employing flash column chromatography, addressing common challenges such as co-eluting impurities and product instability. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Purification Challenge

This compound is an important intermediate whose utility is directly dependent on its purity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, is the most common route for its synthesis.[3][4][5] However, this reaction is known to generate a characteristic profile of impurities that can be challenging to separate from the desired product.

Common Impurities from Suzuki-Miyaura Synthesis:

  • Homocoupling Products: Dimerization of the boronic acid starting material to form a biaryl byproduct.[6][7]

  • Unreacted Starting Materials: Residual 5-halofuran-2-carbaldehyde and (4-fluoro-2-methylphenyl)boronic acid.

  • Dehalogenated Starting Material: Protodeboronation of the boronic acid or reduction of the aryl halide.[6]

  • Catalyst Residues: Residual palladium catalyst and ligands (e.g., triphenylphosphine oxide), which can interfere with downstream reactions.[8]

  • Degradation Products: Furan-based aldehydes can be unstable, particularly in the presence of acid, air, or light, leading to discoloration and the formation of acidic impurities like furan-2-carboxylic acid.[9][10]

Effective purification is therefore not merely a matter of isolation but is critical for ensuring the integrity and reactivity of the final compound in subsequent synthetic steps.

Purification Strategy: A Multi-Step Approach

A sequential purification strategy is employed to systematically remove the diverse range of impurities. The workflow is designed to first remove bulk, highly polar or ionic impurities through an aqueous workup, followed by a high-resolution separation using flash column chromatography.

Purification_Workflow A Crude Reaction Mixture (Post-Suzuki Coupling) B Aqueous Workup (e.g., EtOAc & Water/Brine) A->B C Separation of Layers B->C D Organic Layer (Contains Product & Organic Impurities) C->D Upper Phase E Aqueous Layer (Contains Base, Salts) C->E Lower Phase F Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->F G Crude Product Concentrate F->G H Flash Column Chromatography G->H Dry Loading I Fraction Collection & TLC Analysis H->I J Combine Pure Fractions I->J K Solvent Removal J->K L Purity & Identity Verification (¹H NMR, LC-MS) K->L M Purified Product (>95% Purity) L->M

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol assumes the reaction has been completed and the reaction solvent (e.g., dioxane, THF, or DMF) is present in the crude mixture.

Part A: Initial Aqueous Workup

Rationale: This step removes inorganic salts (e.g., carbonates, phosphates used as a base), excess boronic acid, and highly polar byproducts. Washing with a mild base like sodium bicarbonate can also help neutralize any acidic impurities that may have formed, which is crucial for the stability of furan aldehydes.[9][10]

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate (approx. 3-5 times the volume of the reaction solvent).

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with a saturated brine solution. The brine wash helps to break up emulsions and remove residual water from the organic phase.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Part B: Purification by Flash Column Chromatography

Rationale: Flash column chromatography is the primary purification step, separating compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.[11][12] A gradient elution is recommended to achieve optimal separation between the target compound and closely-eluting impurities like homocoupled byproducts.

Preparation:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc).

  • Thin-Layer Chromatography (TLC): Use TLC to determine the optimal starting solvent composition. The target compound should have an Rf value of approximately 0.2-0.3 for good separation.[13]

Procedure:

  • Column Packing: Prepare a glass column with silica gel using the chosen eluent system (e.g., 95:5 Hexanes:EtOAc) as a slurry. Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude product from Part A in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as "dry loading," prevents solvent-related band broadening and improves separation resolution.[14]

    • Carefully add the dry-loaded sample to the top of the packed silica column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient might be from 2% to 15% EtOAc over several column volumes.

    • Collect fractions of equal volume throughout the elution process.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

    • Combine all fractions that contain the pure product, as determined by TLC analysis.

Part C: Final Isolation and Purity Assessment
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent via rotary evaporation. For final traces of solvent, a high-vacuum pump may be used.

  • Determine the final mass and calculate the recovery yield.

  • Purity Verification: The purity of the final product must be confirmed using modern analytical techniques.[15][16]

    • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-bearing impurities. The formyl hydrogen should appear as a singlet around δ 9.5-10 ppm.[11][17]

    • LC-MS: To obtain the molecular weight and assess purity by checking for the presence of other components.[18]

    • Melting Point: For solid compounds, a sharp melting point is a reliable indicator of high purity.[11][19]

Data Summary and Expected Results

The following table provides a summary of typical parameters and expected outcomes for this purification protocol.

ParameterRecommended Value / ObservationRationale
TLC Analysis (Rf) ~0.25 in 10% EtOAc/HexanesProvides optimal separation on the column.
Column Dimensions 40g silica for 1g crude materialA 40:1 to 100:1 ratio of silica to crude product is standard for good separation.
Elution Profile Gradient: 2% to 15% EtOAc in HexanesEnsures separation of non-polar byproducts (elute first) from the more polar product.
Expected Yield 60-85% (post-chromatography)Dependant on the efficiency of the preceding Suzuki reaction.
Final Purity >95% (by ¹H NMR and LC-MS)This level of purity is suitable for most drug discovery applications.
Appearance Off-white to pale yellow solid/oilFuran aldehydes can be prone to discoloration; significant darkening may indicate degradation.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product Discoloration (Darkening) Oxidation, polymerization, or presence of acidic impurities.Work quickly, use an inert atmosphere if possible. Ensure the initial NaHCO₃ wash was thorough. Store the final product under nitrogen/argon in the dark at low temperatures.[9][10]
Poor Separation on Column Incorrect solvent system; Column overloading; Improper packing or sample loading.Re-optimize eluent polarity with TLC. Reduce the amount of sample loaded. Ensure the column is packed without channels and use the dry-loading method.[14]
Product Co-elutes with Impurity Impurity has very similar polarity to the product.Try a different solvent system (e.g., DCM/Hexanes or Toluene/EtOAc). If the product is a solid, consider recrystallization as a final purification step.[19]
Streaking on TLC/Column Compound is too polar for silica gel or is acidic/basic.Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. However, for aldehydes, this should be done with caution.

References

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zayady, W. A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Zhang, R., et al. (2011). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ChemInform, 42(34). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. (2024). Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Wellesley College. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Furfural. Retrieved from [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Aryl-furan-2-carbaldehyde derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Their utility stems from the reactive aldehyde functionality and the capacity for diverse substitutions on the aryl ring, making them valuable synthons in drug discovery and development. This document provides a comprehensive guide to the scale-up synthesis of a specific, high-value intermediate: 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. We present two robust and scalable synthetic routes: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classic Vilsmeier-Haack formylation approach. This guide offers detailed, step-by-step protocols, discusses the rationale behind key experimental choices, and provides insights into process optimization for larger-scale production.

Introduction

The furan scaffold is a ubiquitous motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The incorporation of an aryl substituent at the 5-position and a carbaldehyde at the 2-position creates a versatile platform for further chemical elaboration. Specifically, the target molecule, this compound, combines the furan core with a substituted phenyl ring containing both fluorine and methyl groups, functionalities known to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The aldehyde group serves as a handle for a variety of transformations, including reductive aminations, oxidations, and condensations, to build molecular complexity.

Given the industrial importance of this class of compounds, the development of efficient, scalable, and cost-effective synthetic methods is of paramount importance. This application note details two proven synthetic strategies, providing researchers and process chemists with the necessary information to confidently produce this key intermediate on a larger scale.

Synthetic Strategies and Mechanistic Considerations

Two primary synthetic routes are presented for the synthesis of this compound. The choice between these routes may depend on factors such as the availability of starting materials, desired purity profile, and the scale of the synthesis.

Route 1: Suzuki-Miyaura Cross-Coupling

This modern approach relies on the highly efficient palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] In this case, (4-Fluoro-2-methylphenyl)boronic acid is coupled with 5-bromofuran-2-carbaldehyde. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, generally good yields, and the commercial availability of a wide range of boronic acids and palladium catalysts.[2][3]

The catalytic cycle involves the oxidative addition of the 5-bromofuran-2-carbaldehyde to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Route 2: Vilsmeier-Haack Formylation

This classic method involves the formylation of an electron-rich aromatic or heteroaromatic substrate.[4][5][6] For this target molecule, the synthesis would proceed in two steps: first, the synthesis of 2-(4-Fluoro-2-methylphenyl)furan, followed by its formylation at the 5-position using the Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][7][8] The furan ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent, leading to the desired aldehyde after aqueous workup.[4][6]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Scale-up Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 5-bromofuran-2-carbaldehyde and (4-Fluoro-2-methylphenyl)boronic acid.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (4-Fluoro-2-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Multi-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromofuran-2-carbaldehyde (1.0 eq.), (4-Fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a 1:1:0.75 mixture of toluene, ethanol, and deionized water to the flask. The solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Protocol 2: Scale-up Synthesis via Vilsmeier-Haack Formylation

This two-step protocol involves the initial synthesis of 2-(4-Fluoro-2-methylphenyl)furan followed by its formylation.

Part A: Synthesis of 2-(4-Fluoro-2-methylphenyl)furan

This step can be achieved via a Suzuki-Miyaura coupling of 2-bromofuran with (4-Fluoro-2-methylphenyl)boronic acid, following a similar procedure to Protocol 1 but using 2-bromofuran as the starting material.

Part B: Vilsmeier-Haack Formylation

Materials:

  • 2-(4-Fluoro-2-methylphenyl)furan

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Water (deionized)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Multi-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Vilsmeier Reagent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30-45 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(4-Fluoro-2-methylphenyl)furan (1.0 eq.) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution. This step is exothermic and should be performed with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for the Scale-up of this compound

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Vilsmeier-Haack Formylation
Starting Materials 5-Bromofuran-2-carbaldehyde, (4-Fluoro-2-methylphenyl)boronic acid2-(4-Fluoro-2-methylphenyl)furan, DMF, POCl₃
Number of Steps OneTwo (including synthesis of the furan intermediate)
Typical Yield 75-90%60-80% (for the formylation step)
Key Reagents Palladium catalyst, basePhosphorus oxychloride
Process Safety Palladium catalysts can be pyrophoric.POCl₃ is highly corrosive and water-reactive. Quenching is exothermic.
Purification Column chromatographyColumn chromatography
Scalability Generally good, catalyst cost can be a factor.Well-established for large-scale, but handling of POCl₃ requires care.

Visualization of Synthetic Workflows

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Reaction Reaction 5-Bromofuran-2-carbaldehyde->Reaction (4-Fluoro-2-methylphenyl)boronic acid (4-Fluoro-2-methylphenyl)boronic acid (4-Fluoro-2-methylphenyl)boronic acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction K2CO3 K2CO3 K2CO3->Reaction Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Product Product Purification->Product 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Vilsmeier_Haack_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Formylation 2-Bromofuran 2-Bromofuran Suzuki Coupling Suzuki Coupling 2-Bromofuran->Suzuki Coupling (4-Fluoro-2-methylphenyl)boronic acid, Pd catalyst 2-(4-Fluoro-2-methylphenyl)furan 2-(4-Fluoro-2-methylphenyl)furan Suzuki Coupling->2-(4-Fluoro-2-methylphenyl)furan Formylation Reaction Formylation Reaction 2-(4-Fluoro-2-methylphenyl)furan->Formylation Reaction DMF DMF Vilsmeier Reagent Formation Vilsmeier Reagent Formation DMF->Vilsmeier Reagent Formation POCl3 Vilsmeier Reagent Formation->Formylation Reaction Work-up & Purification Work-up & Purification Formylation Reaction->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde

Caption: Vilsmeier-Haack Formylation Workflow.

Conclusion

The two detailed synthetic routes provide robust and scalable methods for the production of this compound. The Suzuki-Miyaura cross-coupling offers a more direct, one-step approach with typically higher yields, while the Vilsmeier-Haack formylation represents a classic and cost-effective alternative, particularly when the furan intermediate is readily available. The choice of synthetic route will ultimately depend on project-specific considerations, including cost of goods, available equipment, and safety infrastructure. Both protocols have been designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the desired product quality.

References

  • Benchchem.
  • Google Patents.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Benchchem. Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)
  • ResearchGate.
  • Benchchem.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • StudySmarter.
  • RSC Publishing. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
  • The Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Google Patents.
  • Sci-Hub. 5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran.
  • Organic Chemistry Portal. Furan synthesis.
  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • American Chemical Society. Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes.
  • ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • ResearchGate. Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran.
  • PubMed Central.
  • Santa Cruz Biotechnology. 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | CAS 33342-17-5 | SCBT.
  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • MDPI.
  • Sigma-Aldrich. 5-(2-fluoro-phenyl)-furan-2-carbaldehyde.
  • Google Patents. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • ResearchGate.
  • Pharmacia. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.
  • ResearchGate. 5-Aryl-2-(2-hydroxyphenyl)furan-3-carbaldehyde: Synthesis and study on its ring-chain tautomerism | Request PDF.
  • Ambeed.com. Ambeed.

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Application Notes & Protocols: Quantitative Analysis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The following application notes detail robust and validated analytical methodologies for the precise quantification of this compound in various matrices. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to international validation standards. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and potency testing, and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level analysis. Each method is accompanied by a detailed protocol, validation parameters, and the scientific rationale behind the experimental choices, ensuring the generation of reliable and reproducible data.

Introduction: The Importance of Quantifying this compound

This compound is a substituted heterocyclic aldehyde of increasing interest in medicinal chemistry and drug discovery. Its precise quantification is critical throughout the drug development lifecycle, from process development and optimization to quality control of the final active pharmaceutical ingredient (API). Inaccurate measurements can lead to inconsistencies in reaction yields, impurity profiling, and ultimately, compromise the safety and efficacy of the final drug product.

The analytical methods presented herein are designed to be robust, specific, and sensitive, addressing the need for reliable quantification. The choice between HPLC-UV and GC-MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. These protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₂H₉FO₂Inferred from name
Molecular Weight 204.20 g/mol Inferred from formula
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane)General chemical knowledge
Chromophores Phenyl and furan rings, aldehyde carbonyl groupGeneral chemical knowledge

The presence of strong chromophores makes this compound an excellent candidate for UV detection in HPLC. Its volatility, while not exceptionally high, is sufficient for analysis by GC, particularly with appropriate inlet conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique in pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is selected, which separates compounds based on their hydrophobicity. The analyte is retained on the nonpolar stationary phase and eluted by a polar mobile phase. Detection is achieved by a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Causality in Experimental Choices:

  • Column: A C18 column is chosen for its versatility and proven efficacy in separating a wide range of aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution of the analyte while also separating it from potential impurities with different polarities. The addition of 0.1% formic acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

  • Detection Wavelength: The UV spectrum of the analyte is scanned to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for quantification. Based on similar structures, a wavelength around 280 nm is a logical starting point.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing good separation in a reasonable timeframe.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile:Water 50:50) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: HPLC-UV workflow for quantification.

Detailed HPLC-UV Protocol

1. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrument and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min, 50-90% B; 15-17 min, 90% B; 17.1-20 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or determined λmax)

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 acetonitrile/water diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the analyte. Dissolve in the diluent to achieve a theoretical concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions and determine the concentration of this compound using the calibration curve.

Method Validation Summary (per ICH Q2(R2))

The following table summarizes the key validation parameters and typical acceptance criteria for this HPLC-UV method.[1][2][3][6]

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.995; no interference from blank at the analyte's retention time.
Linearity (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0 - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) S/N ratio of 3:1 (e.g., ~0.3 µg/mL).
Limit of Quantitation (LOQ) S/N ratio of 10:1 (e.g., ~1.0 µg/mL).
Robustness No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

Causality in Experimental Choices:

  • Derivatization: While direct injection is possible, derivatization of the aldehyde with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is often recommended.[7][8] This serves two purposes: it increases the thermal stability and volatility of the analyte, and the resulting oxime derivative has excellent electron-capturing properties, enhancing sensitivity in certain MS modes. However, for simplicity and broader applicability, this protocol will focus on direct injection with Electron Ionization (EI).

  • Column: A mid-polarity column, such as a DB-5ms or equivalent, is chosen. This provides good general-purpose separation for a wide range of semi-volatile organic compounds.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace analysis.

  • Ionization Mode: Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns, which are crucial for library matching and compound identification.

  • Quantification: Selected Ion Monitoring (SIM) mode is used for quantification. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few characteristic ions of the analyte. This significantly increases the signal-to-noise ratio and, therefore, the sensitivity of the method.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Vortex to Mix B->C D Transfer to GC Vial C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G EI Ionization & Fragmentation F->G H Mass Analysis (SIM Mode) G->H I Integrate Ion Chromatogram H->I J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: GC-MS workflow for quantification.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade) or other suitable solvent

  • Internal Standard (e.g., 5-Methylfurfural, if needed for complex matrices)[9]

  • Volumetric flasks and pipettes

  • GC vials with inserts

2. Instrument and Conditions:

ParameterSetting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode SIM: Monitor characteristic ions (e.g., m/z 204, 175, 147 - to be confirmed by initial full scan analysis)

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: Accurately weigh a known amount of the sample. Dissolve in dichloromethane to achieve a theoretical concentration within the calibration range. Vortex to mix and transfer to a GC vial.

4. Data Analysis:

  • Initially, inject a concentrated standard in full scan mode to identify the retention time and characteristic mass fragments of the analyte. Select a quantifier ion (typically the most abundant) and at least two qualifier ions.

  • Switch to SIM mode and inject the calibration standards. Construct a calibration curve by plotting the peak area of the quantifier ion versus concentration.

  • Perform a linear regression analysis (r² should be ≥ 0.998).

  • Inject the sample solutions and determine the concentration using the calibration curve. Confirm the identity of the analyte by verifying the retention time and the ratio of the qualifier ions to the quantifier ion.

Method Validation Summary (per ICH Q2(R2))
Validation ParameterTypical Acceptance Criteria
Specificity Correct retention time and ion ratios (within ±20% of standard). No interfering peaks in the blank chromatogram.
Linearity (r²) ≥ 0.998 over the range of 0.1-25 µg/mL.
Accuracy (% Recovery) 95.0 - 105.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 3.0%.
Limit of Detection (LOD) S/N ratio of 3:1 (e.g., ~0.03 µg/mL).
Limit of Quantitation (LOQ) S/N ratio of 10:1 (e.g., ~0.1 µg/mL).
Robustness No significant change with small variations in oven ramp rate (±2 °C/min) and inlet temperature (±10 °C).

Conclusion and Method Selection

Both the HPLC-UV and GC-MS methods presented provide reliable and robust means for the quantification of this compound.

  • HPLC-UV is the preferred method for routine quality control, including potency assays and purity determinations, due to its simplicity, high precision, and lower operational cost.

  • GC-MS offers superior specificity and sensitivity, making it the ideal choice for trace-level impurity analysis, identification of unknown related substances, and analysis in complex matrices where chromatographic co-elution might be a concern with UV detection.

The selection of the appropriate method should be based on the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of specificity. Both methods, when properly validated according to the principles outlined in this guide and the ICH Q2(R2) guidelines, will yield trustworthy and scientifically sound data.[1][3][4]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available at: [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. Available at: [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. PubMed. Available at: [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. Available at: [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. Available at: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH). Available at: [Link]

  • HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. ResearchGate. Available at: [Link]

  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. ResearchGate. Available at: [Link]

  • 5-Methylfurfural. Wikipedia. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Overview of Synthetic Strategies

The synthesis of 5-aryl-furan-2-carbaldehydes, such as the target compound this compound, is typically approached via two primary and highly effective routes:

  • Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This is one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] The reaction couples an organoboron reagent with an organic halide.[3] For this specific synthesis, the strategy involves coupling a furan building block with the substituted phenyl moiety.

  • Route B: Vilsmeier-Haack Formylation. This classic reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring, such as furan.[4][5] It utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

The choice between these routes depends on the availability and stability of starting materials, desired scale, and downstream purification considerations.

Synthetic_Workflow cluster_0 Route A: Suzuki-Miyaura Coupling cluster_1 Route B: Vilsmeier-Haack Formylation A_Start1 5-Bromofuran-2-carbaldehyde + (4-Fluoro-2-methylphenyl)boronic acid A_Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A_Start1->A_Reaction A_Start2 5-Formylfuran-2-boronic acid + 1-Bromo-4-fluoro-2-methylbenzene A_Start2->A_Reaction Product Target Product: This compound A_Reaction->Product B_Start 2-(4-Fluoro-2-methylphenyl)furan B_Reaction Vilsmeier Reagent (POCl₃, DMF) Solvent (e.g., DCM) B_Start->B_Reaction B_Reaction->Product start_point Select Starting Materials start_point->A_Start1 Path 1a start_point->A_Start2 Path 1b start_point->B_Start Path 2

Figure 1: General synthetic workflows for the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Suzuki-Miyaura Coupling Issues

Question: My Suzuki coupling reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield in Suzuki couplings is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

  • Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is susceptible to oxidation, which renders it inactive.[7]

    • Solution: Ensure all solvents and reagents are rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the reaction mixture or by using several freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Protodeboronation of the Boronic Acid. Furan boronic acids are particularly susceptible to decomposition (protodeboronation), especially at elevated temperatures or in the presence of certain bases.[9][10] This side reaction replaces the boronic acid group with a hydrogen atom, consuming your starting material.

    • Solution 1: Lower the reaction temperature. If your protocol uses high heat, attempt the reaction at a lower temperature (e.g., 40-60 °C) or even room temperature with a highly active catalyst system.[9]

    • Solution 2: Use a more stable boronic acid derivative. Consider using the corresponding furan-2-boronic acid pinacol ester or potassium 2-furyltrifluoroborate, which are more resistant to protodeboronation.[3][9]

  • Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[7][8]

    • Solution: An aqueous mixture is often optimal, as the water helps dissolve the inorganic base.[7] Common systems include dioxane/water or toluene/water.[7] For bases, potassium carbonate (K₂CO₃) is a good starting point, but for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[7][8]

Troubleshooting_Suzuki_Yield Start Low Yield in Suzuki Coupling Check_Degas Was the reaction mixture thoroughly degassed? Start->Check_Degas Check_Boronic Is protodeboronation suspected (LC-MS)? Check_Degas->Check_Boronic Yes Action_Degas Improve degassing protocol: - Use freeze-pump-thaw - Maintain inert atmosphere Check_Degas->Action_Degas No Check_Conditions Have different bases or solvents been screened? Check_Boronic->Check_Conditions No Action_Boronic Mitigate protodeboronation: - Lower reaction temperature - Use boronic ester or trifluoroborate salt Check_Boronic->Action_Boronic Yes Action_Conditions Optimize conditions: - Screen K₃PO₄ or Cs₂CO₃ - Try different solvent/water ratios Check_Conditions->Action_Conditions No End Yield Improved Check_Conditions->End Yes, Optimized Action_Degas->End Action_Boronic->End Action_Conditions->End

Figure 2: Troubleshooting flowchart for low yield in Suzuki coupling.

Question: I am observing significant homocoupling of my boronic acid. How can this be minimized?

Answer: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[11] It is often promoted by the presence of oxygen or excess Pd(II) species.[8]

  • Solution 1: Rigorous Degassing. As with catalyst deactivation, removing dissolved oxygen is the most critical step to prevent homocoupling.[8]

  • Solution 2: Use a Pd(0) Source. Starting directly with a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be beneficial as it bypasses an in-situ reduction step that can sometimes promote side reactions.[8]

  • Solution 3: Control Stoichiometry. Using a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide relative to the boronic acid can favor the desired cross-coupling pathway.[8]

Table 1: Common Suzuki Coupling Conditions for Aryl-Furans

Catalyst (mol%) Ligand (if any) Base Solvent Temp (°C) Typical Yield Reference
Pd(PPh₃)₄ (3-5%) - K₂CO₃ Dioxane/H₂O 90-100 60-90% [12][13]
Pd(OAc)₂ (2-3%) SPhos (4-6%) K₃PO₄ Toluene/H₂O 80-100 75-95% [14]

| PdCl₂(dppf) (3%) | - | Na₂CO₃ | DMF/H₂O | 100 | >90% |[15] |

Category 2: Vilsmeier-Haack Formylation Issues

Question: My Vilsmeier-Haack reaction is producing a dark tar-like substance with very little product.

Answer: This is a classic sign of furan ring degradation or polymerization, which is highly sensitive to the strongly acidic and exothermic nature of the Vilsmeier-Haack reaction.[16][17]

  • Cause: Inadequate Temperature Control. The formation of the Vilsmeier reagent and its subsequent reaction with the furan substrate are exothermic.[16] Uncontrolled temperature increases can lead to rapid decomposition.

    • Solution: Strict temperature control is paramount.

      • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C or below.[4]

      • Add the furan substrate solution to the pre-formed reagent, also at 0 °C.[4]

      • Allow the reaction to warm slowly to room temperature only after the initial addition is complete and the exotherm has subsided. Monitor the reaction closely.[16]

Question: The yield is low, and I see multiple byproducts by TLC/LC-MS.

Answer: This can be due to incorrect stoichiometry or the presence of moisture.

  • Cause 1: Incorrect Stoichiometry. A large excess of the Vilsmeier reagent can lead to the formation of colored byproducts and other side reactions.[17]

    • Solution: Use a modest excess of the Vilsmeier reagent. Typically, 1.1 to 1.5 equivalents of POCl₃ and DMF relative to the furan substrate is sufficient.[4]

  • Cause 2: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to water and will be quenched, reducing the amount of active reagent available for formylation.[16]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle reagents under an inert atmosphere (nitrogen or argon).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of 5-bromofuran-2-carbaldehyde with (4-fluoro-2-methylphenyl)boronic acid.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the stirred mixture for 20-30 minutes to degas the system.

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol B: Vilsmeier-Haack Formylation

This protocol describes the formylation of 2-(4-fluoro-2-methylphenyl)furan.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of a viscous liquid or solid indicates reagent formation.[4]

  • Substrate Addition: Dissolve 2-(4-fluoro-2-methylphenyl)furan (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the cold, stirred Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis (Quench): Carefully and slowly pour the reaction mixture onto crushed ice containing an excess of sodium acetate or a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate.

  • Work-up: Stir the quenched mixture vigorously for 1 hour. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to yield the final aldehyde.

References

  • Vilsmeier-Haack Formylation of 3-Fluorophenylfuran - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids - Benchchem.
  • Notes - Formylation of Furans - ResearchG
  • Optimization of the reaction conditions for Suzuki coupling reaction - ResearchG
  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization...
  • Temperature control in the Vilsmeier-Haack reaction of furan deriv
  • Optimization of conditions for the Suzuki–Miyaura coupling of aryl halides with phenylboronic acid - PLOS.
  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem.
  • Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides - Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde - Benchchem.
  • Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions - ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - NIH. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Technical Support Center: Purification of Furan-Based Aldehydes - Benchchem.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions - ResearchGate. [Link]

Sources

Troubleshooting common issues in the synthesis of 5-substituted furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-substituted furan-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of compounds. The furan-2-carbaldehyde scaffold is a key building block in medicinal chemistry and materials science, and its successful synthesis is often a critical step in the development of novel molecules.[1] This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

I. Vilsmeier-Haack Formylation of Furans: Troubleshooting and Optimization

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like furan.[2][3] It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto the furan ring.[4] While effective, this reaction can be prone to several issues.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is giving a very low yield of the desired 5-substituted furan-2-carbaldehyde. What are the likely causes?

A1: Low yields in the Vilsmeier-Haack formylation of furans can stem from several factors, primarily related to the reactivity of the furan substrate and the stability of the Vilsmeier reagent.[5]

  • Incomplete formation of the Vilsmeier reagent: The reaction between DMF and POCl₃ may be incomplete, leading to a lower concentration of the active formylating species.[6]

  • Deactivated Furan Ring: If your furan starting material bears an electron-withdrawing substituent, the furan ring will be deactivated towards electrophilic attack by the Vilsmeier reagent.

  • Low Reaction Temperature: While low temperatures are often used to control selectivity, they may be insufficient to overcome the activation energy for the formylation of a deactivated substrate.[2]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reagent and reduce its effectiveness.

Q2: I am observing the formation of a dark-colored, tarry substance in my reaction mixture, and the yield of my desired product is significantly reduced. What is happening and how can I prevent it?

A2: The formation of dark, insoluble byproducts is often indicative of polymerization or degradation of the furan starting material or product.[2] This is a common issue, especially with furan derivatives, which can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction.

  • Excessive Reaction Temperature: High temperatures can promote acid-catalyzed polymerization of the furan ring.

  • Prolonged Reaction Time: Leaving the reaction for an extended period, even at a moderate temperature, can lead to the accumulation of degradation products.

  • High Concentration of Vilsmeier Reagent: A large excess of the highly reactive Vilsmeier reagent can also contribute to substrate degradation.

Troubleshooting Guide: Vilsmeier-Haack Formylation

Problem 1: Low Yield

Potential Cause Troubleshooting Steps & Explanation
Deactivated Furan Substrate 1. Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely by TLC or LC-MS for the formation of the desired product and any byproducts. For deactivated substrates, temperatures up to 80 °C may be necessary.[2] The increased thermal energy helps to overcome the higher activation barrier for the electrophilic aromatic substitution. 2. Increase Reaction Time: For less reactive substrates, a longer reaction time may be required for the reaction to proceed to completion. Again, careful monitoring is crucial to avoid product degradation.
Incomplete Vilsmeier Reagent Formation 1. Pre-formation of the Reagent: Prepare the Vilsmeier reagent separately by slowly adding POCl₃ to an ice-cold solution of DMF. Allow the mixture to stir at 0 °C for 30-60 minutes before adding it to the furan substrate. This ensures the complete formation of the active electrophile. 2. Check Reagent Quality: Use freshly distilled, anhydrous DMF and POCl₃. The presence of water will hydrolyze the Vilsmeier reagent, rendering it inactive.
Steric Hindrance If the substituent on the furan ring is bulky and located at the 2-position, it may sterically hinder the approach of the Vilsmeier reagent to the 5-position. In such cases, consider alternative synthetic routes if optimizing the Vilsmeier-Haack reaction is unsuccessful.

Problem 2: Polymerization and Degradation

Potential Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions 1. Maintain Low Temperature: For reactive furan substrates, maintain a low reaction temperature, typically between 0 °C and room temperature.[2] Add the Vilsmeier reagent dropwise to the furan solution at 0 °C to control the initial exotherm. 2. Optimize Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed, quench the reaction promptly to prevent prolonged exposure of the product to the acidic conditions. 3. Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can lead to unwanted side reactions.[6]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylfuran
  • To a stirred solution of anhydrous DMF (1.5 eq.) in a dry, three-necked flask under an inert atmosphere (N₂ or Ar), slowly add POCl₃ (1.2 eq.) at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-phenylfuran (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate.

  • Stir the mixture vigorously until the ice has melted, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Furan Substituted Furan Intermediate Iminium Intermediate Furan->Intermediate + Vilsmeier Reagent Product 5-Substituted Furan-2-Carbaldehyde Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction proceeds in two main stages.

II. Swern Oxidation of 5-Substituted Furfuryl Alcohols: A Guide to Mild Oxidation

The Swern oxidation is a highly reliable and mild method for oxidizing primary alcohols to aldehydes, making it particularly suitable for sensitive substrates like furfuryl alcohols.[1][7] This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (TEA).[8]

Frequently Asked Questions (FAQs)

Q1: My Swern oxidation is not going to completion, and I am recovering a significant amount of my starting furfuryl alcohol. What could be the issue?

A1: Incomplete conversion in a Swern oxidation can be due to several factors related to the activation of DMSO and the stability of the reactive intermediates.

  • Insufficient Activation of DMSO: The reaction between DMSO and oxalyl chloride must be performed at very low temperatures (typically -78 °C) to form the reactive electrophilic sulfur species. If the temperature is too high, this intermediate can decompose.

  • Moisture in the Reaction: Water will react with the activated DMSO species and quench the reaction.

  • Insufficient Base: An adequate amount of a hindered base like triethylamine is crucial for the final elimination step that forms the aldehyde.

Q2: After my Swern oxidation, I have a very strong and unpleasant odor in my lab. What is this, and how can I get rid of it?

A2: The characteristic and notoriously unpleasant odor is due to the formation of dimethyl sulfide (DMS) as a byproduct of the reaction.[9] This is an inherent part of the Swern oxidation mechanism. To mitigate this, all manipulations should be performed in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a bleach solution, which oxidizes the volatile and odorous DMS to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[10]

Troubleshooting Guide: Swern Oxidation

Problem: Incomplete Oxidation

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Temperature Control 1. Maintain Low Temperature: The addition of oxalyl chloride to DMSO and the subsequent addition of the alcohol must be carried out at -78 °C (a dry ice/acetone bath).[7] This is critical to prevent the decomposition of the reactive intermediates. 2. Slow Addition: Add the reagents slowly and dropwise to maintain the low temperature and control the reaction exotherm.
Reagent Quality and Stoichiometry 1. Use Anhydrous Reagents: Ensure that the DMSO, oxalyl chloride, and the reaction solvent (typically dichloromethane) are anhydrous. 2. Check Stoichiometry: Use a slight excess of DMSO and oxalyl chloride (typically 1.1-1.5 equivalents) and at least 2 equivalents of triethylamine.
Experimental Protocol: Swern Oxidation of 5-(Hydroxymethyl)furan-2-carbaldehyde
  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (1.5 eq.) in DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of the 5-(hydroxymethyl)furan-2-carbaldehyde (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine (TEA) (3.0 eq.) dropwise, and then allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Workflow: Swern Oxidation

Swern_Oxidation_Workflow A Activate DMSO with Oxalyl Chloride at -78 °C B Add Furfuryl Alcohol at -78 °C A->B C Add Triethylamine and Warm to Room Temperature B->C D Aqueous Workup C->D E Purification D->E

Caption: A typical experimental workflow for the Swern oxidation.

III. Suzuki Coupling for the Synthesis of 5-Aryl-Furan-2-Carbaldehydes

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and it is frequently employed to synthesize 5-aryl-furan-2-carbaldehydes from a 5-halofuran-2-carbaldehyde and an arylboronic acid.[11][12]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is sluggish and gives a low yield of the desired 5-aryl-furan-2-carbaldehyde. What are the common pitfalls?

A1: Low yields in Suzuki couplings can be attributed to several factors, often related to the catalyst, base, and the stability of the boronic acid.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, so it is crucial to maintain an inert atmosphere.

  • Protodeboronation of the Boronic Acid: The arylboronic acid can be cleaved by the base, especially if it is electron-deficient.[6]

  • Poor Solubility of Reagents: The base and other reagents may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

Troubleshooting Guide: Suzuki Coupling
Potential Cause Troubleshooting Steps & Explanation
Sluggish Reaction 1. Choice of Catalyst and Ligand: For challenging couplings, consider using more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[13] 2. Choice of Base: Use a base that is sufficiently soluble in the reaction medium. K₃PO₄ is often a good choice. For sensitive boronic acids, a milder base may be beneficial.[6] 3. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Low Yield 1. Inert Atmosphere: Thoroughly degas the solvent and ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar). 2. Fresh Reagents: Use fresh, high-quality palladium catalyst and boronic acid.

IV. Purification and Stability of 5-Substituted Furan-2-Carbaldehydes

Furan-2-carbaldehydes can be unstable and prone to discoloration (turning yellow or brown) upon storage.[14] This is primarily due to oxidation and polymerization, which can be accelerated by exposure to air, light, and residual acid.[15]

Troubleshooting Guide: Purification and Storage
Problem Troubleshooting Steps & Explanation
Product Discoloration 1. Neutralize Residual Acids: Before final purification, wash the crude product with a dilute solution of a mild base like sodium bicarbonate to remove any acidic impurities. 2. Purify by Vacuum Distillation or Chromatography: For thermally stable compounds, vacuum distillation can be an effective purification method. For more sensitive compounds, column chromatography on silica gel is preferred. 3. Proper Storage: Store the purified product under an inert atmosphere, protected from light (in an amber vial), and at a low temperature (refrigerated or frozen).

References

  • BenchChem. (2025). A comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. BenchChem.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde. BenchChem.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • NROChemistry. (2021). Vilsmeier-Haack Reaction. NROChemistry.
  • ResearchGate. (2025). Notes - Formylation of Furans.
  • Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • ResearchGate. (2025). Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate.
  • Wikipedia. (2024).
  • YouTube. (2021). Vilsmeier-Haack Reaction. YouTube.
  • BenchChem. (2025). A Comparative Guide to the Mechanistic Pathways of 5-(4-Bromophenyl)furan-2-carbaldehyde in Organic Synthesis. BenchChem.
  • ResearchGate. (2016). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Furan-Based Aldehydes. BenchChem.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105. [Link]

  • ResearchGate. (2015). Influence of the electron-donating and electron-withdrawing groups on phosphorus.
  • Latchere, S., Canonica, S., & von Gunten, U. (2017). Aqueous singlet oxygen reaction kinetics of furfuryl alcohol: effect of temperature, pH, and salt content. Environmental science. Processes & impacts, 19(2), 196–204. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit.
  • Wikipedia. (2024). Vilsmeier–Haack reaction. Wikipedia.
  • MDPI. (2023).
  • Master Organic Chemistry. (2024). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • PubMed. (2014). 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. PubMed.
  • Royal Society of Chemistry. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)
  • BenchChem. (2025). 5-Propylfuran-2-carbaldehyde: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development. BenchChem.
  • ResearchGate. (2025). ChemInform Abstract: Furan′s Gambit: Electrophile‐Attack‐Triggered Sacrifice of Furan Rings for the Intramolecular Construction of Azaheterocycles.
  • MDPI. (2020).
  • Organic Chemistry Portal. (2024). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2021). Aerobic Oxidation of 5-Hydroxymethylfurfural to High-Yield 5-Hydroxymethyl-2-furancarboxylic Acid by Poly(vinylpyrrolidone)-Capped Ag Nanoparticle Catalysts.
  • gChem Global. (2024).
  • ResearchGate. (2017). Aqueous singlet oxygen reaction kinetics of furfuryl alcohol: Effect of temperature, pH, and salt content.
  • Google Patents. (2014). AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.
  • Master Organic Chemistry. (2024). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • National Institutes of Health. (2018). The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives.
  • MDPI. (2018). Biodegradation of 5-(Hydroxymethyl)
  • The Scripps Research Institute. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Scripps Research Institute.
  • Organic Chemistry Portal. (2024). Furan synthesis. Organic Chemistry Portal.
  • ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.

Sources

Optimization of reaction conditions for the synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. Our focus will be on the most prevalent and versatile method: the Suzuki-Miyaura cross-coupling reaction.

Synthetic Overview: The Suzuki-Miyaura Pathway

The most common and robust method for constructing the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling. This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2][3] For the target molecule, two primary disconnections are logical:

  • Route A: Coupling of 5-halofuran-2-carbaldehyde with (4-fluoro-2-methylphenyl)boronic acid.

  • Route B: Coupling of (4-fluoro-2-methylphenyl)halide with 5-formylfuran-2-boronic acid.

Route A is often preferred due to the commercial availability and relative stability of the starting materials.

Synthetic_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Process SM1 5-Bromo-2-furaldehyde Reagents Pd Catalyst Ligand Base Solvent SM2 (4-Fluoro-2-methylphenyl)boronic acid Reaction Suzuki-Miyaura Coupling Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Target Molecule: 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Purification->Product

Caption: General workflow for the Suzuki-Miyaura synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of each component in the Suzuki-Miyaura reaction?

A1: Understanding the role of each component is critical for optimization:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): This is the heart of the reaction. The palladium atom cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[2]

  • Ligand (e.g., PPh₃, Buchwald ligands): Phosphine ligands coordinate to the palladium center. They are not passive spectators; their electronic properties and steric bulk directly influence the catalyst's stability and reactivity, particularly in the oxidative addition and reductive elimination steps.[4] Electron-rich and bulky ligands often accelerate these steps.[4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center more readily.[1][5][6]

  • Solvent (e.g., Toluene, Dioxane, DMF, with Water): The solvent must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used, as water can help dissolve the inorganic base and influence the catalytic cycle.[4]

Q2: How do I choose the appropriate base for my reaction?

A2: Base selection is a balancing act. While a base is required to activate the boronic acid, overly strong or highly concentrated aqueous bases can promote undesired side reactions, most notably protodeboronation , where the boronic acid group is cleaved and replaced with a hydrogen atom.[4][7]

  • For sensitive substrates: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][7]

  • For difficult couplings: Stronger bases like cesium carbonate (Cs₂CO₃) or aqueous sodium hydroxide (NaOH) may be necessary, but reaction time and temperature should be carefully monitored.[4][8]

  • General Recommendation: Start with 2-3 equivalents of K₃PO₄, as it is often effective and less harsh than other options.

Q3: My boronic acid is described as "unstable." What does this mean and what can I do?

A3: Boronic acids, especially heteroaryl and some electron-deficient aryl boronic acids, can be unstable.[9] The primary decomposition pathway is protodeboronation, which is accelerated by heat and strong bases.[4][7] To mitigate this:

  • Use Boronate Esters: Consider using more stable derivatives like the pinacol ester (Bpin) or MIDA boronate. These release the boronic acid slowly in situ under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low.[7][10]

  • Control Conditions: Lower the reaction temperature and shorten the reaction time by using a more active catalyst system.[7]

  • Storage: Store boronic acids in a desiccator at low temperatures, away from light and moisture.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Troubleshooting_Logic P1 Problem: Low or No Yield C1 Cause: Inactive Catalyst P1->C1 C2 Cause: Protodeboronation P1->C2 C3 Cause: Poor Solubility P1->C3 P2 Problem: Side Reactions (Homocoupling) C4 Cause: Oxygen Contamination P2->C4 P3 Problem: Product Degradation or Discoloration C5 Cause: Aldehyde Instability P3->C5 C6 Cause: Harsh Purification P3->C6 S1 Solution: Degas Solvents Thoroughly Use Fresh Catalyst/Pre-catalyst C1->S1 S2 Solution: Use Milder Base (K3PO4) Lower Temperature Use Boronate Ester C2->S2 S3 Solution: Screen Solvents (Dioxane, DMF) Use Co-solvent (e.g., water) C3->S3 S4 Solution: Maintain Strict Inert (Ar/N2) Atmosphere C4->S4 S5 Solution: Protect Aldehyde (Acetal) Use Milder Conditions C5->S5 S6 Solution: Store Under Inert Gas, Cold & Dark Use Neutralized Silica Gel C6->S6

Caption: Troubleshooting logic for common synthesis issues.

Q4: My reaction is sluggish or has failed completely. What are the first things to check?

A4: A stalled reaction is a common issue. Systematically check the following:

  • Catalyst Activity: The active Pd(0) species is sensitive to oxygen. If your catalyst is old or the reaction was not properly degassed, the catalyst may be deactivated. Solution: Always use fresh, high-quality catalyst. Crucially, ensure your solvent and reaction vessel are thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[8] Using a modern pre-catalyst can also ensure efficient generation of the active Pd(0) species.[7][9]

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid, which can degrade over time.

  • Base and Solvent: Ensure the base is soluble enough to function. Sometimes grinding the base to a fine powder can help.[11] If reactants are not dissolving, a different solvent system may be required.[12]

Q5: My TLC/LC-MS analysis shows a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can it be prevented?

A5: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a classic side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[7]

  • Primary Solution: The most effective way to prevent homocoupling is to maintain a strictly anaerobic (oxygen-free) environment throughout the entire setup and reaction period.[7]

  • Other Factors: In some cases, the choice of catalyst and reaction temperature can influence the rate of homocoupling. If the problem persists despite rigorous degassing, screening different palladium ligands may be beneficial.

Q6: My final product is a dark oil or solid, and purification by column chromatography is difficult. What are the best practices for purification?

A6: Furan-based aldehydes can be sensitive and prone to discoloration, often due to polymerization or degradation on acidic surfaces.[13]

  • Chromatography: If using silica gel chromatography, consider neutralizing the silica gel first by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before loading your sample. This prevents degradation of the acid-sensitive furan ring on the column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification method that avoids contact with silica gel.

  • Storage: Once pure, store the final compound under an inert atmosphere, protected from light, and at a low temperature to prevent gradual discoloration and decomposition.[13]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on lab-specific conditions.

Table 1: Reaction Parameter Optimization

ParameterRecommended Starting ConditionRange for OptimizationRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄ (3 mol%)1-5 mol%Tetrakis(triphenylphosphine)palladium(0) is a reliable choice as it is already in the active Pd(0) state.
Ligand (Included in Pd(PPh₃)₄)SPhos, XPhos (if using Pd(OAc)₂)For challenging couplings, using a separate Pd source (e.g., Pd(OAc)₂) with a bulky, electron-rich Buchwald ligand can improve yields.[11]
Base K₃PO₄ (2.5 equiv.)K₂CO₃, Cs₂CO₃ (2-3 equiv.)K₃PO₄ provides a good balance of reactivity and minimizing deboronation.[7]
Solvent 1,4-Dioxane : H₂O (4:1)Toluene, DMFDioxane is an excellent solvent for many Suzuki couplings. The water is necessary to dissolve the base.[4]
Temperature 90 °C80-110 °CHigher temperatures increase reaction rate but also risk thermal degradation of the aldehyde and deboronation.[4]
Concentration 0.1 M (relative to halide)0.05 - 0.5 MHigher concentrations can speed up the reaction but may cause solubility issues.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-furaldehyde (1.0 equiv.), (4-fluoro-2-methylphenyl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe. Stir the mixture for 10 minutes to ensure good mixing.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting halide is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) using a gradient of ethyl acetate in hexanes to yield the pure product.

References

  • ResearchGate. (n.d.). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. Retrieved from [Link]

  • Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]

  • Google Patents. (n.d.). KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2025). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Retrieved from [Link]

  • Wiley Online Library. (2022). Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: A Convenient Synthesis of 5‐Aryl‐ and 5‐Heteroaryl‐2‐furaldehydes by the Cross‐Coupling Reaction of Organozincs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.[1] Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of impurities.[2] The purification of this compound is critical as impurities can significantly affect the outcomes of subsequent reactions and biological assays.[3]

The primary challenges in purifying this compound stem from:

  • Structurally similar impurities: Byproducts from the synthesis can have polarities and solubilities very close to the desired product, making separation difficult.

  • Aldehyde reactivity: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially during purification and storage.[4]

  • Thermal and acid/base sensitivity: Furan rings and aldehydes can be sensitive to heat and non-neutral pH, potentially leading to decomposition.[5]

This guide will address these challenges with practical, field-proven solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurity with Similar Rf Value in TLC Analysis

  • Question: I'm using column chromatography to purify my product, but I have a persistent impurity with a very similar Rf value to my desired compound. How can I improve the separation?

  • Answer & Rationale: This is a common issue when dealing with byproducts from cross-coupling reactions, such as homocoupled products or isomers.[6] To improve separation:

    • Optimize the Solvent System: A slight modification of the mobile phase polarity can significantly impact separation. Systematically screen solvent systems with different selectivities. For instance, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane or a mixture of ethyl acetate and a small amount of a more polar solvent like methanol.

    • Employ a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano).

    • Consider an Alternative Purification Technique: If chromatography is ineffective, recrystallization may be a viable option. The choice of solvent is critical and should be determined experimentally. A good starting point for recrystallization solvents for similar furan derivatives includes ethanol or n-heptane.[1][7]

Issue 2: Product Appears as a Yellow or Brown Oil/Solid After Purification

  • Question: My purified this compound is colored, suggesting the presence of impurities. What could be the cause and how can I obtain a pure, colorless product?

  • Answer & Rationale: Discoloration often indicates the presence of trace amounts of highly colored impurities or degradation products. Furan derivatives can be prone to coloration upon standing or exposure to air and light.[8]

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product.

    • Minimize Exposure to Air and Light: Aldehydes can auto-oxidize. It is advisable to store the product under an inert atmosphere (nitrogen or argon) and in an amber vial to protect it from light.[8]

    • Bulb-to-Bulb Distillation: For thermally stable aldehydes, short-path distillation under high vacuum (Kugelrohr) can be an effective method to separate the product from non-volatile colored impurities.[8]

Issue 3: Low Recovery After Column Chromatography

  • Question: I'm losing a significant amount of my product during column chromatography. What are the potential reasons and solutions?

  • Answer & Rationale: Low recovery can be due to several factors:

    • Decomposition on Silica Gel: Aldehydes can sometimes be unstable on acidic silica gel.[4] If you suspect this is the case, you can neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in your mobile phase.

    • Irreversible Adsorption: The product might be strongly adsorbing to the stationary phase. Ensure you are using a sufficiently polar eluent to move the compound down the column at a reasonable rate (Rf of 0.2-0.4 is ideal).

    • Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient separation and product loss.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a Suzuki-Miyaura synthesis of this compound?

A1: The common byproducts in a Suzuki coupling include:

  • Homocoupled products: From the coupling of two molecules of the boronic acid or two molecules of the furan halide.

  • Unreacted starting materials: Residual 5-bromo- or 5-iodofuran-2-carbaldehyde and (4-fluoro-2-methylphenyl)boronic acid.

  • Protodeborylation/Protodehalogenation products: Where the boronic acid or halide is replaced by a hydrogen atom.

  • Palladium residues: The palladium catalyst used in the reaction.[6][9]

  • Boric acid and boronate salts: Water-soluble byproducts from the boronic acid.[10]

Q2: How can I remove palladium residues from my product?

A2: Palladium residues can often be removed by:

  • Aqueous Workup: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help sequester the palladium.

  • Filtration through Celite® or Silica Gel: Passing a solution of the crude product through a short plug of silica gel or Celite® can effectively remove palladium black.[6]

  • Specialized Scavengers: Commercially available palladium scavengers can be used for more stubborn cases.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the purified compound.[7]

Q4: Can I use a bisulfite extraction to purify my aldehyde?

A4: Yes, bisulfite extraction is a classical and effective method for purifying aldehydes.[11][12][13] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by liquid-liquid extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[12] This method is particularly useful for removing non-aldehydic impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find the optimal eluent for separation. The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the target compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask, heating source, and filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at boiling temperature.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Column Chromatography High resolution for complex mixtures; applicable to a wide range of compounds.Can be time-consuming and solvent-intensive; potential for product decomposition on the stationary phase.[11]Separating compounds with different polarities.
Recrystallization Can yield very pure crystalline solids; scalable.Requires the compound to be a solid; finding a suitable solvent can be challenging.Removing small amounts of impurities from a solid product.
Distillation Excellent for purifying liquids; can be used for large quantities.Requires the compound to be thermally stable and volatile; not suitable for solids.Purifying thermally stable, low to medium boiling point aldehydes.[8]
Bisulfite Extraction Specific for aldehydes; can remove non-aldehydic impurities effectively.[13]Requires an additional regeneration step; may not be suitable for base-sensitive compounds.Separating aldehydes from ketones and other non-carbonyl compounds.[12]

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure_recrys Is it pure? try_recrystallization->is_pure_recrys success Pure Product is_pure_recrys->success Yes is_pure_recrys->column_chrom No is_pure_column Is it pure? column_chrom->is_pure_column is_pure_column->success Yes bisulfite_extraction Consider Bisulfite Extraction is_pure_column->bisulfite_extraction No

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type poor_separation Poor Separation (Similar Rf) issue_type->poor_separation Separation low_recovery Low Recovery issue_type->low_recovery Recovery discoloration Discoloration issue_type->discoloration Color solution_separation Optimize Solvent System Change Stationary Phase Try Recrystallization poor_separation->solution_separation solution_recovery Neutralize Silica Increase Eluent Polarity Repack Column low_recovery->solution_recovery solution_discoloration Use Charcoal Inert Atmosphere Protect from Light discoloration->solution_discoloration

Caption: A troubleshooting guide for common issues in column chromatography.

References

  • Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2266. [Link]

  • Wiest, O., Stanzl, N. K., & Born, R. (2012). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2012(4), M789. [Link]

  • Krutošíková, A., Dandárová, M., & Alföldi, J. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 1-11. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 8(5), 729-734. [Link]

  • Sanborn, A. J. (2016). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Wikipedia. (2023). 5-Methylfurfural. [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]

  • Various Authors. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • Ghassemzadeh, M., et al. (2014). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate. [Link]

  • Chem with Dr. G. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Nethaji, M., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Furfural. PubChem. [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1168-1172. [Link]

Sources

Side-product formation in the synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. The synthesis of this and similar 5-aryl furan-2-carbaldehydes is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] While powerful, this reaction is susceptible to several side-product formations that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your experiment, explains the underlying chemical causes, and provides actionable protocols to mitigate them.

Issue 1: An unexpected biaryl impurity, 4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl, is detected in my product mixture.

Question: I am seeing a significant side-product with a mass corresponding to the dimer of my boronic acid. What is causing this, and how can I prevent it?

Answer:

This impurity is the result of a boronic acid homocoupling reaction. This is a common side-reaction in Suzuki couplings where two molecules of the organoboron reagent couple to form a symmetrical biaryl compound.[4]

Root Cause Analysis:

The primary cause of homocoupling is the presence of Pd(II) species in the reaction mixture, often resulting from the incomplete reduction of a Pd(II) precatalyst (like Pd(OAc)₂) or the oxidation of the active Pd(0) catalyst by residual oxygen.[4][5] The presence of oxygen has been shown to significantly increase the rate of homocoupling.[4]

Mitigation Strategies:

  • Rigorous Degassing: Oxygen is a key culprit. Ensure your solvent and reaction vessel are thoroughly deoxygenated.

    • Protocol: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble your reaction glassware hot from the oven under an inert atmosphere and perform at least three vacuum/backfill cycles with the inert gas before adding reagents.[5] A nitrogen subsurface sparge prior to catalyst introduction can be particularly effective.[6]

  • Choice of Palladium Source:

    • Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can be inefficient and lead to side-reactions.[7]

    • If using a Pd(II) precatalyst, consider adding a mild reducing agent to facilitate the formation of the active Pd(0) species and minimize free Pd(II).[6]

  • Control Stoichiometry: While boronic acids are often used in excess, a very large excess (e.g., >2 equivalents) can increase the statistical probability of homocoupling.[8] Use a modest excess, typically 1.1 to 1.5 equivalents.

Issue 2: My starting material, 4-Fluoro-2-methyl-1-iodobenzene, is being consumed, but I am isolating Toluene instead of the desired product.

Question: My mass spectrometry analysis shows a significant peak corresponding to the protonated form of my starting boronic acid (i.e., Toluene from 2-methylphenylboronic acid). Why is this happening?

Answer:

This side-product arises from a process called protodeboronation . It is arguably the most significant and troublesome side-reaction in Suzuki couplings, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8]

Root Cause Analysis:

Protodeboronation can be catalyzed by the palladium complex or occur as a background reaction, often accelerated by aqueous basic conditions and elevated temperatures.[9] The mechanism involves the protonolysis of the boronic acid, effectively destroying the nucleophilic partner in the coupling reaction. Heterocyclic and sterically hindered boronic acids can be particularly susceptible.[4][8]

Mitigation Strategies:

  • Use Boronate Esters or Trifluoroborate Salts: These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.[8] Pinacol esters (Bpin) are a common choice. Potassium trifluoroborate salts (R-BF₃K) are also highly effective as they are stable solids that slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[8]

  • Optimize the Base and Solvent:

    • The choice of base is critical. Stronger bases and highly aqueous conditions can accelerate the decomposition.[9] Consider screening milder bases like K₂CO₃ or K₃PO₄. Sometimes, fluoride sources like KF or CsF can be effective.[10][11]

    • Minimize the amount of water or switch to a less protic solvent system if the reaction allows.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Prolonged reaction times at high temperatures increase the likelihood of protodeboronation.

Issue 3: I am recovering a significant amount of 5-Iodofuran-2-carbaldehyde and observing 4-Fluoro-2-methyltoluene in my crude mixture.

Question: My starting materials are being consumed, but not to form the desired product. Instead, I'm seeing dehalogenated and protonated side-products. What's going on?

Answer:

You are observing two distinct but related side-reactions: dehalogenation of the electrophile (5-Iodofuran-2-carbaldehyde) and protodeboronation of the nucleophile (4-Fluoro-2-methylphenylboronic acid).

Root Cause Analysis:

  • Dehalogenation: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture. This is followed by reductive elimination of the dehalogenated arene, regenerating Pd(0).[4][5] Common hydride sources include amine bases, certain solvents (like alcohols), or water.

  • Protodeboronation: As described in Issue 2, this is the proton-mediated cleavage of the C-B bond.

Mitigation Strategies:

  • Inert Atmosphere: As with homocoupling, a strictly inert atmosphere is crucial to prevent oxidative degradation pathways that can lead to dehalogenation.[5]

  • Choice of Solvent and Base: Avoid solvents and bases that can act as hydride donors. For example, if using an amine base, switch to an inorganic base like K₃PO₄.[4]

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can promote the desired reductive elimination step of the catalytic cycle over competing side-reactions.[3][12] Ligands like SPhos or XPhos, developed by the Buchwald group, are often effective for challenging couplings.[8]

Side-Product Common Cause Primary Solution
Homocoupling Biaryl Presence of O₂ or excess Pd(II)Rigorous degassing; use of Pd(0) precatalyst
Protodeboronation Product Hydrolysis/protonolysis of boronic acidUse boronate esters or trifluoroborate salts; optimize base
Dehalogenation Product Hydride sources in reaction mixtureUse non-hydridic solvents/bases; ensure inert atmosphere

Reaction Pathway Visualizations

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major competing side-reaction pathways.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Side_Reactions cluster_homo Homocoupling Pathway cluster_proto Protodeboronation Pathway Ar'-B(OH)2_1 Ar'-B(OH)2 Pd(II) Pd(II) Ar'-B(OH)2_1->Pd(II) Ar'-B(OH)2_2 Ar'-B(OH)2 Ar'-B(OH)2_2->Pd(II) Homocoupling_Product Ar'-Ar' Pd(II)->Homocoupling_Product O₂ Ar'-B(OH)2_3 Ar'-B(OH)2 Protodeboronation_Product Ar'-H Ar'-B(OH)2_3->Protodeboronation_Product Proton_Source H⁺ (e.g., H₂O) Proton_Source->Protodeboronation_Product

Caption: Competing side-reactions in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction? A1: Catalyst loading is a balance between reaction efficiency and cost/ease of removal. For laboratory scale, loadings of 1-5 mol % are common.[13] For process development, minimizing the catalyst to parts-per-million (ppm) levels is desirable.[13] It's often best to start around 2 mol % and optimize from there.

Q2: How do I choose the best ligand for my Suzuki coupling? A2: Ligand choice is crucial. Electron-rich and bulky phosphine ligands generally facilitate both the oxidative addition and reductive elimination steps.[3][12] For coupling with aryl chlorides or other challenging substrates, highly effective ligands like those from the Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃) groups are often necessary.[8][10] For a standard aryl iodide/bromide coupling to a furan, a common ligand like triphenylphosphine (PPh₃) may be sufficient, but screening a more advanced ligand is recommended if yields are low.

Q3: My reaction mixture turned black. Does this mean the reaction has failed? A3: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," can cause the reaction mixture to darken or turn black. While this indicates that some of the catalyst has precipitated out of the active catalytic cycle, it doesn't always mean the reaction has stopped.[14] However, it can be a sign of catalyst instability, and if yields are poor, you should consider using a more robust ligand to better stabilize the Pd(0) species in solution.[4]

Q4: How can I effectively remove palladium residues and other side-products from my final compound? A4:

  • Palladium Removal: After the reaction, a common workup involves diluting the mixture with a solvent like ethyl acetate and washing with water/brine.[5] To remove residual palladium, you can pass the crude product through a short plug of silica gel or celite.[15] For pharmaceutical applications requiring very low palladium levels, specialized scavengers (resins or silicas functionalized with thiols) can be used.[16]

  • Side-Product Removal: Standard column chromatography on silica gel is typically the most effective method for separating the desired product from homocoupled dimers, dehalogenated starting materials, and boronic acid-derived impurities.[5][15] If pinacol boronate esters were used, the resulting pinacol can sometimes be a persistent impurity, which can be removed by careful chromatography or recrystallization/trituration with a nonpolar solvent like hexanes.[17]

References

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Best way to remove pinacol post suzuki : r/chemistry. (2023). Reddit. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling?. (2014).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
  • ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction.. (2025).
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses Procedure.
  • 5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. (n.d.). Sci-Hub.

Sources

Technical Support Center: Purification of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require guidance on achieving high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven purification strategies for aromatic and furan-based aldehydes.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing both the rationale and step-by-step protocols for resolution.

Problem: My crude product shows multiple spots on TLC and low purity by NMR/HPLC.

Question: My initial analysis after synthesis shows a complex mixture containing the desired product along with several impurities. What is the most robust method to achieve high purity?

Answer: For complex mixtures, flash column chromatography is the most effective and widely used purification technique. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Aldehydes are moderately polar and can be effectively separated from both less polar starting materials and more polar by-products.

The primary impurity to consider is the corresponding carboxylic acid, which forms via air oxidation. In a typical chromatography setup with a non-polar solvent system, the aldehyde will elute before the more polar acid.[1]

  • Stationary Phase Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase, typically a mixture of hexane and ethyl acetate. A starting gradient of 97:3 Hexane:Ethyl Acetate is often effective for aldehydes.[1]

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10) to elute compounds with increasing polarity. The choice of solvent system is critical for successful separation.

  • Fraction Collection & Analysis:

    • Collect the eluent in fractions.

    • Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light.

    • Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

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Expert Insight: Silica gel is slightly acidic, which can sometimes cause sensitive aldehydes to degrade or form acetals if an alcohol is used in the eluent. If you observe streaking on TLC or product decomposition, consider deactivating the silica by preparing the slurry with a solvent containing ~0.5% triethylamine.[2]

Problem: My primary impurity is the corresponding carboxylic acid.

Question: My NMR spectrum shows a characteristic broad singlet for a carboxylic acid proton, and my product is contaminated with 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid. How can I selectively remove this?

Answer: Acidic impurities can be efficiently removed through a liquid-liquid extraction by converting the carboxylic acid into its water-soluble salt. This is a classic acid-base extraction technique. For aldehydes, a more specific method involves the formation of a reversible bisulfite adduct, which is also water-soluble.[3][4]

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure.

  • Allow the layers to separate. The deprotonated carboxylic acid salt will be in the aqueous (top) layer, while your desired aldehyde remains in the organic layer.

  • Drain the aqueous layer and repeat the wash 1-2 more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

This technique is highly selective for aldehydes.[3] The aldehyde reacts with sodium bisulfite to form a charged adduct that is soluble in water, allowing for its separation from non-aldehyde impurities.[4] The aldehyde can then be regenerated.

  • Adduct Formation: Dissolve the crude mixture in a solvent like methanol or dimethylformamide (DMF). Add a saturated aqueous solution of sodium bisulfite and shake vigorously for 30 seconds.[4]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake vigorously and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.[4]

  • Regeneration: To recover the aldehyde, basify the aqueous layer with a mild base (e.g., NaHCO₃) or a stronger base like NaOH, which will reverse the reaction and precipitate the pure aldehyde. The pure aldehyde can then be extracted back into an organic solvent.

Problem: My purified product darkens or changes color over time.

Question: My sample of this compound is initially a light-colored solid or oil but turns yellow or brown upon storage. What causes this and how can I prevent it?

Answer: Furan-based aldehydes are known to be unstable and can discolor due to oxidation and polymerization.[5] This degradation is often accelerated by exposure to air (oxygen), light, and trace amounts of acid.[5]

  • Ensure Purity: Residual acidic impurities can catalyze degradation. Ensure all acids are removed during purification.[5]

  • Storage Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.

  • Temperature: Store the compound at a low temperature, preferably in a freezer (-20 °C), to slow the rate of decomposition.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques should I use to assess the purity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying purity by measuring the area percentage of the product peak relative to impurity peaks.[6][7]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide excellent purity data.[6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[6]

Q2: Can I purify this compound by recrystallization? Yes, recrystallization is a powerful technique for removing small amounts of impurities, provided the product is a solid at room temperature. The key is finding a suitable solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.[8]

  • Solvent Selection: Good single solvents for aromatic compounds include ethanol or methanol.[9] More commonly, a two-solvent system is used, such as ethyl acetate/hexane or toluene/hexane.[10]

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]

Q3: Is distillation a viable purification method? While distillation is a standard method for purifying liquids, it may not be ideal for this compound. 5-(4-Fluorophenyl)furan-2-carbaldehyde has a high boiling point (estimated at 319 °C at 760 mmHg)[11], and heating to such temperatures, even under vacuum, can cause significant decomposition and polymerization, a known issue for furan-based aldehydes.[5][12] If distillation is attempted, it must be performed under high vacuum to lower the boiling point significantly.

Visual Workflow and Decision Guides

Below are diagrams to help visualize the purification process and guide your decision-making.

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC, NMR, HPLC) Crude->Analysis Method Select Method Analysis->Method Pure Pure Product (>95%) Method->Pure Purification Store Proper Storage Pure->Store

Caption: General workflow for purification.

DecisionTree start What is the main issue? issue1 Complex Mixture (Multiple Impurities) start->issue1 issue2 Acidic Impurity (e.g., Carboxylic Acid) start->issue2 issue3 Final Polishing/ Minor Impurities start->issue3 sol1 Flash Column Chromatography issue1->sol1 sol2 Liquid-Liquid Extraction (Basic Wash or Bisulfite) issue2->sol2 sol3 Recrystallization issue3->sol3

Caption: Decision tree for selecting a purification method.

Data Summary Table

Purification MethodPrimary Use CaseKey ParametersAdvantagesDisadvantages
Column Chromatography Complex mixtures, separation of compounds with different polarities.Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient.High resolution, applicable to most mixtures.Time-consuming, uses large solvent volumes.
Liquid-Liquid Extraction Removal of acidic or basic impurities.pH adjustment (e.g., NaHCO₃ solution).Fast, scalable, excellent for salt removal.Only separates compounds with different acid/base properties.
Recrystallization Final purification step to remove minor impurities from a solid product.Solvent choice is critical (e.g., Ethanol, Ethyl Acetate/Hexane).Can yield very high purity material, cost-effective.Requires a solid product, potential for product loss.
Bisulfite Extraction Selective removal of aldehydes from other functional groups.Saturated NaHSO₃ solution.Highly selective for aldehydes.[3]Requires regeneration step to recover the aldehyde.

References

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? [online] Available at: [Link]

  • Modern Ghareb, et al. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [online] Available at: [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? [online] Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [online] Available at: [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. [online] Available at: [Link]

  • Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
  • Google Patents. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [online] Available at: [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [online] Available at: [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis? [online] Available at: [Link]

  • NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. [online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. [online] Available at: [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [online] Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [online] Available at: [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d (Reviewer Comments). [online] Available at: [Link]

  • Organic Syntheses. (n.d.). Furan. [online] Available at: [Link]

  • TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [online] Available at: [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [online] Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde During Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of this compound during storage. Our approach is grounded in established principles of organic chemistry and materials science to provide you with reliable and actionable insights.

Introduction: Understanding the Compound's Inherent Instabilities

This compound is a valuable building block in medicinal chemistry and materials science. However, like many furan derivatives and aromatic aldehydes, it is susceptible to degradation, which can compromise experimental outcomes and the quality of final products. The primary instability arises from two key structural features: the aldehyde functional group and the furan ring. The aldehyde is prone to oxidation, while the furan ring can be susceptible to polymerization and other reactions, especially in the presence of light, air, and acidic or basic conditions.[1] This guide will equip you with the necessary knowledge to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1] The cool temperature slows down the rate of potential degradation reactions, while the amber glass protects the light-sensitive compound from photodegradation.[2] An inert atmosphere is crucial to prevent oxidation of the aldehyde group.

Q2: I've noticed a color change in my sample, from a pale yellow solid to a brownish hue. What does this indicate?

A2: A color change to brown or dark yellow is a common indicator of degradation, likely due to polymerization or the formation of oxidation byproducts.[3] You should assess the purity of the material using an appropriate analytical method, such as HPLC or GC-MS, before proceeding with your experiment.

Q3: Can I store this compound in a freezer (-20°C)?

A3: While colder temperatures generally slow down chemical reactions, freezer storage is not always recommended for solids without careful consideration of potential moisture condensation upon removal. If you choose to store it at -20°C, ensure the container is exceptionally well-sealed and allow it to warm to room temperature completely before opening to prevent water from condensing on the compound. For routine storage, 2-8°C is a safer and effective option.[2]

Q4: Is it necessary to use a stabilizer for long-term storage?

A4: For long-term storage (greater than one year), the addition of an antioxidant stabilizer like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can be beneficial in preventing oxidation.[4][5][6] However, you must first confirm that the stabilizer will not interfere with your downstream applications.

Q5: What are the primary degradation products I should be aware of?

A5: The most likely degradation product is the corresponding carboxylic acid, 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid, formed via oxidation of the aldehyde group.[1][7] Polymerization of the furan ring can also lead to insoluble, higher molecular weight materials.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Reduced purity confirmed by analytical testing (e.g., HPLC, GC-MS). Improper storage conditions (exposure to air, light, or elevated temperatures).1. Review and rectify storage procedures as per the guidelines in this document.2. If purity is significantly compromised, consider purifying the material (e.g., recrystallization or column chromatography) or obtaining a fresh batch.
Inconsistent experimental results using different batches of the compound. Batch-to-batch variability in purity or degradation of an older batch.1. Always re-analyze the purity of a new batch upon receipt.2. For critical experiments, use a freshly opened or recently purchased batch of the compound.
The compound has become difficult to dissolve or appears to have formed insoluble particles. Polymerization of the furan ring.1. Attempt to dissolve the soluble portion in a suitable solvent and filter off the insoluble material.2. Confirm the identity and purity of the soluble fraction before use.3. If a significant portion is insoluble, the batch is likely degraded and should be discarded.
A pressure buildup is noticed upon opening the container. This is less common for solids but can occur if there is slow decomposition leading to gas formation. Furan itself can form explosive peroxides over time.[8]1. Handle the container with extreme care in a well-ventilated fume hood.[9]2. Cool the container before opening.3. Test for the presence of peroxides if the compound has been stored for an extended period, especially if it was not under an inert atmosphere.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt: Visually inspect the container for any signs of damage or discoloration of the product.

  • Inert Atmosphere Blanketing: Before the first use, carefully open the container in a glovebox or under a gentle stream of an inert gas (argon or nitrogen).

  • Aliquoting: If you plan to use the compound over an extended period, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Sealing: Tightly seal the vials with PTFE-lined caps to ensure an airtight seal.[2]

  • Storage: Place the vials in a clearly labeled secondary container and store them in a refrigerator at 2-8°C, away from light.[9][10]

  • Dispensing: When removing a vial for use, allow it to equilibrate to room temperature before opening to prevent moisture condensation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percentage of the main peak. A freshly opened, high-quality sample should exhibit a purity of ≥95%.[11]

Visualizing Degradation and Workflow

Degradation Pathway

The primary chemical degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.

Figure 1: Primary Oxidation Pathway Compound This compound DegradationProduct 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid Compound->DegradationProduct Oxidation (Air, Light)

Caption: Primary oxidation pathway of the compound.

Recommended Experimental Workflow

This workflow outlines the key steps from receiving the compound to its use in an experiment, incorporating crucial stability checks.

Figure 2: Recommended Experimental Workflow cluster_storage Storage & Handling cluster_qc Quality Control cluster_exp Experimentation Receive Receive Compound Store Store at 2-8°C (Inert, Dark) Receive->Store Aliquot Aliquot for Use Store->Aliquot Purity_Check Purity Check (HPLC/GC-MS) Aliquot->Purity_Check Decision Purity >95%? Purity_Check->Decision Use Use in Experiment Decision->Use Yes Discard Purify or Discard Decision->Discard No

Caption: Workflow for handling and quality control.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • Wierckx, N., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
  • Sigma-Aldrich. (2025, November 6).
  • Chem-Impex. Furan (stabilized with BHT).
  • Allan Chemical Corporation. (2025, October 23).
  • Restek.
  • Western Carolina University.
  • Centers for Disease Control and Prevention. ALDEHYDES, SCREENING 2539.
  • eqipped. Buy Furan (Stabilised) For Synthesis.
  • Keika Ventures. Analytical Method.
  • Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
  • National Center for Biotechnology Inform
  • Stadler, R. H., et al. (2019, August). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • ECHEMI.
  • Sigma-Aldrich. (2025, November 24).
  • Le, T. D., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Institute of Science, Nagpur.
  • Eawag.
  • Wang, X., et al. (2017). Native furfural degradation pathways.
  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • BenchChem. stability and storage conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde.
  • FUJIFILM Wako Pure Chemical Corporation. 109-99-9・Tetrahydrofuran, with Stabilizer.
  • American Chemical Society. (2019, December 31). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega.
  • Van der Fels-Klerx, H. J., et al. (2016). Furan formation during storage and reheating of sterilised vegetable purées. PubMed.
  • Santa Cruz Biotechnology, Inc. 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde.
  • Sigma-Aldrich. 5-(2-fluoro-phenyl)-furan-2-carbaldehyde.
  • Sigma-Aldrich. 5-(2-fluoro-phenyl)-furan-2-carbaldehyde AldrichCPR.
  • National Institute of Standards and Technology. 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook.

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Technical Support Center: Refinement of Work-up Procedures for 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and purification of 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science. However, its purification presents unique challenges due to the inherent instability of the furan-2-carbaldehyde moiety and the specific impurities generated during its synthesis. This guide provides in-depth, field-proven troubleshooting advice and refined protocols to help you achieve high purity and yield.

Understanding the Core Challenge: Furan Aldehyde Instability

Before addressing specific experimental issues, it is crucial to understand the primary challenge: furan-based aldehydes are notoriously unstable. They are highly susceptible to degradation through oxidation and acid-catalyzed polymerization, often resulting in the formation of dark, insoluble materials.[1][2] This degradation is accelerated by exposure to air, light, heat, and residual acidic impurities from the reaction.[1][2] Therefore, every step of the work-up must be designed to mitigate these factors.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the work-up and purification of this compound.

Q1: My final product is a dark brown or black oil, not the expected solid. What went wrong?

Answer: This is the most common issue and is a clear indicator of product degradation. Furan aldehydes polymerize under acidic conditions to form dark-colored materials.[1] The likely cause is residual acid from your reaction or purification steps.

  • Causality: If your synthesis was a Suzuki-Miyaura coupling, residual boronic acid can contribute to an acidic environment. In a Vilsmeier-Haack formylation, the work-up itself involves the hydrolysis of an iminium salt, which can leave the medium acidic if not properly neutralized.[3][4] Furthermore, standard silica gel for chromatography is naturally acidic and can cause significant degradation on the column.[5]

  • Immediate Action:

    • Neutralize Immediately: After quenching the reaction, perform a wash with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][5] This step is critical to remove trace acids that catalyze decomposition.

    • Avoid Strong Acids: Do not use strong acids (e.g., HCl) during the aqueous work-up unless absolutely necessary for removing specific impurities, and if so, follow immediately with a neutralizing wash.

    • Modify Chromatography: If using column chromatography, either use neutral alumina or deactivate your silica gel by pre-flushing the column with your eluent system containing 0.5-1% triethylamine.[5]

Q2: My isolated yield is significantly lower than expected based on TLC/LCMS analysis of the crude reaction mixture. Where is my product going?

Answer: Product loss during work-up can occur for several reasons, primarily related to solubility, degradation, or inefficient extraction.

  • Causality & Solutions:

    • Degradation: As discussed in Q1, product decomposition is a major cause of yield loss. Implementing the neutralization steps mentioned above is the first line of defense.

    • Inefficient Extraction: The polarity of this compound may lead to moderate water solubility. Ensure you perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.[6]

    • Precipitation at Interface: In some cases, especially during a bisulfite work-up, the product adduct may precipitate at the aqueous-organic interface.[7] If a solid is observed between layers, it may be necessary to filter the entire biphasic mixture through a pad of Celite® to recover this material.[8]

Q3: (Post-Suzuki Coupling) I'm struggling to remove boronic acid-related impurities, such as the unreacted boronic acid or its homocoupled dimer.

Answer: Boronic acid and its byproducts are common and often tricky impurities to remove due to their similar polarities to the desired product.

  • Causality: Unreacted (4-fluoro-2-methylphenyl)boronic acid can persist through the work-up. Additionally, under the reaction conditions, the boronic acid can undergo oxidative homocoupling to form a symmetric biaryl impurity.[9][10]

  • Refined Work-up Strategies:

    • Basic Wash: A thorough wash with an aqueous base (e.g., 1M NaOH or K₂CO₃) can help by converting the boronic acid into its more water-soluble boronate salt, facilitating its removal into the aqueous phase.[11]

    • Specialized Extraction: Some complex boronic acids can be removed by extraction with a biphasic system containing a diol, which forms a stable, extractable ester, though this is an advanced technique.

    • The Bisulfite Adduct Method: This is the most robust solution. Aldehydes reversibly form solid, water-soluble adducts with sodium bisulfite.[7][8] This allows you to selectively pull your aldehyde product into the aqueous phase, leaving non-aldehyde impurities like the homocoupled dimer in the organic layer. The pure aldehyde is then regenerated by adding a base. See Protocol C for a detailed procedure.

Q4: My product is contaminated with residual palladium catalyst, which is affecting downstream reactions.

Answer: Residual palladium is a common issue in cross-coupling chemistry and must be removed, especially for pharmaceutical applications.

  • Causality: The palladium catalyst, while used in small amounts, can form soluble species or fine black particles that are carried through the work-up.

  • Removal Strategies:

    • Filtration: After quenching the reaction and before aqueous extraction, dilute the crude mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica gel.[12] This will remove a significant portion of palladium black and catalyst adsorbed onto the solid support.

    • Aqueous Washes: Sometimes, washing with an aqueous solution of thiourea or sodium thiosulfate can help complex and extract residual palladium.

    • Scavengers: For manufacturing at scale, using solid-supported scavengers (e.g., thiol-functionalized silica) during the work-up is a highly effective method for reducing palladium levels to ppm concentrations.[13]

Refined Experimental Protocols

The following protocols are designed to be self-validating systems that address the challenges discussed above.

Protocol A: Refined Work-up for Suzuki-Miyaura Coupling

This protocol assumes the reaction was run with a palladium catalyst and a base like K₂CO₃ in a solvent system such as dioxane/water.

  • Cool & Quench: Once the reaction is complete (monitored by TLC/LCMS), cool the mixture to room temperature.

  • Catalyst Filtration (Critical Step): Dilute the reaction mixture with 5-10 volumes of ethyl acetate. Stir for 5 minutes, then filter the mixture through a 2-3 cm pad of Celite® in a Büchner funnel. Wash the pad thoroughly with additional ethyl acetate. This step removes the bulk of the palladium catalyst.[12]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

  • Neutralizing Wash: Wash the organic layer sequentially with:

    • 1x with 5% aqueous NaHCO₃ solution. This neutralizes any acidic species.

    • 1x with deionized water.

    • 1x with brine. This breaks up emulsions and begins the drying process.

  • Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Crucially, do not heat the water bath above 40-50°C to prevent thermal degradation of the product.[1][2]

  • Purification: Purify the resulting crude solid by either column chromatography (using neutralized eluent) or recrystallization.

Protocol B: Refined Work-up for Vilsmeier-Haack Formylation

This protocol assumes the reaction was performed using a Vilsmeier reagent generated from DMF and POCl₃.[3][14]

  • Cool & Quench (Critical Step): Cool the reaction mixture to 0°C in an ice bath.

  • Hydrolysis & Neutralization: Slowly and carefully add the reaction mixture to a vigorously stirred, cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate. This step hydrolyzes the intermediate iminium salt and neutralizes the strong acid generated.[3][4] Monitor the pH to ensure it remains neutral or slightly basic (pH 7-8).

  • Warm & Extract: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure hydrolysis is complete. Transfer to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Wash: Combine the organic extracts and wash 1x with water and 1x with brine.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure, keeping the bath temperature below 40-50°C.

  • Purification: Proceed with chromatography or recrystallization.

Protocol C: Purification via Reversible Bisulfite Adduct Formation

This is a powerful technique for separating the aldehyde from non-aldehyde impurities (e.g., homocoupled byproducts, starting materials).[7][8]

  • Adduct Formation:

    • Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[7][8]

    • Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stir vigorously for 30-60 minutes at room temperature. A white precipitate of the bisulfite adduct may form.

  • Separation:

    • Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate or hexanes).

    • Shake the funnel. The aldehyde-bisulfite adduct will dissolve in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

    • Separate the layers. Discard the organic layer (or save it for analysis of impurities).

  • Aldehyde Regeneration:

    • Return the aqueous layer containing the adduct to the separatory funnel. Add an equal volume of fresh ethyl acetate.

    • Slowly add a base, such as 10% aqueous NaOH or saturated NaHCO₃, until the aqueous layer is basic (pH > 10 for NaOH, pH ~8-9 for NaHCO₃).[7] This reverses the reaction and liberates the free aldehyde.

    • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Final Work-up: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure.

Data & Impurity Summary

Synthetic RouteCommon ImpuritiesRecommended Work-up Strategy
Suzuki-Miyaura Coupling Unreacted Boronic Acid, Homocoupled Biaryl, Residual Palladium, Unreacted HalideProtocol A, followed by Protocol C if needed for purity.
Vilsmeier-Haack Formylation Unreacted Starting Material, DMF, Hydrolysis ByproductsProtocol B.
General Acid-catalyzed Polymers (dark color)Mild base wash (NaHCO₃), avoid heat, use neutralized chromatography.

Visualization of Workflows

Troubleshooting Logic

G Start Crude Product Analysis (TLC, LCMS, Visual) Impure Problem Identified: Impure / Low Yield / Dark Color Start->Impure DarkColor Issue: Dark Color / Oily Impure->DarkColor LowPurity Issue: Low Purity (Specific Impurities) Impure->LowPurity LowYield Issue: Low Yield Impure->LowYield Action_Acid Root Cause: Acid Degradation DarkColor->Action_Acid Action_Impurity Root Cause: Reaction Byproducts LowPurity->Action_Impurity Action_Loss Root Cause: Extraction/Handling Loss LowYield->Action_Loss Solution_BaseWash Solution: Incorporate Mild Base Wash (Protocol A/B) Action_Acid->Solution_BaseWash Action_Acid->Solution_BaseWash Action_Impurity->Solution_BaseWash Initial Step Solution_Bisulfite Solution: Purify via Bisulfite Adduct (Protocol C) Action_Impurity->Solution_Bisulfite Solution_Extract Solution: Optimize Extraction Protocol (More Extractions, Check pH) Action_Loss->Solution_Extract

Caption: Troubleshooting flowchart for work-up issues.

Refined Suzuki Work-up Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reaction Suzuki Reaction Complete Quench 1. Cool & Dilute (Ethyl Acetate) Reaction->Quench Filter 2. Filter Catalyst (Celite® Pad) Quench->Filter Extract 3. Aqueous Washes (NaHCO3, H2O, Brine) Filter->Extract Dry 4. Dry & Concentrate (MgSO4, <50°C) Extract->Dry Assess 5. Assess Crude Purity (NMR, LCMS) Dry->Assess Purify 6. Final Purification Assess->Purify

Caption: Step-by-step refined Suzuki work-up workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. Benchchem.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • Benchchem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Benchchem.
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • Benchchem. (n.d.). stability and storage conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde. Benchchem.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. University of Rochester.
  • Reddit. (2015). Purifying aldehydes? r/chemistry.
  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.
  • MDPI. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. MDPI.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Furan-Based Aldehydes. Benchchem.
  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • LookChem. (n.d.). Purification of Furfural - Chempedia. LookChem.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • ResearchGate. (2018). For highly polar compound, how to do the purification? ResearchGate.
  • Benchchem. (n.d.). Work-up procedures for the synthesis of furan-based esters. Benchchem.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
  • Google Patents. (n.d.). AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof. Google Patents.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • ResearchGate. (2025). (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. Benchchem.
  • ResearchGate. (2025). Notes - Formylation of Furans. ResearchGate.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.
  • Google Patents. (n.d.). CN106032366A - Industrial production method of furan derivative. Google Patents.
  • MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry.
  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC.
  • Santa Cruz Biotechnology. (n.d.). 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde. SCBT.
  • ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of Functionalized Furans. Benchchem.
  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate.

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Overcoming poor reproducibility in the synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering reproducibility challenges in the synthesis of this and structurally similar compounds. Poor yields, inconsistent results, and difficult purifications are common hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve consistent and high-yielding results.

Part 1: Understanding the Synthetic Landscape & Common Pitfalls

The synthesis of 5-aryl-furan-2-carbaldehydes can typically be approached via two primary retrosynthetic pathways. The choice of pathway is often the first critical decision point and can be the root cause of subsequent reproducibility issues.

  • Route A: Palladium-Catalyzed Cross-Coupling. This is the most common and generally more reliable method. It involves the coupling of a furan ring precursor (like 5-bromo-furan-2-carbaldehyde) with an appropriate arylboronic acid or ester (in this case, (4-fluoro-2-methylphenyl)boronic acid) via a Suzuki-Miyaura reaction.[1][2]

  • Route B: Formylation of a Pre-formed Aryl-Furan. This route involves first synthesizing 2-(4-fluoro-2-methylphenyl)furan and then introducing the aldehyde group at the C5 position, typically via a Vilsmeier-Haack reaction.[3]

While both routes are viable, the Suzuki-Miyaura coupling (Route A) often provides better control over regioselectivity and can be more tolerant of various functional groups, making it the preferred method for achieving high reproducibility.

Synthetic_Routes cluster_A Route A: Suzuki-Miyaura Coupling cluster_B Route B: Vilsmeier-Haack Formylation A_Start1 5-Bromo-furan-2-carbaldehyde A_React Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A_Start1->A_React A_Start2 (4-Fluoro-2-methylphenyl)boronic Acid A_Start2->A_React Product This compound A_React->Product Preferred Route B_Start 2-(4-Fluoro-2-methylphenyl)furan B_React Vilsmeier Reagent (POCl₃, DMF) B_Start->B_React B_React->Product

Figure 1. Comparative overview of the two primary synthetic routes.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the preferred Suzuki-Miyaura coupling pathway.

Category 1: Low Reaction Yield

Q1: My Suzuki coupling reaction yield is consistently below 40%. What are the most likely causes?

Low yields in Suzuki couplings involving furan boronic acids or halides are a frequent problem and can often be traced to a few key factors.[4]

  • Catalyst Inefficiency or Deactivation: The palladium catalyst is the heart of the reaction. Insufficient catalyst loading, use of a suboptimal catalyst/ligand system, or catalyst deactivation (poisoning) can severely limit yield.[5]

  • Ineffective Transmetalation: The transfer of the aryl group from boron to palladium is a critical step that requires a suitable base. An incorrect choice of base, or a base of poor quality, can stall the catalytic cycle.[4]

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), effectively destroying the starting material.[4] Furan boronic acids can be particularly susceptible to this.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. Insufficient heating can lead to a sluggish or incomplete reaction, while excessive heat can promote degradation of starting materials, products, or the catalyst.[6]

Q2: How do I select the optimal catalyst, ligand, and base for this specific transformation?

There is no single "magic bullet," but an informed selection based on literature precedent for similar substrates is the best starting point.

ComponentRecommended Choice(s)Rationale & Key Considerations
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]This is a highly reliable and commonly used catalyst for Suzuki couplings.[1] It is commercially available and generally effective for aryl-halide couplings.
Palladium(II) Acetate [Pd(OAc)₂] with a LigandOften used with phosphine ligands. The ligand helps stabilize the palladium center and facilitates the catalytic cycle.
Ligand Triphenylphosphine (PPh₃)Used with Pd(OAc)₂. It is often the ligand of choice for general Suzuki reactions.
SPhosA bulky phosphine ligand that can sometimes improve yields, especially with challenging substrates.[5]
Base Potassium Carbonate (K₂CO₃)A robust, inexpensive, and effective base for promoting the transmetalation step. Often used in aqueous solvent mixtures.[1][6]
Cesium Carbonate (Cs₂CO₃)A stronger and more soluble base that can sometimes significantly improve yields where K₂CO₃ is insufficient.[7]
Potassium Phosphate (K₃PO₄)Another effective base, particularly useful in preventing side reactions like protodeboronation.[4]

Q3: I suspect my boronic acid is degrading during the reaction. How can I mitigate this?

To minimize protodeboronation, you must control the reaction environment carefully.

  • Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, ensure your organic solvent (e.g., Toluene, Dioxane) is dry to begin with.[6]

  • Thoroughly Degas the Reaction Mixture: Oxygen can degrade both the catalyst and the boronic acid. Before heating, thoroughly degas the solvent and reaction mixture by bubbling argon or nitrogen through it for at least 30 minutes, or by using several freeze-pump-thaw cycles.[5]

  • Use a Slight Excess of Boronic Acid: Using 1.1 to 1.2 equivalents of the boronic acid can help compensate for minor degradation without leading to excessive purification challenges.[1]

  • Choose the Right Base: As mentioned, K₃PO₄ can be less prone to promoting protodeboronation than some other bases.

Troubleshooting_Yield Start Low Yield in Suzuki Reaction Cat_Check Is the Catalyst System Optimal? Start->Cat_Check Base_Check Is the Base Effective? Start->Base_Check Cond_Check Are Conditions Controlled? Start->Cond_Check Sol_Cat Use Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand. Cat_Check->Sol_Cat Sol_Base Screen Bases: K₂CO₃, Cs₂CO₃, K₃PO₄. Base_Check->Sol_Base Sol_Cond Degas thoroughly (Ar/N₂). Use anhydrous solvents. Optimize temperature (70-100 °C). Cond_Check->Sol_Cond

Figure 2. Decision-making workflow for troubleshooting low reaction yields.

Category 2: Side Products and Purification

Q1: My TLC shows multiple spots close to my product, making purification by column chromatography difficult. What are these impurities?

The most common side product in a Suzuki reaction is the homocoupled dimer of the boronic acid (in this case, 4,4'-difluoro-2,2'-dimethyl-1,1'-biphenyl). This arises from a side reaction within the catalytic cycle. Other impurities can include unreacted starting materials or degradation products if the reaction was overheated or ran for too long.[6]

Q2: How can I minimize the formation of the homocoupled side product?

  • Temperature Control: Avoid excessive temperatures. A range of 70-80°C is often sufficient.[1]

  • Stoichiometry: Do not use a large excess of the boronic acid. Stick to the 1.1-1.2 equivalent range.

  • Inert Atmosphere: Rigorously exclude oxygen, as it can promote homocoupling pathways.

Q3: The final product has a yellowish or brownish tint even after chromatography. Is this normal and how should I store it?

Furan-2-carbaldehyde and its derivatives can be sensitive to air and light.[8] A slight coloration is common. However, significant darkening may indicate the onset of polymerization or oxidation.

  • Purification: If coloration is an issue, consider a final purification step such as recrystallization or bulb-to-bulb distillation if the compound is sufficiently stable.[9]

  • Storage: For long-term stability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from light.[8]

Part 3: Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound via the Suzuki-Miyaura coupling method.[1]

Materials & Reagents
  • 5-Bromo-2-furaldehyde (1.0 eq.)

  • (4-Fluoro-2-methylphenyl)boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Hexane (for chromatography)

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a solvent mixture of Toluene, Ethanol, and Water. A common ratio is 4:4:3 by volume (e.g., 4 mL Toluene, 4 mL Ethanol, 3 mL Water per 1.0 mmol of the limiting reagent).[1]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexane. The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and then with brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Use a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate to afford the pure product.

Protocol_Workflow A 1. Combine Reagents - 5-Bromo-2-furaldehyde - Boronic Acid - K₂CO₃ B 2. Add Solvents (Toluene/Ethanol/Water) A->B C 3. Degas Mixture (30 min with Argon/N₂) B->C D 4. Add Pd(PPh₃)₄ Catalyst (under inert atmosphere) C->D E 5. Heat to 70-80 °C (Stir for 12-16h) D->E F 6. Monitor by TLC E->F G 7. Cool & Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash Organic Layer (Water, then Brine) H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Purify via Column Chromatography J->K L Pure Product K->L

Figure 3. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

  • BenchChem. (2025).
  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)
  • BenchChem. (2025). Stability and storage conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Desai, N. C., et al. (2014). Review Article on Vilsmeier-Haack Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Yields with 3-Furanylboronic Acid in Suzuki Coupling.
  • BenchChem. (2025).
  • Jones, C. (2005). Vilsmeier-Haack Reaction. Name Reactions in Heterocyclic Chemistry. [Link]

  • Langer, P., et al. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synlett, 2006(17), 2812–2814. [Link]

  • Pitsch, N., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1234. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Al-Majid, A. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]

  • Rauf, A., et al. (2022). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 12(10), 1217. [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • ResearchGate. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • BenchChem. (2025). A comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes.

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and workflow for the unambiguous structural confirmation of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. It is designed for researchers, scientists, and professionals in drug development who rely on precise molecular characterization. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a suite of 2D Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural elucidation.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, particularly for pharmaceutical and materials science applications, absolute certainty of a molecule's structure is paramount. The target compound, this compound (Molecular Formula: C₁₂H₉FO₂), is a substituted heterocyclic aldehyde, a class of molecules often used as versatile building blocks. While 1D NMR (¹H and ¹³C) provides initial clues, spectral complexity and potential isomeric ambiguity necessitate more powerful techniques.

Two-dimensional (2D) NMR spectroscopy offers a solution by spreading spectral information across two frequency axes, resolving overlapping signals and revealing intricate correlations between nuclei within the molecule.[1][2][3] This guide will detail the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively confirm the connectivity and substitution pattern of the title compound.

Foundational Principles of Key 2D NMR Experiments

The power of 2D NMR lies in its ability to visualize the interactions between different nuclei, either through chemical bonds or through space.[1][4] For a molecule like this compound, the following experiments are indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[5][6] The resulting spectrum displays the standard 1D ¹H NMR spectrum on the diagonal, while off-diagonal "cross-peaks" connect protons that are coupled. This is the primary tool for mapping out contiguous proton spin systems, such as the protons on the furan and phenyl rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between a proton and the carbon to which it is directly attached (¹JCH).[7][8] It is an incredibly sensitive and precise method for assigning protons to their corresponding carbons, effectively building the C-H framework of the molecule.[8] Quaternary carbons, having no attached protons, are not observed in an HSQC spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the molecular puzzle. It reveals correlations between protons and carbons over multiple bonds, typically two to four bonds apart (²JCH, ³JCH, ⁴JCH).[6][7][9] This allows for the connection of isolated spin systems identified by COSY and the definitive placement of substituents and functional groups by linking them to quaternary carbons.

Predicted Spectral Data and Structural Numbering

For clarity in the subsequent analysis, the atoms of this compound are numbered as shown below. The following tables provide predicted chemical shifts based on established principles of NMR spectroscopy for furan derivatives and substituted aromatic systems.[10][11][12]

Numbered structure of this compound

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-CHO 9.70 s -
H-3 7.30 d J = 3.7
H-4 6.80 d J = 3.7
H-3' 7.15 dd J = 8.5, 2.5
H-5' 7.05 td J = 8.5, 2.5
H-6' 7.40 dd J = 8.5, 6.0

| CH₃ | 2.40 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Carbon Type
C-CHO 178.0 CH
C-2 153.0 Quaternary
C-3 122.0 CH
C-4 110.0 CH
C-5 158.0 Quaternary
C-1' 128.0 Quaternary
C-2' 138.0 Quaternary
C-3' 116.0 (d, JCF ≈ 21 Hz) CH
C-4' 162.0 (d, JCF ≈ 250 Hz) Quaternary
C-5' 118.0 (d, JCF ≈ 21 Hz) CH
C-6' 132.0 (d, JCF ≈ 3 Hz) CH

| CH₃ | 20.0 | CH₃ |

Experimental Workflow and Protocols

A rigorous and systematic approach is essential for acquiring high-quality 2D NMR data.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).[11] Ensure the sample is fully dissolved to avoid signal broadening. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • 1D Spectra Acquisition: First, acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • 2D COSY Acquisition: Acquire a gradient-enhanced (gCOSY) spectrum. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • 2D HSQC Acquisition: Acquire a sensitivity-enhanced, phase-sensitive gradient HSQC spectrum. Set the ¹³C spectral width to cover all expected carbon signals (~0-180 ppm). Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. The crucial parameter is the long-range coupling delay, which should be optimized for an average nJCH of 8 Hz to capture typical 2- and 3-bond correlations.[6]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis & Interpretation prep Dissolve 10-15 mg in 0.6 mL CDCl3 tube Transfer to NMR Tube prep->tube acq_1d Acquire 1D Spectra (¹H, ¹³C) tube->acq_1d acq_cosy Acquire gCOSY acq_1d->acq_cosy acq_hsqc Acquire gHSQC acq_cosy->acq_hsqc acq_hmbc Acquire gHMBC acq_hsqc->acq_hmbc analysis_cosy Assign Spin Systems (COSY) acq_hmbc->analysis_cosy analysis_hsqc Assign C-H Pairs (HSQC) analysis_cosy->analysis_hsqc analysis_hmbc Connect Fragments (HMBC) analysis_hsqc->analysis_hmbc struct_confirm Final Structure Confirmation analysis_hmbc->struct_confirm

Caption: Experimental workflow from sample preparation to final structure confirmation.

Data Interpretation: A Step-by-Step Confirmation

The true power of this approach is in the synergistic interpretation of the spectra.

Step 1: Mapping Spin Systems with COSY

The COSY spectrum will reveal two independent spin systems:

  • Furan Ring: A distinct cross-peak will be observed between the protons at ~7.30 ppm (H-3) and ~6.80 ppm (H-4), confirming their three-bond coupling and adjacency on the furan ring.

  • Phenyl Ring: A more complex network of correlations will be seen. H-6' (~7.40 ppm) will show a correlation to H-5' (~7.05 ppm). H-5' will, in turn, show correlations to both H-6' and H-3' (~7.15 ppm). This pattern confirms the 1,2,4-trisubstituted pattern of the phenyl ring. The methyl protons (CH₃) and the aldehyde proton (H-CHO) will appear as singlets on the diagonal with no cross-peaks, as expected.

Step 2: Assigning C-H Pairs with HSQC

The HSQC spectrum provides direct, unambiguous one-bond correlations. Each cross-peak links a proton signal on the F2 (horizontal) axis to its attached carbon signal on the F1 (vertical) axis. For example:

  • The proton at ~9.70 ppm will correlate to the carbon at ~178.0 ppm (CHO).

  • The proton at ~7.30 ppm will correlate to the carbon at ~122.0 ppm (C-3).

  • The proton at ~6.80 ppm will correlate to the carbon at ~110.0 ppm (C-4).

  • The three aromatic protons (H-3', H-5', H-6') will correlate to their respective carbons in the ~116-132 ppm range.

  • The methyl protons at ~2.40 ppm will correlate to the carbon at ~20.0 ppm (CH₃).

This step confirms all C-H pairs, but does not yet connect the different parts of the molecule.

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum provides the definitive long-range correlations that bridge the isolated fragments and confirm the overall structure. The key correlations are illustrated below.

G cluster_furan Furan-Aldehyde Fragment cluster_phenyl Phenyl Fragment H_CHO H-CHO C2 C-2 H_CHO->C2 ²JCH C3 C-3 H_CHO->C3 ³JCH H3 H-3 C5 C-5 H3->C5 ³JCH C1_prime C-1' H3->C1_prime ⁴JCH (critical) H6_prime H-6' H6_prime->C5 ³JCH (critical) H6_prime->C1_prime ³JCH C2_prime C-2' H6_prime->C2_prime ²JCH CH3 CH3 CH3->C1_prime ²JCH CH3->C2_prime ²JCH

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Analysis of Critical HMBC Correlations:

  • Aldehyde Placement: The aldehyde proton (H-CHO) will show a two-bond correlation to the quaternary carbon C-2 and a three-bond correlation to C-3, confirming its position at C-2 of the furan ring.

  • Methyl Group Placement: The methyl protons (CH₃) will show correlations to C-1', C-2', and C-6' of the phenyl ring, unambiguously placing it at the C-2' position.

  • The Furan-Phenyl Linkage: This is the most crucial connection to verify. The HMBC spectrum will provide two key pieces of evidence:

    • A three-bond correlation from the phenyl proton H-6' to the furan quaternary carbon C-5 .

    • A potential four-bond correlation (often weaker but observable in conjugated systems) from the furan proton H-4 to the phenyl quaternary carbon C-1' .

The observation of these inter-fragment correlations, particularly the H-6' to C-5 link, provides incontrovertible proof that the 4-fluoro-2-methylphenyl group is attached to the C-5 position of the furan ring.

Conclusion: A Self-Validating Structural Proof

By systematically applying and interpreting a suite of 2D NMR experiments, the structure of this compound can be confirmed with the highest degree of confidence.

  • COSY establishes the proton-proton connectivities within the furan and phenyl rings.

  • HSQC assigns every proton to its directly bonded carbon, building the core C-H framework.

  • HMBC serves as the ultimate arbiter, connecting these fragments and confirming the precise substitution pattern through long-range correlations.

This multi-faceted approach creates a self-validating system where the data from each experiment corroborates the others, leaving no room for structural ambiguity. This level of rigor is the standard for publication and regulatory submission, ensuring the integrity of chemical research.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. Available at: [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube. Available at: [Link]

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Comparative study of different synthetic methods for 5-arylfuran-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The 5-arylfuran-2-carbaldehyde framework is a cornerstone in medicinal chemistry and materials science, serving as a vital precursor to a myriad of pharmacologically active agents and functional organic materials. The inherent reactivity of the aldehyde group, combined with the tunable electronic properties of the aryl substituent, makes this scaffold exceptionally valuable for synthetic diversification.

This guide offers an in-depth comparative analysis of the principal synthetic methodologies for accessing these crucial building blocks. We will move beyond mere procedural outlines to explore the mechanistic underpinnings, practical considerations, and performance benchmarks of each route. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and optimize the most appropriate synthetic strategy for their specific research and development goals.

At a Glance: Comparison of Key Synthesis Methods

The selection of a synthetic route is a critical decision dictated by factors such as scale, substrate scope, cost, and tolerance of sensitive functional groups. The table below provides a high-level summary of the most prevalent methods discussed in this guide.

Synthesis MethodKey ReagentsCatalystTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Meerwein Arylation Furfural, Aryldiazonium saltCopper salts (e.g., CuCl₂) or Ceric Ammonium Nitrate (CAN)45-85%[1][2]Aqueous or organic solvent, often at or below room temperature.Utilizes readily available, inexpensive starting materials; mild conditions.Involves potentially unstable diazonium salts; yields can be moderate.[1]
Suzuki-Miyaura Coupling 5-Halofuran-2-carbaldehyde, Arylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)74->99%[1][3]Organic solvent with an aqueous base, typically heated.Excellent yields and broad functional group tolerance; stable and available reagents.[4]Higher cost of palladium catalyst and ligands; removal of boron byproducts.
Direct C-H Arylation (Heck-Type) Furan-2-carbaldehyde, Aryl halidePalladium complex (e.g., Pd(OAc)₂)VariableHigh temperatures, often with specific ligands and oxidants.High atom economy (no pre-functionalization of furan needed).[5]Can suffer from issues with regioselectivity; may require harsh conditions.

Method 1: Meerwein Arylation

The Meerwein arylation is a classic and cost-effective method for forming carbon-carbon bonds. It involves the addition of an aryl radical, generated from an aryldiazonium salt, to an electron-deficient alkene—in this case, the furan ring of furfural.[6]

Principle and Mechanism

The reaction is typically initiated by a one-electron reduction of the aryldiazonium salt by a metal catalyst, such as Cu(I), to generate an aryl radical and release nitrogen gas.[7] This highly reactive aryl radical then adds to the C5 position of the furan ring. The resulting radical intermediate is subsequently oxidized, and a proton is eliminated to restore aromaticity, yielding the 5-arylfuran-2-carbaldehyde product. The use of catalysts like Ceric Ammonium Nitrate (CAN) can also promote this radical-based pathway.[8]

Experimental Workflow: Meerwein Arylation

cluster_prep Diazonium Salt Preparation cluster_reaction Arylation Reaction cluster_workup Workup & Purification aniline Substituted Aniline na_no2 NaNO₂ / aq. HCl aniline->na_no2 0-5 °C diazonium Aryldiazonium Salt Solution (in situ) na_no2->diazonium reaction_mix Reaction Mixture diazonium->reaction_mix Slow Addition furfural Furfural in Acetone/Water furfural->reaction_mix catalyst CuCl₂ Catalyst catalyst->reaction_mix stir Stir at Room Temp (Vigorous N₂ evolution) reaction_mix->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Dry Organic Layer extract->wash purify Column Chromatography wash->purify product Pure 5-Arylfuran-2-carbaldehyde purify->product

Caption: General workflow for the Meerwein arylation synthesis.

Representative Experimental Protocol

Adapted from the synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde.

Materials:

  • 4-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Furfural

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Slowly add a solution of NaNO₂ (10.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting solution for 15 minutes.

  • Arylation: In a separate, larger flask, prepare a solution of furfural (12 mmol) and CuCl₂ (1 mmol) in acetone (20 mL).

  • Reaction: Cool the furfural solution to 0 °C and slowly add the freshly prepared diazonium salt solution from step 1. Vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Performance Data

The Meerwein arylation is versatile, accommodating various substituents on the aryl ring, although yields can be influenced by their electronic nature.

Aryl Diazonium Salt (from)CatalystSolventYield (%)Reference
AnilineCuCl₂Acetone/Water55-65[2]
4-MethylanilineCuCl₂Acetone/Water60-70[2]
4-MethoxyanilineCuCl₂Acetone/Water58-68[2]
4-ChloroanilineCuCl₂Acetone/Water50-60[2]
4-NitroanilineCuCl₂Acetone/Water45-55[2]
4-BromoanilineCANWater76[8]
Expert Analysis

The primary appeal of the Meerwein arylation lies in its operational simplicity and the low cost of starting materials (furfural and anilines). The reaction can often be performed in aqueous media at or near room temperature, reducing the need for specialized equipment. However, the key challenge is the handling of aryldiazonium salts, which can be unstable and potentially explosive in a dry state, necessitating their in situ generation and immediate use.[1] Yields are typically moderate and can be sensitive to the stability of the diazonium salt and the efficiency of the radical trapping process.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, renowned for its reliability, high yields, and exceptional functional group tolerance. This palladium-catalyzed reaction forms a C-C bond between an organohalide and an organoboron compound.[9]

Principle and Mechanism

The synthesis of 5-arylfuran-2-carbaldehydes via this method typically couples a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-iodo-2-furaldehyde) with a substituted arylboronic acid.[9] The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the furan derivative.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Round-bottom Flask reagents Add: - 5-Bromofuran-2-carbaldehyde - Arylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) flask->reagents catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst inert Flush with Inert Gas (Ar/N₂) catalyst->inert heat Heat with Vigorous Stirring (e.g., 70-80 °C, 12-16h) inert->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool quench Add Water cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Pure 5-Arylfuran-2-carbaldehyde purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Representative Experimental Protocol

Adapted from the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde.[9]

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, Water

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 mmol), (4-bromophenyl)boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvents: Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Catalyst: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Inert Atmosphere: Flush the flask with argon or nitrogen and equip it with a reflux condenser.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously overnight (12-16 hours).

  • Workup: After cooling, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure product.

Performance Data

The Suzuki coupling is highly efficient for a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing groups.

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O>99[3]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane69[10]
4-Hydroxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane83[10]
2-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane87[10]
1-Naphthylboronic acidPd(PPh₃)₄K₂CO₃Toluene75[10]
Expert Analysis

The Suzuki-Miyaura coupling is often the method of choice for laboratory-scale synthesis of complex molecules due to its predictability and high yields. The choice of base is crucial; it activates the boronic acid for the transmetalation step. A mixed solvent system, such as toluene/ethanol/water, is often employed to ensure all components (organic substrates, inorganic base) are sufficiently soluble. The primary drawbacks are the cost of the palladium catalyst and the potential need for anaerobic conditions to prevent catalyst degradation, although many modern catalyst systems show good air stability. For large-scale applications, catalyst recovery and removal of residual palladium and boron impurities from the final product are significant considerations.

Method 3: Palladium-Catalyzed Direct C-H Arylation (Heck-Type Reaction)

Direct C-H arylation represents a more atom-economical approach, in principle, as it avoids the need to pre-functionalize the furan ring with a halide.[5] This reaction couples a C-H bond of the heterocycle directly with an aryl halide. For furan-2-carbaldehyde, the reaction is directed to the electron-rich C5 position.

Principle and Mechanism

The mechanism of direct C-H arylation is more complex and debated than the Suzuki coupling. A common pathway involves a concerted metalation-deprotonation (CMD) or an electrophilic palladation at the furan C5-H bond. This generates a furyl-palladium intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the product and regenerate the active palladium catalyst. This process often requires an oxidant to regenerate the active Pd(II) or Pd(III) species in the catalytic cycle.

Experimental Workflow: Direct C-H Arylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification vial Pressure-Tolerant Vial reagents Add: - Furan-2-carbaldehyde - Aryl Halide - Base (e.g., K₂CO₃, PivOK) - Additive/Ligand (e.g., PivOH) vial->reagents catalyst Add Pd(OAc)₂ Catalyst reagents->catalyst solvent Add Solvent (e.g., DMA, Toluene) catalyst->solvent seal_heat Seal Vial & Heat (e.g., 100-140 °C, 12-24h) solvent->seal_heat monitor Monitor by TLC/GC-MS seal_heat->monitor cool Cool to Room Temp monitor->cool filter_quench Filter & Quench cool->filter_quench extract Extract with Organic Solvent filter_quench->extract purify Purify by Column Chromatography extract->purify product Pure 5-Arylfuran-2-carbaldehyde purify->product

Caption: General workflow for a direct C-H arylation reaction.

General Considerations and Protocol

While a universally applicable protocol is challenging to define as conditions are highly substrate-dependent, a general procedure involves heating furan-2-carbaldehyde with an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a base (often a carboxylate like potassium pivalate), and sometimes a ligand in a high-boiling polar solvent like DMA or NMP.

Representative Conditions:

  • Substrates: Furan-2-carbaldehyde (1.5-2.0 equiv.), Aryl Halide (1.0 equiv.).

  • Catalyst: Pd(OAc)₂ (2-5 mol%).

  • Base: K₂CO₃, Cs₂CO₃, or KOAc (2.0 equiv.).

  • Additive: Pivalic acid (PivOH) is often used to facilitate the C-H activation step.

  • Solvent: DMA, NMP, or Toluene.

  • Temperature: 110-140 °C.

Expert Analysis

The main advantage of direct C-H arylation is its step-economy, as it circumvents the synthesis of an organometallic reagent (like a boronic acid). This "greener" approach reduces waste. However, the field is still evolving, and several challenges remain. Reactions often require higher catalyst loadings and elevated temperatures compared to cross-coupling methods. A significant hurdle is controlling regioselectivity, especially with more complex heterocycles, although the aldehyde group strongly directs arylation to the C5 position in furan. Another common issue is the competitive homocoupling of the aryl halide. The development of more active and selective catalyst systems is a key area of ongoing research to make this method more broadly applicable and robust.

Conclusion and Method Selection Guide

The synthesis of 5-arylfuran-2-carbaldehydes can be successfully achieved through multiple effective pathways. The optimal choice depends on a careful evaluation of project-specific requirements.

  • For cost-effective, large-scale synthesis of simple analogues , where starting materials are inexpensive and moderate yields are acceptable, the Meerwein Arylation is a strong candidate. Its reliance on classical chemistry makes it an accessible option.

  • For achieving the highest yields with broad substrate scope and excellent functional group tolerance , especially in the context of medicinal chemistry where complex fragments are common, the Suzuki-Miyaura Coupling is the undisputed gold standard. Its reliability and predictability often justify the higher cost of the catalyst.

  • For projects where atom economy is a primary driver and researchers are willing to invest in optimization , Direct C-H Arylation offers a promising, albeit more challenging, alternative. As catalyst technology improves, this method is poised to become increasingly competitive.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method empowers the modern chemist to navigate the synthetic landscape with precision and efficiency, accelerating the discovery and development of next-generation molecules.

References

  • Rábarová, E., Koiš, P., Lácová, M., & Krutošíková, A. (2004). Effect of microwave irradiation on reactions of 5-arylfuran-2-carboxaldehydes with some active methylene compounds. ARKIVOC, 2004(i), 110-122. ()
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  • Langer, P., Tuan, D., & Tung, D. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synlett, 2006(17), 2812–2814. ()
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 1-25. ()
  • ResearchGate. (2025). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. ()
  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Eswed, B. I. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. ()
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A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for the Analysis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. For novel compounds such as 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a well-validated HPLC method is paramount to ensure data integrity and regulatory compliance. This guide presents a comprehensive approach to the validation of a reversed-phase HPLC method, drawing upon established scientific principles and regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6]

Due to the aldehyde functional group in the target analyte, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance chromatographic retention and UV detection.[7][8][9][10][11] This guide will walk through the critical validation parameters, providing not only the "how" but also the "why" behind each experimental choice, ensuring a scientifically sound and defensible analytical method.

Proposed HPLC Method and System Suitability

Before commencing method validation, a suitable chromatographic method must be developed. For this compound, a reversed-phase HPLC method is proposed. The initial step in any analytical run is to ensure the chromatographic system is performing adequately. This is achieved through system suitability testing (SST).

Proposed Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm (following DNPH derivatization)
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is performed by injecting a standard solution multiple times (typically five or six replicates). The results are evaluated against predefined criteria to ensure the system's performance.[4]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[1][12]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.

Method Validation Parameters

The following sections detail the experimental approach for validating the key parameters of the HPLC method.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14][15][16][17]

Experimental Protocol:

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the analyte is in a formulated product, inject a placebo solution (all excipients without the API) to demonstrate the absence of interference from the matrix.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[15] Analyze the stressed samples to ensure that the main peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

G HPLC HPLC Analysis Result No interfering peaks Peak purity confirmed HPLC->Result Analyte Analyte Analyte->HPLC Blank Blank Blank->HPLC Placebo Placebo Placebo->HPLC Stressed Stressed Stressed->HPLC

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18][19][20] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][19]

Experimental Protocol:

  • Prepare a stock solution of the derivatized analyte.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[1]

  • Y-intercept: Should be close to zero.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50521,483
75%75782,511
100%1001,045,729
125%1251,305,882
150%1501,568,345
\multicolumn{2}{c}{0.9998 }
Slope \multicolumn{2}{c}{10435 }
Y-intercept \multicolumn{2}{c}{-1250 }
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[12][21][22]

Experimental Protocol:

  • Prepare a placebo mixture (if applicable).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%[1][21]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%
Mean Recovery 99.7%
Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][21] It is typically evaluated at two levels: repeatability and intermediate precision.

2.4.1. Repeatability (Intra-assay Precision) This assesses the precision over a short interval of time under the same conditions.

Experimental Protocol:

  • Prepare six individual samples at 100% of the test concentration from the same homogeneous batch.

  • Analyze the samples and calculate the Relative Standard Deviation (RSD) of the results.

2.4.2. Intermediate Precision (Ruggedness) This expresses within-laboratory variations, such as different days, different analysts, or different equipment.[12][23]

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if available.

  • Calculate the RSD for this set of measurements and also perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • RSD: ≤ 2.0% for both repeatability and intermediate precision.[1][21]

Precision LevelAnalystDayRSD (%)
Repeatability 110.85%
Intermediate Precision 221.10%

G cluster_repeat Same Conditions cluster_inter Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Analyst 1 Analyst 1 Repeatability->Analyst 1 Analyst 2 Analyst 2 Intermediate->Analyst 2 Day 1 Day 1 Instrument 1 Instrument 1 Day 2 Day 2 Instrument 2 Instrument 2

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26][27] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25][26][27]

Experimental Protocol (based on the calibration curve): The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of five samples at the LOQ concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

ParameterResult (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][28][29][30][31]

Experimental Protocol:

  • Systematically vary critical chromatographic parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Parameters to Vary:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5°C (25°C and 35°C)

  • Mobile Phase Composition: ± 2% organic component (e.g., 58% and 62% Acetonitrile)

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all tested variations.

Conclusion

The validation of an analytical method is a critical process in pharmaceutical development that demonstrates the method is suitable for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the analytical results can be achieved. The data presented in this guide, while representative, provides a robust framework for the validation of an HPLC method for the analysis of this compound. Adherence to these principles and the guidelines set forth by regulatory bodies such as the ICH is essential for ensuring the quality and safety of pharmaceutical products.

References

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  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. NIH.
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A Comparative Guide to the Biological Activity of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings make it a versatile scaffold for developing novel therapeutic agents.[1] This structural feature can enhance metabolic stability, improve receptor binding affinity, and optimize the overall pharmacokinetic profile of a drug candidate.[2] Consequently, furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

This guide provides a detailed comparative analysis of the biological activity of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde and its structurally related analogs. By examining the structure-activity relationships (SAR) of this chemical series, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. The discussion is grounded in experimental data, detailed protocols for biological evaluation, and visual representations of key concepts and workflows.

Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Efficacy

The introduction of a substituted aryl group at the 5-position of the furan-2-carbaldehyde core is a common strategy to modulate biological activity. The nature and position of the substituents on the phenyl ring can dramatically influence the compound's potency and selectivity. While specific data for this compound is limited in publicly available literature, we can infer its potential activity by comparing data from its close analogs.

The most common and potent biological activities reported for this class of compounds are observed when the carbaldehyde group is derivatized, for instance, into a thiosemicarbazone. This modification often enhances the molecule's ability to chelate metal ions and interact with biological targets.

Anticancer and Antimicrobial Activity of 5-Aryl-furan-2-carbaldehyde Thiosemicarbazone Analogs

The following table summarizes the biological activity of several 5-aryl-furan-2-carbaldehyde thiosemicarbazone derivatives against various cancer cell lines and microbial strains. This comparative data highlights the critical role of the substituent on the phenyl ring.

Compound ID5-Position Aryl SubstituentBiological ActivityTargetIC50 (µM) / MIC (µg/mL)
1 PhenylAntitumorLNCaP (Prostate Cancer)> 372.34
2 2-FluorophenylAntitumorLNCaP (Prostate Cancer)166.45
3 4-MethoxyphenylAntitumorLNCaP (Prostate Cancer)13.31
4 5-Nitro[5][6]AntitumorHuTu80 (Duodenal Cancer)13.36
5 5-Nitro[6]AntibacterialS. aureus ATCC7006991

Data sourced from Hernández W, et al. (2023).[5][6]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structure-activity relationships that can guide the design of more potent analogs:

  • Influence of Phenyl Substitution: The unsubstituted 5-phenyl analog (Compound 1 ) shows weak activity. However, the introduction of substituents significantly impacts potency.

  • Role of Electron-Donating Groups: The 4-methoxy group (an electron-donating group) in Compound 3 leads to a dramatic increase in antitumor activity against LNCaP cells (IC50 = 13.31 µM) compared to the unsubstituted and 2-fluoro substituted analogs.[5]

  • Role of Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing nitro group in Compound 4 confers potent cytotoxicity against duodenal cancer cells.[5][6] Furthermore, this analog (Compound 5 ) exhibits significant antibacterial activity, with an MIC of 1 µg/mL against Staphylococcus aureus, highlighting its potential as a dual-action agent.[6]

  • Impact of Fluorine Substitution: The 2-fluoro substitution in Compound 2 results in moderate activity. Based on this, it is plausible that the target compound, this compound, would also exhibit biological activity, which could be fine-tuned by the additional methyl group. The combination of a moderately deactivating fluoro group and a weakly activating methyl group presents an interesting case for synthesis and evaluation.

The general synthetic pathway to access these valuable 5-arylfuran-2-carbaldehyde scaffolds is depicted below.

G cluster_reactants Reactants cluster_steps Synthetic Steps A Substituted Aniline (e.g., 4-Fluoro-2-methylaniline) S1 1. Diazotization (NaNO₂, HCl, 0-5°C) A->S1 Step 1 B Furan-2-carbaldehyde S2 2. Meerwein Arylation (CuCl₂) B->S2 S1->S2 Diazonium Salt Intermediate P Product 5-(Aryl)furan-2-carbaldehyde S2->P Final Product

Caption: Generalized synthetic workflow for 5-arylfuran-2-carbaldehydes.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antibacterial activities of furan-2-carbaldehyde derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Causality: This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate (5x10³ cells/well) start->seed incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium & add DMSO to dissolve formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Activity (Broth Microdilution Assay for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The protocol relies on exposing a standardized inoculum of bacteria to serial dilutions of the test compound. The absence of visible turbidity after incubation indicates inhibition of bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Conclusion and Future Directions

The comparative analysis of 5-aryl-furan-2-carbaldehyde derivatives demonstrates that strategic substitution on the phenyl ring is a powerful tool for modulating biological activity. Electron-donating groups, such as methoxy, appear to enhance antitumor activity in certain cell lines, while strong electron-withdrawing groups like nitro can confer potent broad-spectrum antimicrobial and antitumor effects.

Based on these findings, this compound and its derivatives represent a promising area for further investigation. The combination of electronic and steric effects from the fluoro and methyl groups could lead to unique biological profiles. Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and its conversion to various derivatives (e.g., thiosemicarbazones, Schiff bases).

  • Broad-Spectrum Biological Screening: Evaluation against a diverse panel of cancer cell lines and microbial pathogens to identify lead compounds.

  • Mechanistic Studies: Investigating the mechanism of action for the most potent analogs to understand how they interact with their biological targets.

This structured approach will facilitate the development of novel furan-based therapeutic candidates with improved efficacy and safety profiles.

References

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  • Thangavel, S. K., et al. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Inorganic Chemistry, 63(16), 7520–7539. [Link]

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Comparison of the reactivity of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal and Process Chemistry Professionals

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic aldehydes serve as indispensable building blocks for synthesizing complex molecular architectures. Among these, furan-based scaffolds are of particular interest due to their prevalence in natural products and pharmaceuticals.[1] This guide provides an in-depth comparative analysis of the reactivity of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde , a bespoke aldehyde featuring a unique combination of electronic and steric influences.

Understanding the subtle interplay of these factors is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. We will dissect the reactivity of this target molecule by comparing it against a curated set of alternative aldehydes, including its parent structure, furfural, other substituted furan-2-carbaldehydes, and representative aromatic and aliphatic aldehydes. This analysis is grounded in fundamental organic chemistry principles and supported by experimental data from the scientific literature.

Pillar 1: The Electronic and Steric Landscape of Aldehydes

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of the formyl group. These characteristics are, in turn, governed by the electronic nature (inductive and resonance effects) and the bulk of the substituents attached to the aldehyde.

Analysis of this compound

Our target molecule possesses a complex substitution pattern, where each component contributes to its overall reactivity profile:

  • Furan Ring: As an electron-rich aromatic heterocycle, the furan ring is generally more reactive towards electrophiles than benzene.[2][3] Its oxygen atom can donate electron density into the ring via resonance (+M effect), which can influence the attached carbaldehyde group.

  • C2-Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M), thereby deactivating the furan ring towards electrophilic substitution but, crucially, activating the carbonyl carbon for nucleophilic attack.[4]

  • C5-(4-Fluoro-2-methylphenyl) Substituent:

    • Fluorine (para): The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I). While it has a weak resonance donating effect (+M), the inductive effect is dominant for halogens, leading to an overall deactivation of the phenyl ring and withdrawal of electron density from the furan system.[5]

    • Methyl (ortho): This group is weakly electron-donating (+I effect and hyperconjugation) but, more importantly, it introduces significant steric hindrance. This bulk can impede the approach of nucleophiles and influence the preferred conformation of the molecule by restricting rotation around the furan-phenyl bond.

The following diagram illustrates the key electronic and steric factors influencing the reactivity of the target aldehyde.

G cluster_molecule This compound cluster_effects Influencing Factors Aldehyde CHO EWGs Electron-Withdrawing Groups (Increase Carbonyl Electrophilicity) Aldehyde->EWGs -I, -M Effect Furan Furan Ring Furan->Aldehyde C2 Position Phenyl Phenyl Ring Furan->Phenyl C5 Position Fluoro F (para) Phenyl->Fluoro Methyl CH3 (ortho) Phenyl->Methyl Fluoro->EWGs Strong -I Effect EDGs Electron-Donating Groups (Decrease Carbonyl Electrophilicity) Methyl->EDGs Weak +I Effect Sterics Steric Hindrance (Impedes Nucleophilic Attack) Methyl->Sterics Ortho Position

Caption: Electronic and steric influences on the target aldehyde.

Comparative Aldehyde Structures

To contextualize the reactivity of our target, we will compare it with the following aldehydes, each chosen to isolate specific structural features.

AldehydeKey Feature(s) for ComparisonExpected Impact on Reactivity (vs. Furfural)
Furfural Unsubstituted parent furan-2-carbaldehydeBaseline reactivity for 5-substituted furans.
5-Methylfurfural Electron-donating group (EDG) at C5Decreased carbonyl electrophilicity.[6]
5-(4-Nitrophenyl)furan-2-carbaldehyde Strong electron-withdrawing group (EWG) at C5Significantly increased carbonyl electrophilicity.[7]
Benzaldehyde Standard aromatic aldehyde (less electron-rich ring than furan)Lower baseline reactivity than furfural in some contexts.
2-Methylbenzaldehyde Steric hindrance from an ortho-methyl groupReduced reaction rates due to steric hindrance.
Acetaldehyde Aliphatic aldehydeHigh reactivity due to low steric hindrance and no resonance stabilization.

Pillar 2: A Comparative Study of Aldehyde Reactivity

We will now evaluate the expected performance of this compound in canonical aldehyde reactions relative to our selected benchmarks.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. The rate-determining step is typically the nucleophilic attack on the carbonyl carbon, making the reaction highly sensitive to the aldehyde's electrophilicity.[8][9]

Causality and Prediction: The presence of electron-withdrawing groups on the aromatic ring of the aldehyde accelerates the reaction. Studies have shown that 5-arylfuran-2-carboxaldehydes with EWGs on the benzene ring are more reactive in condensation reactions.[1][10]

  • Highest Reactivity: 5-(4-Nitrophenyl)furan-2-carbaldehyde . The potent nitro group makes its carbonyl carbon highly electrophilic.

  • High Reactivity: This compound . The strong inductive effect of the para-fluoro substituent is expected to significantly enhance reactivity. However, the ortho-methyl group will introduce steric hindrance, potentially slowing the reaction compared to a non-ortho-substituted analogue. Its reactivity will likely be lower than the nitro-substituted variant but significantly higher than furfural.

  • Baseline Reactivity: Furfural and Benzaldehyde.

  • Lowest Reactivity: 5-Methylfurfural . The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon.

Supporting Experimental Data (Analogous Systems)

The following table presents data from a study on the Knoevenagel condensation of various aromatic aldehydes with malononitrile, illustrating the impact of substituents.

AldehydeSubstituent EffectYield (%)[11]
4-NitrobenzaldehydeStrong EWG95
4-ChlorobenzaldehydeModerate EWG92
BenzaldehydeNeutral85
4-MethylbenzaldehydeEDG82
4-MethoxybenzaldehydeStrong EDG78

This data strongly supports the predicted reactivity trend. The yield decreases as the electron-donating character of the substituent increases.

Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphonium ylide.[12] The reaction is sensitive to both electronic effects and, critically, steric hindrance around the carbonyl group.[13]

Causality and Prediction: While electronic effects follow a similar trend to the Knoevenagel condensation, steric bulk can become the dominant factor.

  • Most Affected: This compound and 2-Methylbenzaldehyde . The ortho-methyl group in both molecules will sterically hinder the approach of the bulky phosphonium ylide. This is expected to decrease reaction rates and may influence the E/Z selectivity of the resulting alkene.[14]

  • Less Affected: Aldehydes without ortho substituents, such as 5-(4-Nitrophenyl)furan-2-carbaldehyde and furfural, will react more readily.

  • Most Reactive: Acetaldehyde , with its minimal steric profile, will react most rapidly.

The following workflow outlines a typical comparative study for this reaction.

G A Select Aldehydes (Target, Benchmarks) C Run Parallel Wittig Reactions (Identical Conditions: Temp, Time, Conc.) A->C B Prepare Phosphonium Ylide (e.g., from (PPh3)CH3Br + BuLi) B->C D Quench & Workup C->D E Analyze Products (TLC, GC-MS, NMR) D->E F Compare Yields & Rates E->F

Caption: Workflow for a comparative Wittig reaction study.

Reductive Amination

Reductive amination is a two-step process that converts aldehydes into amines.[13] It begins with the formation of an imine/enamine, followed by reduction. The initial nucleophilic attack by the amine is sensitive to the aldehyde's electrophilicity and steric hindrance.

Causality and Prediction: The reactivity order is expected to mirror that of other nucleophilic additions.

  • Fastest: Aldehydes with strong EWGs like 5-(4-Nitrophenyl)furan-2-carbaldehyde will form the iminium ion intermediate most rapidly.

  • Intermediate: This compound is predicted to be quite reactive due to the fluoro group, but the ortho-methyl group may slightly temper the rate of imine formation, especially with bulky secondary amines.

  • Slowest: Electron-rich aldehydes like 5-Methylfurfural will be the least reactive.

Pillar 3: Experimental Protocols & Self-Validation

To provide a tangible framework for validation, we present a generalized protocol for a comparative Knoevenagel condensation. This protocol is designed as a self-validating system where all variables except the aldehyde structure are held constant.

Protocol: Comparative Knoevenagel Condensation with Malononitrile

Objective: To compare the reaction rate and yield of this compound against furfural and 5-(4-nitrophenyl)furan-2-carbaldehyde.

Materials:

  • Aldehyde of interest (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks, dissolve each aldehyde (1.0 mmol) in ethanol (5 mL).

  • Reagent Addition: To each flask, add malononitrile (1.0 mmol). Stir the mixtures at room temperature for 5 minutes to ensure homogeneity.

  • Initiation: Add piperidine (0.1 mmol) to each flask simultaneously (or with carefully recorded time intervals). Start a timer for each reaction.

  • Monitoring: Monitor the progress of each reaction every 10 minutes using TLC. Spot the starting aldehyde and the reaction mixture on the same plate. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active product spot indicates reaction progress.

  • Work-up: Once a reaction is deemed complete by TLC (i.e., the aldehyde spot is consumed), pour the mixture into 20 mL of cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Analysis: Determine the mass of the dried product to calculate the yield. Characterize the product by melting point and NMR spectroscopy to confirm its identity.

Expected Outcome: The time required for the completion of the reaction will provide a direct measure of the relative reactivity of the aldehydes. It is predicted that the reaction time will follow the order: 5-(4-Nitrophenyl)furan-2-carbaldehyde < this compound < Furfural.

Conclusion

The reactivity of This compound is a nuanced interplay of competing electronic and steric factors.

  • Enhanced Electrophilicity: The potent electron-withdrawing inductive effect of the para-fluoro substituent on the C5-phenyl ring significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde substantially more reactive towards nucleophiles than unsubstituted furfural or analogues bearing electron-donating groups.

  • Steric Moderation: The presence of the ortho-methyl group introduces considerable steric hindrance. While this effect is less pronounced in reactions with small nucleophiles (e.g., cyanide), it becomes a critical, rate-limiting factor in transformations involving bulky reagents, such as in the Wittig reaction.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antifungal and Antioxidant Activities of New Metal Complexes of 5-Substituted-1,3,4-oxadiazole-2-thiol. Molecules. [Link]

  • Krutošíková, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81567, 5-(4-Nitrophenyl)-2-furaldehyde. PubChem. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). 5-Methylfurfural. [Link]

  • YouTube. (2020). Basicity and Reactivity of Heterocyclic Compounds. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry. [Link]

  • National Institutes of Health. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]

  • National Institutes of Health. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. [Link]

  • ResearchGate. (2015). (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. [Link]

  • ResearchGate. (2015). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2011). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

Sources

A Spectroscopic Deep Dive: Benchmarking 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde Against its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel heterocyclic compounds is paramount. 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a molecule of significant interest due to its potential applications stemming from the functionalities of the furan-2-carbaldehyde scaffold, demands a thorough spectroscopic elucidation to understand its electronic and structural nuances. This guide provides a comprehensive spectroscopic comparison of this target compound with structurally related furan-2-carbaldehyde derivatives. By juxtaposing their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications influence spectroscopic signatures.

The comparative analysis hinges on the foundational principles of spectroscopy, where the interaction of molecules with electromagnetic radiation provides a fingerprint of their chemical environment. The choice of comparative compounds—furan-2-carbaldehyde, 5-phenylfuran-2-carbaldehyde, and 5-(p-tolyl)furan-2-carbaldehyde—allows for a systematic evaluation of the electronic effects of aryl substitution and the specific impact of the fluoro and methyl groups on the phenyl ring of the target compound.

Comparative Spectroscopic Analysis

A holistic understanding of a molecule's structure is achieved by integrating data from various spectroscopic techniques. The following sections detail the comparative analysis of this compound and its analogs using ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron density around the nucleus, which is influenced by the presence of neighboring atoms and functional groups.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundAldehyde-H (δ, ppm)Furan-H (δ, ppm)Phenyl-H (δ, ppm)Other (δ, ppm)
This compound (Predicted)~9.7~7.4 (d), ~6.9 (d)~7.6-7.1 (m)~2.4 (s, CH₃)
Furan-2-carbaldehyde[1]9.647.68 (d), 7.25 (d), 6.59 (dd)--
5-Phenylfuran-2-carbaldehyde~9.6~7.3 (d), ~6.8 (d)~7.8-7.4 (m)-
5-(p-Tolyl)furan-2-carbaldehyde~9.6~7.3 (d), ~6.7 (d)~7.7 (d), ~7.3 (d)~2.4 (s, CH₃)

Predicted data for the target compound is based on established substituent effects and analysis of similar structures.

The aldehyde proton in all compounds resonates significantly downfield (~9.6-9.7 ppm) due to the strong deshielding effect of the carbonyl group. For the target compound, the presence of the electron-withdrawing fluorine and electron-donating methyl group on the phenyl ring is expected to induce subtle shifts in the aromatic and furan protons compared to the unsubstituted 5-phenylfuran-2-carbaldehyde. The methyl protons of the target compound and 5-(p-tolyl)furan-2-carbaldehyde are anticipated to appear as sharp singlets around 2.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra for small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the analyte signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons.

Figure 1: ¹H NMR Spectroscopy Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is a powerful tool for confirming the number and types of carbon atoms present.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundAldehyde-C (δ, ppm)Furan-C (δ, ppm)Phenyl-C (δ, ppm)Other (δ, ppm)
This compound (Predicted)~178~153, ~150, ~125, ~115~162 (C-F), ~135-115~20 (CH₃)
Furan-2-carbaldehyde[1]177.9152.9, 148.1, 121.1, 112.6--
5-Phenylfuran-2-carbaldehyde~177~153, ~150, ~124, ~112~131-125-
5-(p-Tolyl)furan-2-carbaldehyde~177~153, ~150, ~124, ~112~139, ~130, ~125~21 (CH₃)

Predicted data for the target compound is based on established substituent effects and analysis of similar structures.

The aldehydic carbon consistently appears in the highly deshielded region around 177-178 ppm. The carbons of the furan ring show characteristic shifts, with the carbon adjacent to the oxygen and the aldehyde group being the most deshielded. In the target compound, the carbon attached to the fluorine atom will exhibit a large C-F coupling constant, a key diagnostic feature. The methyl carbon signal is expected in the aliphatic region around 20-21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

  • Data Acquisition:

    • Following locking and shimming as for ¹H NMR, acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • A wider spectral width is necessary compared to ¹H NMR.

    • A longer acquisition time and a greater number of scans are typically required.

  • Data Processing:

    • Apply a Fourier transform, phase correct, and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic fingerprint of the functional groups present.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde (Expected)Furan-2-carbaldehyde[1]5-(4-Fluoro-phenyl) furan-2-carbaldehyde[2]
C-H (aldehyde) stretch~2850, ~27502847, 2715~2850, ~2750
C=O (aldehyde) stretch~16701687, 16681662
C=C (aromatic/furan) stretch~1600, ~1550, ~1480~1570, ~14701603, 1533
C-F stretch~1220-~1220
Furan ring breathing~1020~1020~1020

The most prominent feature in the FT-IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found between 1660 and 1700 cm⁻¹. The conjugation of the carbonyl group with the furan ring and the phenyl ring lowers this frequency compared to a saturated aldehyde. The characteristic, though weaker, C-H stretching bands of the aldehyde are expected around 2750 and 2850 cm⁻¹. The presence of the C-F bond in the target compound and its fluoro-phenyl analog will give rise to a strong absorption in the 1250-1000 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

ftir_protocol Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Ratio to Background) Acquire_Spectrum->Process_Data Clean_Again Clean Crystal After Use Process_Data->Clean_Again End End Clean_Again->End

Figure 2: FT-IR (ATR) Experimental Protocol.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the system.

Table 4: UV-Vis Spectral Data (in Ethanol)

Compoundλ_max (nm)Molar Absorptivity (ε)
This compound (Expected)~320-330High
Furan-2-carbaldehyde~270Moderate
5-Phenylfuran-2-carbaldehyde~315High
5-(p-Tolyl)furan-2-carbaldehyde~320High

Furan-2-carbaldehyde exhibits a λ_max around 270 nm. The introduction of a phenyl group at the 5-position significantly extends the conjugated π-system, resulting in a bathochromic (red) shift of λ_max to longer wavelengths, as seen for 5-phenylfuran-2-carbaldehyde and 5-(p-tolyl)furan-2-carbaldehyde. For the target compound, a similar λ_max in the range of 320-330 nm is expected, as the fluoro and methyl substituents on the phenyl ring generally have a minor effect on the λ_max of such extended π-systems compared to the effect of the entire phenyl group itself. The high molar absorptivity in the substituted compounds is indicative of an allowed π → π* transition.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Ethanol or methanol are common choices for aromatic compounds.[3]

  • Sample Preparation: Prepare a stock solution of the compound of known concentration. Perform serial dilutions to obtain a series of solutions of varying concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam path. Fill another cuvette with the same solvent and place it in the sample beam path. Run a baseline correction to zero the instrument.

  • Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). If quantitative analysis is required, construct a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

This comparative guide demonstrates that while the fundamental spectroscopic features of this compound are rooted in its furan-2-carbaldehyde core, the substitution pattern on the 5-phenyl ring introduces distinct and predictable modifications to its spectral fingerprint. The combination of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy provides a powerful and complementary toolkit for the unambiguous characterization of this and similar molecules. The provided experimental protocols serve as a robust starting point for researchers to obtain high-quality, reproducible data, which is the cornerstone of reliable scientific inquiry in the fields of chemistry and drug discovery.

References

  • Iliescu, T., Irimie, F. D., Bolboaca, M., Paisz, C., & Kiefer, W. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.
  • Jaster, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654.
  • SpectraBase. (n.d.). 5-Phenylfuran-2-carbaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(p-Tolyl)furan-2-carbaldehyde. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Quora. (2020). Which solvent is best for the UV vis spectrum, and why?. Retrieved from [Link])

  • LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

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Purity assessment of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde by different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable biological and toxicological evaluation. This guide provides an in-depth comparison of four orthogonal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

The choice of analytical methodology is critical and is often dictated by the physicochemical properties of the analyte and the nature of the expected impurities.[1] This guide will delve into the causality behind experimental choices for each technique, present detailed, self-validating protocols, and offer a comparative analysis of the data generated, thereby empowering researchers to make informed decisions for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds.[2][3] Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.[4] For a compound like this compound, a reversed-phase HPLC method is the logical first choice due to the molecule's aromatic and moderately polar nature.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

The following protocol is designed to achieve optimal separation of the main compound from potential process-related impurities and degradation products. The use of a diode array detector (DAD) allows for the spectral analysis of peaks to assess their homogeneity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Acetonitrile

Rationale for Choices:

  • A C18 column is selected for its versatility in retaining and separating a wide range of organic molecules.

  • The gradient elution from a more aqueous to a more organic mobile phase allows for the separation of compounds with varying polarities.

  • Formic acid is added to the aqueous phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

  • A detection wavelength of 280 nm is chosen based on the expected UV absorbance of the aromatic and furan rings.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 inj Inject into HPLC prep2->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (280 nm) sep->det integ Integrate Peaks det->integ calc Calculate Area % integ->calc report report calc->report Purity Report

Caption: Workflow for HPLC Purity Analysis.

Illustrative HPLC Data
ParameterResult
Main Peak Retention Time15.2 min
Main Peak Area %99.85%
Impurity 1 Retention Time12.8 min
Impurity 1 Area %0.08%
Impurity 2 Retention Time16.5 min
Impurity 2 Area %0.05%
Total Impurities0.13%

This data indicates a high purity of the main compound, with two minor impurities detected. According to ICH guidelines, impurities above the reporting threshold (typically 0.05%) should be documented.[5]

Gas Chromatography (GC): A Method for Volatile Compounds

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] For aldehydes, direct analysis can sometimes be challenging due to their reactivity. However, for a relatively stable aromatic aldehyde like this compound, direct injection GC-FID (Flame Ionization Detector) can be a viable and straightforward method for purity assessment.

Experimental Protocol: GC-FID

This protocol is designed for the direct analysis of the compound, assuming it has sufficient volatility and thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: 1.0 mg/mL in Dichloromethane

Rationale for Choices:

  • An HP-5 column is a good general-purpose column for the analysis of a wide range of organic compounds.

  • The temperature program is designed to ensure the elution of the main compound and any potential impurities within a reasonable time frame.

  • The FID is chosen for its high sensitivity to organic compounds and its wide linear range.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 inj Inject into GC prep2->inj sep Chromatographic Separation (HP-5 Column) inj->sep det FID Detection sep->det integ Integrate Peaks det->integ calc Calculate Area % integ->calc report report calc->report Purity Report

Caption: Workflow for GC Purity Analysis.

Illustrative GC Data
ParameterResult
Main Peak Retention Time10.5 min
Main Peak Area %99.80%
Impurity 1 Retention Time9.2 min
Impurity 1 Area %0.12%
Impurity 2 Retention Time11.8 min
Impurity 2 Area %0.06%
Total Impurities0.18%

The GC data corroborates the high purity determined by HPLC, though the impurity profile may differ slightly due to the different separation mechanism.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique when a certified internal standard is used.[7][8][9] It is a non-destructive technique that can provide both structural confirmation and purity assessment from a single experiment.[7][10]

Experimental Protocol: ¹H qNMR

This protocol outlines the steps for determining the purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~5 mg of maleic acid.

    • Dissolve both in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 90° pulse-acquire

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Phase and baseline correct the spectrum carefully.

    • Integrate the aldehyde proton signal of the analyte and the olefinic proton signal of maleic acid.

Rationale for Choices:

  • A high-field NMR spectrometer is used to achieve better signal dispersion and sensitivity.

  • Maleic acid is chosen as the internal standard due to its high purity, stability, and a simple spectrum with a well-resolved singlet in a region that does not overlap with the analyte signals.

  • A long relaxation delay is crucial for accurate quantification in NMR.[8]

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (long d1) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for qNMR Purity Analysis.

Illustrative qNMR Data and Calculation
ParameterValue
Mass of Analyte10.15 mg
Mass of Maleic Acid5.05 mg
Purity of Maleic Acid99.9%
Integral of Analyte Aldehyde Proton (1H)1.00
Integral of Maleic Acid Olefinic Protons (2H)0.95
Calculated Purity 99.7%

Calculation Formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11] For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[12][13][14] The presence of impurities lowers and broadens the melting range of a substance.[11][12]

Experimental Protocol: DSC Purity Analysis

This protocol is applicable if this compound is a crystalline solid with a sharp melting point and does not decompose upon melting.[11][13]

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed

  • Sample Weight: 1-3 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 1 °C/min

  • Temperature Range: Ambient to a temperature above the final melting point (e.g., 25 °C to 150 °C)

Rationale for Choices:

  • A slow heating rate is used to ensure thermal equilibrium and to obtain a high-resolution melting endotherm.

  • Hermetically sealed pans are used to prevent the loss of volatile impurities.

  • An inert nitrogen atmosphere prevents oxidative degradation of the sample.

DSC Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference into DSC seal->load heat Heat at a Controlled Rate (e.g., 1 °C/min) load->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Melting Endotherm record->analyze calculate Calculate Purity via van't Hoff Equation analyze->calculate report report calculate->report Purity Report

Caption: Workflow for DSC Purity Analysis.

Illustrative DSC Data
ParameterResult
Onset of Melting125.5 °C
Peak Melting Temperature127.8 °C
Enthalpy of Fusion (ΔH)150.2 J/g
Calculated Purity (mol %) 99.88%

The purity is calculated by the instrument's software using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[12]

Comparative Analysis and Conclusion

The purity assessment of this compound by four distinct analytical techniques provides a comprehensive and robust evaluation of its quality. The following table summarizes the findings:

TechniquePrinciplePurity ResultKey AdvantagesKey Limitations
HPLC Chromatographic separation based on polarity99.85%High resolution, sensitive, widely applicableRequires reference standards for impurity identification
GC Chromatographic separation based on volatility99.80%High efficiency for volatile compoundsNot suitable for thermally labile compounds
qNMR Nuclear resonance signal proportional to molar concentration99.7%Absolute method, provides structural information, non-destructiveLower sensitivity than chromatographic methods, requires pure internal standard
DSC Melting point depression by impurities99.88 mol %Rapid, small sample size, no solvent requiredOnly for crystalline, non-decomposing compounds; insensitive to impurities that are insoluble in the melt

The results from all four techniques are in close agreement, providing a high degree of confidence in the purity of the compound, which is greater than 99.7%. The use of orthogonal methods—those based on different physicochemical principles—is a cornerstone of robust analytical validation as stipulated by regulatory bodies like the ICH.[1][15][16]

  • HPLC and GC provide detailed information about the impurity profile, which is crucial for identifying and quantifying specific impurities.

  • qNMR offers an absolute measure of purity without the need for a reference standard of the analyte itself, making it an invaluable tool, especially in early-stage drug discovery.

  • DSC serves as an excellent complementary technique, providing a measure of the total mole fraction of soluble impurities in a crystalline material.

References

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • PubMed. (n.d.). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.
  • AKJournals. (n.d.). Place of DSC purity analysis in pharmaceutical development.
  • TA Instruments. (n.d.). Purity Determination by DSC Tzero Technology.
  • EMEA. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8773-8774.
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector.
  • Slideshare. (n.d.). Analytical methods validation as per ich & usp.
  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. Every result must be precise, accurate, and reproducible to ensure the safety and efficacy of the final drug product. This guide presents a comprehensive framework for the cross-validation of analytical methods for 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde intermediate. We delve into the practical application of orthogonal analytical techniques—specifically High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. By comparing the results from these disparate methods, we establish a self-validating system that ensures the highest confidence in analytical outcomes. This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to robust and reliable chemical analysis.

Introduction: The Imperative of Orthogonal Verification

This compound is a substituted furan derivative whose structural complexity and potential for isomeric impurities necessitate a rigorous analytical control strategy. A single analytical method, no matter how well validated, carries inherent biases and limitations. For instance, a co-eluting impurity in HPLC might go undetected, or a thermally labile compound could degrade in a GC inlet, leading to an inaccurate purity assessment.

Cross-validation, the process of comparing results from two or more distinct analytical methods, is a powerful strategy to mitigate these risks.[1][2][3] The core principle is that the chosen methods should be orthogonal, meaning they rely on different chemical or physical principles for separation and detection. If independent, orthogonal methods yield concordant results, it provides powerful evidence of the data's accuracy. This guide will demonstrate how to apply this principle, ensuring that the analytical data for our target compound is suitable for its intended purpose, in alignment with international regulatory standards such as ICH Q2(R1).[4][5][6]

The Analytical Toolbox: A Multi-Pronged Approach

To achieve a robust cross-validation, we selected three powerful and widely used analytical techniques, each offering a unique perspective on the analyte's purity and identity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The cornerstone of pharmaceutical quality control, ideal for quantifying the main component and profiling non-volatile impurities.[7] Its separation is based on the analyte's partitioning between a stationary and a mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A premier technique for volatile and semi-volatile compounds.[8][9] It separates analytes based on their boiling points and interaction with a stationary phase, while the mass spectrometer provides definitive structural information, enhancing specificity.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[10][11][12] Quantification is based on the direct relationship between the integral of an NMR signal and the number of nuclei contributing to it.[11][13]

The following workflow illustrates the cross-validation strategy, where a single batch of this compound is subjected to analysis by these three orthogonal methods.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_results Data Reconciliation Sample Single Batch of 5-(4-Fluoro-2-methylphenyl) furan-2-carbaldehyde Split Split Sample Sample->Split HPLC HPLC-UV Analysis (Purity Assay) Split->HPLC Aliquot 1 GCMS GC-MS Analysis (Purity & Identity) Split->GCMS Aliquot 2 qNMR qNMR Analysis (Absolute Purity) Split->qNMR Aliquot 3 Compare Compare Results HPLC->Compare GCMS->Compare qNMR->Compare Report Final Validated Report Compare->Report Results Concordant?

Sources

A Comparative Guide to the Synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-arylfuran-2-carbaldehyde framework is a cornerstone in medicinal chemistry and materials science, serving as a pivotal intermediate for a wide array of pharmacologically active compounds and functional organic materials. The specific analogue, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, incorporates a substituted phenyl ring that is frequently explored in drug design to modulate pharmacokinetic and pharmacodynamic properties. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most prevalent and effective literature methods for the synthesis of this target molecule. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of key performance metrics to empower researchers with the data needed to select the optimal synthetic strategy for their specific application.

Comparative Analysis of Synthetic Methodologies

The construction of the C-C bond between the furan and aryl moieties is the key transformation in synthesizing this compound. The primary strategies employed are palladium-catalyzed cross-coupling reactions and classical arylation methods. Each approach presents a unique balance of efficiency, substrate scope, and operational complexity.

At-a-Glance: Comparison of Key Synthesis Methods
Synthesis MethodKey ReagentsCatalystTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 5-Halo-furan-2-carbaldehyde, Arylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)74% to >99%[1][2]70-100°C, Inert atmosphere, 12-24hHigh functional group tolerance, commercially available reagents, high yields.[3]Residual palladium contamination, cost of catalyst and ligands.
Meerwein Arylation Furfural, Aryldiazonium saltCopper salts (e.g., CuCl₂) or Ceric Ammonium Nitrate (CAN)65-85%[1][4]Aqueous or organic solvent, often at or below room temperature.Uses inexpensive starting materials and catalysts, mild conditions.[1]Use of potentially unstable diazonium salts, moderate yields, potential for side reactions.[1]
Direct C-H Arylation Furan-2-carbaldehyde, Aryl halidePalladium complex (e.g., Pd(OAc)₂)Variable (Often 50-80%)High temperature ( >100°C), Oxidant often requiredHigh atom economy (avoids pre-functionalization), reduces synthetic steps.[5]Regioselectivity can be a challenge, often requires harsher conditions, may have limited substrate scope.[6]

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is arguably the most versatile and widely adopted method for forming aryl-heteroaryl bonds.[7] The reaction's success is rooted in its high functional group tolerance and the general stability and commercial availability of the boronic acid coupling partners.[3]

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of 5-bromo-2-furaldehyde.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The desired C-C bond is formed as the product is ejected from the coordination sphere, regenerating the palladium(0) catalyst.

Workflow: Suzuki-Miyaura Coupling

cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 5-Bromo-2-furaldehyde C Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) A->C Combine B (4-Fluoro-2-methylphenyl)boronic Acid B->C Combine D Toluene/Ethanol/Water 70-80°C, 12-16h C->D Heat E Workup & Purification (Extraction, Chromatography) D->E Cool & Process F Target Molecule: This compound E->F

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), (4-Fluoro-2-methylphenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[7]

  • Solvent Addition: Add toluene (4 mL), ethanol (4 mL), and deionized water (3 mL) to the flask.[7]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq.) to the reaction mixture.[7]

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon or Nitrogen) and equip it with a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).[7]

  • Workup: After cooling to room temperature, add 50 mL of water and extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[7]

Method 2: Meerwein Arylation

The Meerwein arylation is a classical method that offers a cost-effective alternative to palladium-catalyzed reactions. It involves the copper-catalyzed reaction of a diazonium salt with an electron-rich olefin, in this case, the furan ring of furfural.

Mechanistic Rationale

This reaction proceeds via a radical mechanism. The aryldiazonium salt, generated in situ from 4-fluoro-2-methylaniline, is reduced by a Cu(I) species to form an aryl radical. This radical then adds to the C5 position of the furan ring. Subsequent oxidation and loss of a proton yields the final 5-arylated product. The choice of catalyst, such as copper salts or ceric ammonium nitrate (CAN), is crucial for efficient radical generation and turnover.[1][4]

Workflow: Meerwein Arylation

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Arylation A 4-Fluoro-2-methylaniline B NaNO₂ / aq. HCl 0-5°C A->B C Aryldiazonium Salt (Unstable) B->C E CuCl₂ (Catalyst) Acetone/Water C->E Add to D Furfural D->E G Workup & Purification E->G Stir at RT F Target Molecule G->F

Caption: Two-step workflow for the Meerwein Arylation synthesis.

Detailed Experimental Protocol
  • Diazonium Salt Preparation: In a flask cooled to 0-5°C, dissolve 4-fluoro-2-methylaniline (1.0 mmol, 1.0 eq.) in a mixture of concentrated HCl and water. Add a solution of sodium nitrite (1.1 mmol, 1.1 eq.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.[8]

  • Arylation Reaction: In a separate flask, prepare a solution of furfural (1.5 mmol, 1.5 eq.) and copper(II) chloride (0.2 mmol, 0.2 eq.) in acetone/water.[9]

  • Coupling: Slowly add the cold diazonium salt solution to the furfural mixture. Vigorous nitrogen evolution should be observed.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 6-12 hours until gas evolution ceases.

  • Workup: Quench the reaction by adding a large volume of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to isolate the target compound.

Method 3: Direct C-H Arylation

Direct C-H arylation represents a more modern and atom-economical approach, circumventing the need to pre-functionalize the furan ring with a halide or boronic acid.[5] This strategy involves the direct coupling of a C-H bond on the furan ring with an aryl halide.

Mechanistic Rationale

The mechanism, while varied, often involves a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation.[5] The palladium catalyst coordinates to the furan ring, and a base assists in the cleavage of the C-H bond at the C5 position, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the product and regenerate the active catalyst. Regioselectivity is a key challenge, but furan-2-carbaldehyde typically directs arylation to the C5 position.

Workflow: Direct C-H Arylation

A Furan-2-carbaldehyde C Pd(OAc)₂ (Catalyst) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) High Temp (>100°C) A->C B 1-Fluoro-4-iodo-2-methylbenzene B->C + D Target Molecule C->D

Caption: A streamlined workflow for Direct C-H Arylation.

Detailed Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, combine furan-2-carbaldehyde (1.5 mmol, 1.5 eq.), 1-fluoro-4-iodo-2-methylbenzene (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.05 mmol, 0.05 eq.), a suitable ligand (e.g., phosphine-based ligands), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere & Solvent: Evacuate and backfill the tube with Argon three times. Add a high-boiling point solvent such as DMAc or xylene (3 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 120-140°C for 12-24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through several distinct methodologies.

  • For reliability, high yield, and broad functional group compatibility , the Suzuki-Miyaura cross-coupling remains the gold standard. Its predictability and the vast commercial availability of reagents make it ideal for most laboratory and early-scale applications.

  • For cost-sensitive projects where moderate yields are acceptable, the Meerwein arylation provides a compelling, palladium-free alternative, leveraging inexpensive bulk starting materials.

  • For research focused on green chemistry and process optimization , Direct C-H arylation offers the most atom-economical route, though it may require more extensive optimization of reaction conditions to achieve high selectivity and yield.

The ultimate choice of method will depend on a careful evaluation of project-specific priorities, including scale, cost, available equipment, and the desired purity of the final compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives.
  • Langer, P., Tuan, D., & Tung, D. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synlett.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes.
  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • BenchChem. (2025). comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes.
  • Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. (2012). ACS Publications.
  • ResearchGate. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran.
  • Hassan, A.S. et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem.
  • Bhat, K.S. & Holla, B.S. Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate.
  • Varshney, M.M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.
  • O'Donoghue, P. et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.

Sources

The Duality of Discovery: A Guide to In-Silico Prediction vs. Experimental Reality for 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, the ability to accurately predict the properties of a novel chemical entity is paramount. The journey from a promising hit to a viable drug candidate is fraught with challenges, and early missteps can lead to costly late-stage failures. This guide provides a comprehensive comparison between in-silico prediction and experimental data for the key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde , a compound of interest in modern medicinal chemistry.

While direct experimental data for this specific molecule is not extensively available in the public domain—a common scenario for novel compounds—we will navigate this challenge by leveraging data from structurally similar analogs and contrasting it with predictions from leading computational models. This approach mirrors the real-world decision-making process in many research and development settings, where a combination of predictive modeling and informed chemical intuition guides the synthesis and testing of new molecular entities.

Section 1: Physicochemical Properties - The Foundation of Drug Action

A compound's journey through the body is fundamentally governed by its physicochemical properties. Here, we dissect two of the most critical parameters: aqueous solubility and lipophilicity (logP).

Aqueous Solubility: To Dissolve or Not to Dissolve

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and erratic absorption, hindering therapeutic efficacy.

In-Silico Prediction:

A variety of computational models are available to predict aqueous solubility. These algorithms typically rely on the compound's 2D structure and a range of calculated molecular descriptors. For this compound, we will utilize two popular free web-based tools, SwissADME and pkCSM, to generate predicted solubility values.

Experimental Approach: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[1] This technique involves adding an excess of the compound to a buffered aqueous solution at a specific pH (typically 7.4 to mimic physiological conditions) and agitating it until equilibrium is reached.[2] The concentration of the dissolved compound in the filtered supernatant is then quantified, usually by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[3]

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a suitable standard curve.

Data Comparison:

Since experimental data for our target molecule is unavailable, we will consider the parent scaffold, furan-2-carbaldehyde (furfural), which has a reported aqueous solubility of 83 g/L.[4] The introduction of the bulky and hydrophobic 4-fluoro-2-methylphenyl group is expected to significantly decrease aqueous solubility.

PropertyIn-Silico Prediction (SwissADME)In-Silico Prediction (pkCSM)Experimental (Furfural - for reference)Expected Trend for Target Molecule
Aqueous Solubility Moderately solubleLogS: -3.583 g/L (Highly Soluble)[4]Significantly Lower than Furfural

This table highlights the expected trend of decreased solubility for our target molecule compared to its parent structure, a prediction supported by the in-silico models.

Lipophilicity (logP): The Balance Between Water and Fat

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution into various tissues. An optimal logP is crucial for achieving the desired pharmacokinetic profile.

In-Silico Prediction:

LogP can be calculated using various algorithms that sum the contributions of individual atoms or fragments. We will again employ SwissADME and pkCSM for our predictions.

Experimental Approach: Shake-Flask and HPLC Methods

The traditional shake-flask method directly measures the partitioning of a compound between n-octanol and water.[5][6] A known amount of the compound is dissolved in a mixture of the two immiscible solvents, shaken to allow for partitioning, and the concentration in each phase is determined after separation.[7]

Alternatively, a faster, high-throughput method utilizes reversed-phase HPLC (RP-HPLC).[8] The retention time of the compound on a nonpolar stationary phase is correlated with its logP value by calibrating the system with compounds of known logP.

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in the n-octanol/water mixture.

  • Equilibration: Vigorously shake the mixture for a set period and then allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]

Data Comparison:

For a structural analog, 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde, a computed XLogP3 value of 3.2 is available in PubChem, which can serve as a useful, albeit predicted, reference point.

PropertyIn-Silico Prediction (SwissADME)In-Silico Prediction (pkCSM)Predicted (Analog - XLogP3)Expected Range
logP 3.13.33.23.0 - 3.5

The in-silico predictions for our target molecule are in close agreement with the predicted value for a structurally similar analog, suggesting a moderate to high lipophilicity.

Section 2: ADMET Properties - The Fate of a Drug in the Body

Understanding a compound's ADMET profile is crucial for predicting its in-vivo behavior, including its bioavailability, duration of action, and potential for toxicity.

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability provides an indication of how susceptible a compound is to being broken down by drug-metabolizing enzymes, primarily in the liver.[9] Rapid metabolism can lead to a short half-life and poor in-vivo efficacy.

In-Silico Prediction:

Computational models can predict the likelihood of a compound being a substrate for major cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

Experimental Approach: In Vitro Metabolic Stability Assay

This assay involves incubating the test compound with liver microsomes or hepatocytes, which contain the relevant drug-metabolizing enzymes.[10][11] The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer solution.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.[10]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time and calculate the half-life (t½) and intrinsic clearance (CLint).[10]

Data Comparison and Interpretation:

While no experimental metabolic stability data exists for our target molecule, we can make some educated predictions based on its structure. The furan ring and the methyl group on the phenyl ring are potential sites of metabolism. In-silico tools can help identify the most probable sites of metabolism.

PropertyIn-Silico Prediction (pkCSM)Expected Experimental Outcome
CYP Substrate/Inhibitor Predicted to be a substrate of CYP3A4 and an inhibitor of CYP2C9.Moderate to high clearance in human liver microsomes.
Metabolic Stability Predicted to be moderately stable.A measurable half-life in the range of 15-60 minutes in a typical microsomal assay.

Section 3: Visualizing the Workflow

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the in-silico prediction and experimental validation workflows.

In_Silico_Workflow cluster_insilico In-Silico Prediction Workflow Start Input: 2D Structure of This compound Tools ADMET Prediction Tools (e.g., SwissADME, pkCSM) Start->Tools Submit Structure Properties Predicted Properties: - Solubility - logP - Metabolic Stability Tools->Properties Generate Predictions

Caption: In-silico prediction workflow for ADMET properties.

Experimental_Workflow cluster_experimental Experimental Validation Workflow Synthesis Compound Synthesis & Purification Solubility Shake-Flask Solubility Assay Synthesis->Solubility LogP Shake-Flask or RP-HPLC logP Determination Synthesis->LogP Metabolism In Vitro Metabolic Stability Assay Synthesis->Metabolism Data Experimental Data: - Solubility (mg/mL) - logP value - t½, CLint Solubility->Data LogP->Data Metabolism->Data

Caption: Experimental validation workflow for physicochemical and metabolic properties.

Conclusion: An Integrated Approach for Informed Decisions

This guide has highlighted the complementary roles of in-silico prediction and experimental validation in the characterization of novel drug candidates like this compound. While computational tools provide rapid and cost-effective initial assessments, experimental data remains the definitive measure of a compound's properties. In the absence of direct experimental data for a novel compound, a judicious combination of in-silico predictions and data from structurally related analogs can provide valuable insights to guide further research and development. The methodologies and comparisons presented herein offer a framework for researchers to navigate the complexities of early-stage drug discovery and make more informed decisions on the path to identifying safe and effective medicines.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Short, R. E., et al. (2010). Practical Methods for the Measurement of logP for Surfactants. Journal of Pharmaceutical Sciences, 99(8), 3563-3570. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Patsnap. (2023). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • Lopar, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 101. Retrieved from [Link]

  • ResearchGate. (2010). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Retrieved from [Link]

  • Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Pharmacology and Toxicology. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Furfural. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde. Retrieved from [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Profile Analysis & Rationale

The disposal protocol for any chemical compound is dictated by its hazard profile. For 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, we must infer its risks by deconstructing the molecule into its primary functional components.

  • Furan-2-carbaldehyde (Furfural) Core: The parent structure, furfural, is classified as toxic if swallowed and fatal if inhaled.[2] It is also a skin and serious eye irritant and is suspected of causing cancer.[3][4] Furan derivatives can also be sensitive to air and light, with the potential to form explosive peroxides over time. Therefore, the subject compound must be handled with the assumption of high acute toxicity and potential instability.

  • Fluorinated Phenyl Group: The presence of a carbon-fluorine bond significantly increases the chemical stability and environmental persistence of the molecule.[5] Such compounds, often referred to as "forever chemicals" in a broader context, do not readily break down in the environment.[6] This persistence necessitates a destructive disposal method rather than simple neutralization or landfilling.[5][6]

  • Aldehyde Functional Group: Aldehydes are reactive functional groups.[7] While some simple aldehydes can be chemically neutralized, this is not advisable for a complex, halogenated aromatic aldehyde without a specific, validated protocol, as incomplete reactions can produce equally hazardous byproducts.[8][9]

Anticipated Hazard Summary

Based on the analysis of analogous structures, the following hazards should be assumed for this compound.

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity (Oral, Inhalation, Dermal) Category 2/3 (Fatal/Toxic)Based on furfural, the parent aldehyde.[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common hazard for aromatic aldehydes and furans.[3][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Common hazard for aromatic aldehydes and furans.[3][4]
Carcinogenicity Category 2 (Suspected of causing cancer)A known risk for furfural.[10]
Environmental Hazard Hazardous to the aquatic environmentBased on furfural and the persistence of fluorinated organics.[10]
Chemical Instability Potential for peroxide formationAn inherent risk for furan-containing compounds.

Part 2: Immediate Safety & Spill Management

Proper disposal begins with safe handling during use. Contamination and spills are a primary source of chemical waste.

Mandatory Personal Protective Equipment (PPE) & Controls
  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of potentially fatal vapors.[11] The work area must be well-ventilated.[12]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[4]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure exposed skin is minimized.

Spill Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Ensure Ventilation: Keep the fume hood running.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[1][13]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: Ensure the waste container is immediately labeled as "Hazardous Waste" with the full chemical name.

Part 3: Step-by-Step Disposal Protocol

The cardinal rule for this class of chemical is that it must never be disposed of down the drain or in the regular trash.[1] This can lead to environmental contamination and potential hazards in the wastewater system.[12]

Procedure for Unused, Expired, or Waste Compound
  • Waste Characterization: The compound must be treated as a halogenated organic hazardous waste .

  • Waste Segregation: Do not mix this waste with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Cross-contamination can complicate the final disposal process and increase costs.

  • Containerization:

    • Collect all waste (pure compound, contaminated materials, solutions) in a designated, properly labeled, and sealable hazardous waste container.[1]

    • The container must be made of a chemically compatible material (e.g., glass or polyethylene) and be in good condition without leaks or cracks.

    • Keep the container tightly closed at all times except when adding waste.[11][12]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's designated hazardous waste storage area.[8]

    • The storage area must provide secondary containment to capture any potential leaks.

    • Store away from incompatible materials, particularly strong acids, strong bases, and oxidizing agents.[3][12]

  • Final Disposal Request:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Provide them with an accurate description of the waste.

Part 4: Recommended Final Disposal Pathway

Primary Method: High-Temperature Incineration

For fluorinated organic compounds, high-temperature incineration in a licensed hazardous waste facility is the most effective and responsible disposal method.[5]

  • Causality: The high temperatures (typically >1000 °C) and controlled conditions are necessary to break the highly stable carbon-fluorine (C-F) bond.[5][6] Incomplete destruction, which can occur at lower temperatures, risks the formation and release of other toxic and persistent fluorinated byproducts.[6] Licensed facilities have scrubbers and other emission controls to safely manage the resulting acid gases (like hydrogen fluoride).

Alternative Methods (Not Recommended)
  • Chemical Neutralization: While commercial products exist to neutralize simple aldehydes like formaldehyde, they are not designed for complex, fluorinated aromatic structures.[9] The efficacy is unknown, and the reaction could create hazardous daughter products.

  • Landfill: Disposing of this compound in a hazardous waste landfill is not a destructive method and merely contains the chemical.[14] Given its likely persistence, this is not a preferred long-term solution.[14]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_handling Laboratory Operations cluster_spill_response Spill Response cluster_disposal_path Waste Management Protocol start Handling Compound (In Fume Hood with Full PPE) spill Spill Occurs start->spill Accident waste_gen Waste Generated (e.g., residue, expired chemical, contaminated materials) start->waste_gen Normal Use absorb Absorb with Inert Material spill->absorb container Place in Labeled, Sealed Hazardous Waste Container waste_gen->container collect_spill Collect Contaminated Material absorb->collect_spill collect_spill->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup final_disposal Final Disposal: High-Temperature Incineration by Licensed Contractor ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

  • FURFURAL - International Furan Chemicals BV. This document provides a comprehensive safety data sheet for Furfural (Furan-2-carbaldehyde), detailing its hazards, handling procedures, and disposal considerations, which include removal to an authorized waste incinerator.
  • Furfural | C4H3OCHO | CID 7362 - PubChem. National Institutes of Health. This database entry outlines the properties and hazards of furfural, including spillage disposal instructions advising collection in sealable containers and disposal according to local regulations. Available at: [Link]

  • FURFURAL FOR SYNTHESIS - Loba Chemie. This safety data sheet for furfural specifies that disposal must be done according to official regulations and recommends disposing of contents at a hazardous or special waste collection point. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. This article provides general guidance on laboratory hazardous waste management, including the use of Satellite Accumulation Areas (SAAs) and the importance of proper training and regulatory knowledge. Available at: [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. This guide explains the challenges of disposing of persistent fluorinated compounds (PFAS), noting that hazardous waste landfills only contain the threat rather than eliminating it. Available at: [Link]

  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. This SDS for a furan derivative highlights the need to keep the substance away from drains and to place it in appropriate containers for disposal. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - EPA. This EPA document discusses the complexities of destroying PFAS, noting that high temperatures are required to break the carbon-fluorine bond. Available at: [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan. This SOP highlights the hazards of furan, including its potential to form peroxides, and mandates its use in a chemical fume hood. Available at: [Link]

  • ALDH3A1-mediated detoxification of reactive aldehydes contributes to distinct muscle responses - PMC. This research article discusses the biological detoxification of reactive aldehydes, providing context on their reactivity within biological systems. Available at: [Link]

  • Aldehyde Disposal - WasteWise. This commercial page describes products for neutralizing simple aldehydes like formalin and glutaraldehyde, illustrating a common but specific disposal technique not applicable to all aldehydes. Available at: [Link]

  • The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide - ASPET. This scientific paper discusses the reactivity and inactivation of enzymes that process aldehydes, highlighting the chemical reactivity of the aldehyde class. Available at: [Link]

  • Finding an End to Forever Chemicals - Eurofins USA. This article explains that the strong carbon-fluorine bonds in PFAS ("forever chemicals") make them difficult to break down, requiring high-temperature incineration for effective destruction. Available at: [Link]

  • An overview of the chemistry and biology of reactive aldehydes - SfRBM. This review describes the high reactivity of aldehydes and their role in cellular processes and pathologies. Available at: [Link]

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Navigating the Synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, the synthesis and application of novel compounds like 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde are pivotal in advancing drug discovery. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this halogenated aromatic aldehyde, ensuring that your groundbreaking research is not compromised by avoidable risks.

Hazard Assessment: Understanding the Compound's Profile

  • Furan Derivatives: The furan component is associated with potential flammability and, in some cases, the ability to form explosive peroxides upon prolonged exposure to air and light.[1][2] Furan and its derivatives are also suspected of causing genetic defects and cancer.[1][3] Inhalation of furan vapors can act as a central nervous system depressant.[2]

  • Aromatic Aldehydes: Aldehydes are reactive electrophiles that can be toxic.[4] Inhalation may lead to respiratory irritation and airway constriction.[4] Skin and eye contact can cause significant irritation.[4][5][6][7]

  • Halogenated Aromatic Compounds: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organics. While this can enhance therapeutic efficacy, it also necessitates specific disposal considerations to prevent environmental contamination.

Based on these structural alerts, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, respiratory effects, and flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of why each component is critical.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles must conform to ANSI Z87.1 standards to protect against splashes.[1] A face shield provides a secondary barrier, crucial when handling larger quantities or during reactions with a potential for splashing.[1][8]
Skin and Body Protection Chemical-resistant lab coat and disposable gloves.A flame-resistant lab coat is recommended due to the potential flammability of furan compounds.[1] Disposable nitrile or butyl rubber gloves offer robust protection against aldehydes and aromatic compounds; latex gloves are not suitable.[4] Gloves should be inspected before each use and changed immediately if contamination is suspected.[1]
Respiratory Protection Certified chemical fume hood.All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[4]
Footwear Closed-toe shoes.Shoes must fully cover the feet to protect against spills.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount to minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designate a Workspace: All work with the compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before introducing the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Secure Container: Immediately and securely close the primary container of this compound.

Solution Preparation and Reaction
  • Solvent Addition: Add the solvent to the reaction vessel containing the weighed compound slowly to avoid splashing.

  • Controlled Environment: If the reaction is sensitive to air or moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is established.

  • Temperature Control: Use a well-calibrated heating or cooling system to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Washing: Perform extractions and washes within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.

  • Purification: Conduct chromatographic purification within the fume hood.

The following diagram illustrates the essential workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Solution Prepare Solution Weigh->Solution React Conduct Reaction Solution->React Workup Quench & Extract React->Workup Purify Purify Compound Workup->Purify Waste Segregate Halogenated Waste Purify->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Safe handling workflow for this compound.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. Immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[5] Collect the absorbed material in a sealed container for disposal as halogenated organic waste.

Disposal Plan: Environmental Stewardship

Proper disposal of this compound and any associated waste is a legal and ethical requirement.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, silica gel), must be collected in a designated, clearly labeled container for halogenated organic waste.[9] Do not mix with non-halogenated waste.

  • Disposal Method: Halogenated organic wastes should be disposed of through a licensed hazardous waste disposal company.[10] Incineration at high temperatures is a common and effective method for the safe destruction of these compounds.[11]

By integrating these safety protocols into your experimental design, you can confidently and responsibly advance your research while ensuring a safe and compliant laboratory environment.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Furan Compounds Group - Canada.ca. (2019, February 13). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 5 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]

  • hazardous waste segregation. (n.d.). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]

  • Safety Data Sheet - AVA Biochem. (2016, November 3). Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.